molecular formula C9H8O2 B1288184 Benzofuran-7-ylmethanol CAS No. 209256-55-3

Benzofuran-7-ylmethanol

Cat. No.: B1288184
CAS No.: 209256-55-3
M. Wt: 148.16 g/mol
InChI Key: CROYZLIPNLVAHM-UHFFFAOYSA-N
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Description

Benzofuran-7-ylmethanol is a useful research compound. Its molecular formula is C9H8O2 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzofuran-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROYZLIPNLVAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CO)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596266
Record name (1-Benzofuran-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209256-55-3
Record name (1-Benzofuran-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzofuran-7-ylmethanol: A Technical Overview of its Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and structure of benzofuran-7-ylmethanol. Due to the limited availability of experimental data for this specific isomer, this document also includes information on closely related benzofuran derivatives to provide a comparative context for researchers.

Core Properties and Structure

This compound is a heterocyclic organic compound featuring a benzofuran core with a hydroxymethyl substituent at the 7-position. The presence of the hydroxyl group is expected to increase its hydrophilicity compared to the parent benzofuran structure.

Structural Identifiers

The fundamental structural identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name (1-Benzofuran-7-yl)methanol
CAS Number 209256-55-3
Molecular Formula C₉H₈O₂[1]
Molecular Weight 148.16 g/mol [2]
SMILES C1=CC2=C(C(=C1)CO)OC=C2[1]
InChIKey CROYZLIPNLVAHM-UHFFFAOYSA-N[1]
Physicochemical Properties
PropertyThis compound(3-methyl-1-benzofuran-7-yl)methanolBenzofuran-5-ylmethanol
Melting Point Not ReportedNot Reported; similar compounds: 80–170°C[3]35-36°C[4]
Boiling Point Not ReportedEstimated 280–300°C (extrapolated)[3]273.3 ± 15.0 °C (Predicted)[4]
Solubility Not ReportedModerate in polar solvents (e.g., MeOH)[3]Not Reported
logP 1.4 (Predicted)[1]~2.1 (Predicted)[3]Not Reported
Appearance Not ReportedNot ReportedOff-white to brown solid[4]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, several general methods for the synthesis of benzofuran derivatives are well-established. These can be adapted to target the 7-substituted product.

General Synthetic Strategies

Common synthetic routes to the benzofuran core include:

  • Palladium-Copper Catalyzed Coupling: This method involves the intramolecular cyclization of iodophenols and alkynes. The key steps are C–H activation at the phenol oxygen, alkyne insertion to form the furan ring, and reductive elimination to yield the benzofuran core. This approach can achieve yields of 84–91%.[3]

  • Lewis Acid-Mediated Propargylation: Using a Lewis acid such as In(OTf)₃, propargyl alcohols and dicarbonyl compounds can undergo a propargylation-cyclization reaction to form benzofurans, with reported yields between 75–91%.[3] This method is effective for introducing methyl and hydroxymethyl groups.[3]

  • Cyclization of Propanol Derivatives: A patented method describes the synthesis of dihydrobenzofurans through the oxidation of propanols to carboxylic acids using a Jones reagent, followed by cyclization mediated by AlCl₃/PCl₅, and subsequent reduction with NaBH₄. Yields for this multi-step process are reported to be in the range of 60–85%.[3]

A generalized workflow for the synthesis of benzofuran derivatives is depicted in the following diagram.

G General Synthesis Workflow for Benzofuran Derivatives cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Purification and Final Product start1 Substituted Phenol reaction Cyclization Reaction (e.g., Pd/Cu catalysis, Lewis acid) start1->reaction start2 Alkyne or other coupling partner start2->reaction purification Purification (e.g., Column Chromatography) reaction->purification product Benzofuran Derivative purification->product

Caption: A generalized workflow for the synthesis of benzofuran derivatives.

Spectroscopic Characterization

Specific NMR, IR, or mass spectra for this compound are not available in the searched literature. However, inferred spectral data for the closely related (3-methyl-1-benzofuran-7-yl)methanol can provide an indication of the expected spectral features:

  • ¹H NMR: Aromatic protons would be expected in the range of δ 6.8–7.4 ppm. The methylene protons of the hydroxymethyl group (-CH₂OH) would likely appear as a multiplet between δ 3.6–4.2 ppm.[3]

  • IR: A broad peak corresponding to the hydroxyl (-OH) stretch would be anticipated around 3200 cm⁻¹. Aromatic C=C stretching vibrations would be observed around 1600 cm⁻¹.[3]

Biological Activity of Benzofuran Derivatives

While no specific signaling pathways involving this compound have been documented, the broader class of benzofuran derivatives is known to exhibit a wide range of biological activities. Numerous studies have highlighted their potential as:

  • Anti-tumor agents

  • Antibacterial agents

  • Anti-oxidative agents

  • Anti-viral agents

These activities have made benzofuran compounds attractive scaffolds for drug discovery and development.

The logical relationship between the benzofuran core and its potential biological activities is illustrated below.

G Biological Activities of Benzofuran Derivatives cluster_activities Potential Biological Activities benzofuran Benzofuran Core Structure antitumor Anti-tumor benzofuran->antitumor antibacterial Antibacterial benzofuran->antibacterial antioxidant Anti-oxidant benzofuran->antioxidant antiviral Anti-viral benzofuran->antiviral

Caption: Relationship between the benzofuran core and its diverse biological activities.

References

An In-depth Technical Guide to Benzofuran-7-ylmethanol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-7-ylmethanol, a derivative of the versatile benzofuran scaffold, holds potential as a building block in medicinal chemistry and drug discovery. While the broader class of benzofuran-containing molecules has demonstrated a wide array of pharmacological activities, specific research on the 7-ylmethanol isomer is limited. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its synthesis, physicochemical properties, and the therapeutic potential suggested by related compounds. This document aims to serve as a foundational resource for researchers interested in exploring the synthesis and biological evaluation of this and similar benzofuran derivatives.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds ubiquitously found in natural products and synthetic molecules.[1] The benzofuran nucleus is a key structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4][5] Prominent examples of drugs containing the benzofuran moiety include the antiarrhythmic agent amiodarone and the gout medication benzbromarone. The diverse biological activities of benzofuran derivatives have established this scaffold as a "privileged structure" in medicinal chemistry, prompting extensive research into the synthesis and evaluation of novel analogues.

This guide focuses specifically on this compound, a less-studied isomer. While direct evidence of its natural occurrence is not available, its synthetic accessibility makes it an attractive candidate for inclusion in screening libraries for drug discovery programs. The presence of a hydroxymethyl group at the 7-position can influence the molecule's polarity, solubility, and potential for metabolic transformations, offering a different pharmacological profile compared to other isomers.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in the literature. The following table summarizes available and predicted physicochemical properties.

PropertyValueSource
Molecular Formula C₉H₈O₂[6][7]
Molecular Weight 148.16 g/mol [6][7]
CAS Number 209256-55-3[7]
Appearance Predicted to be a solid or oil-
Melting Point Not reported[8]
Boiling Point Not reported-
Solubility Predicted to be soluble in polar organic solvents[8]
Predicted LogP ~2.1[8]

Synthesis and Isolation

Currently, this compound has not been reported as a naturally occurring compound, and therefore, no isolation protocols from natural sources are available. The primary route to obtaining this compound is through chemical synthesis. A plausible and common synthetic strategy involves the preparation of a suitable 7-substituted benzofuran precursor, such as benzofuran-7-carboxylic acid or its ester, followed by reduction to the corresponding alcohol.

Proposed Synthetic Pathway

A logical synthetic approach to this compound is a two-step process starting from the commercially available methyl benzofuran-7-carboxylate. The first step is the saponification of the ester to the carboxylic acid, followed by reduction to the primary alcohol.

Synthetic Pathway for this compound start Methyl benzofuran-7-carboxylate intermediate Benzofuran-7-carboxylic acid start->intermediate 1. NaOH, MeOH/H₂O 2. HCl product This compound intermediate->product LiAlH₄, THF or BH₃·THF

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

This protocol is adapted from a known procedure for the saponification of the corresponding methyl ester.[2]

  • Materials:

    • Methyl benzofuran-7-carboxylate

    • Methanol (MeOH)

    • 10% aqueous Sodium Hydroxide (NaOH) solution

    • 10% aqueous Hydrochloric Acid (HCl)

  • Procedure:

    • A mixture of methyl benzofuran-7-carboxylate (1 equivalent) in methanol and 10% aqueous NaOH solution is stirred at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

    • The methanol is removed under reduced pressure.

    • The remaining aqueous solution is acidified with 10% HCl until a precipitate is formed.

    • The solid precipitate is collected by filtration, washed with cold water, and dried to yield benzofuran-7-carboxylic acid.

This is a general procedure for the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄).

  • Materials:

    • Benzofuran-7-carboxylic acid

    • Anhydrous Tetrahydrofuran (THF)

    • Lithium Aluminum Hydride (LiAlH₄)

    • Saturated aqueous Sodium Sulfate (Na₂SO₄) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.5-2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of benzofuran-7-carboxylic acid (1 equivalent) in anhydrous THF is added dropwise.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the disappearance of the starting material.

    • The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • The resulting mixture is stirred until a white precipitate forms.

    • The solid is removed by filtration and washed with THF.

    • The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

    • The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Spectroscopy Predicted Data
¹H NMR (CDCl₃)δ ~7.5-7.0 (m, 4H, Ar-H), δ ~6.8 (d, 1H, furan-H), δ ~4.8 (s, 2H, -CH₂OH), δ ~1.8 (br s, 1H, -OH)
¹³C NMR (CDCl₃)δ ~155-110 (Ar-C and furan-C), δ ~65 (-CH₂OH)
IR (KBr)ν ~3400 cm⁻¹ (O-H stretch, broad), ~3050 cm⁻¹ (Ar C-H stretch), ~1600, 1450 cm⁻¹ (C=C stretch, aromatic)
Mass Spec. (EI)m/z (%) = 148 (M⁺), 131, 119, 91

Potential Applications in Drug Development

Although this compound has not been extensively studied for its biological activities, the broader class of benzofuran derivatives has shown significant promise in various therapeutic areas. This suggests that this compound could serve as a valuable scaffold or intermediate for the synthesis of novel therapeutic agents.

Known Biological Activities of the Benzofuran Scaffold
  • Anticancer Activity: Numerous benzofuran derivatives have been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer.[9][10][11] The mechanisms of action are diverse and can involve the inhibition of key enzymes such as kinases and histone demethylases, or the induction of apoptosis.[12]

  • Antimicrobial Activity: The benzofuran nucleus is present in several compounds with significant antibacterial and antifungal properties.[13]

  • Anti-inflammatory Activity: Certain benzofuran derivatives have demonstrated anti-inflammatory effects, for instance, by inhibiting nitric oxide (NO) production.[13]

  • Enzyme Inhibition: Substituted benzofurans have been developed as inhibitors for various enzymes, including acetylcholinesterase (relevant for Alzheimer's disease), tyrosinase, and sirtuins.[14][15]

Future Research Directions

Given the established biological activities of the benzofuran scaffold, this compound represents a valuable starting point for further investigation. The hydroxymethyl group provides a handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.

Research Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Evaluation cluster_development Lead Optimization synthesis Synthesis of This compound purification Purification (Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization invitro In Vitro Screening (e.g., anticancer, antimicrobial assays) characterization->invitro enzyme Enzyme Inhibition Assays invitro->enzyme cellbased Cell-based Assays (e.g., cytotoxicity, apoptosis) invitro->cellbased sar Structure-Activity Relationship (SAR) Studies cellbased->sar derivatization Chemical Derivatization sar->derivatization lead Lead Compound Identification derivatization->lead

References

Spectroscopic Characterization of Benzofuran-7-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Benzofuran-7-ylmethanol (C₉H₈O₂). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document compiles predicted data and inferred characteristics from closely related analogs. It also outlines standardized experimental protocols for acquiring such data.

Introduction to this compound

This compound is an organic compound featuring a benzofuran core with a hydroxymethyl substituent at the 7-position. The benzofuran moiety is a key heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. Understanding the spectroscopic properties of its derivatives is crucial for structural elucidation, quality control, and the development of new chemical entities.

Spectroscopic Data

The following sections present the available and inferred spectroscopic data for this compound. It is important to note that a significant portion of this data is based on computational predictions and analysis of analogous structures due to a lack of published experimental spectra.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

Adduct IonPredicted m/z
[M+H]⁺149.05971
[M+Na]⁺171.04165
[M-H]⁻147.04515
[M+NH₄]⁺166.08625
[M+K]⁺187.01559
[M]⁺148.05188

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds.

¹H NMR (Proton NMR): The following table outlines the inferred chemical shifts (δ) for the protons in this compound. These values are estimated based on the analysis of similar benzofuran derivatives and general principles of NMR spectroscopy.

ProtonInferred Chemical Shift (ppm)Multiplicity
Aromatic CH6.8 - 7.5Multiplet
-CH₂OH~4.7Singlet
-CH₂OH~2.0 (variable)Broad Singlet
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for this compound.

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (alcohol)3600 - 3200Broad
C-H (aromatic)3100 - 3000Sharp
C=C (aromatic)1600 - 1450Medium to strong
C-O (alcohol)1260 - 1000Strong
C-O-C (ether in furan ring)~1070Strong

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the internal standard (TMS at 0 ppm).

¹³C NMR Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C spectrum with proton decoupling.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method (for solids):

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

  • Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Method:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute an aliquot of this solution to a final concentration of 1-10 µg/mL.

  • Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.

  • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

  • Analyze the resulting spectrum to determine the molecular weight and fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structural Elucidation cluster_reporting Reporting Sample Compound of Interest (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR Deuterated Solvent IR IR Spectroscopy Dissolution->IR IR-transparent Solvent or Neat MS Mass Spectrometry Dissolution->MS Volatile Solvent ProcessNMR NMR Data Processing (FT, Phasing, Baseline) NMR->ProcessNMR ProcessIR IR Spectrum Analysis (Peak Picking) IR->ProcessIR ProcessMS MS Data Analysis (m/z, Fragmentation) MS->ProcessMS Structure Final Structure Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure Report Technical Report / Publication Structure->Report

Caption: General workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide on the Predicted Biological Activity of Benzofuran-7-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive overview of the biological activities of Benzofuran-7-ylmethanol. As of the date of this publication, specific experimental data for this exact compound is limited in publicly accessible literature. The predictions herein are extrapolated from structure-activity relationship (SAR) studies of the broader class of benzofuran derivatives and structurally similar 7-substituted benzofurans. All quantitative data and experimental protocols are based on representative assays used for evaluating this class of compounds.

Executive Summary

Benzofuran and its derivatives represent a significant class of heterocyclic compounds that are foundational scaffolds in medicinal chemistry due to their wide array of biological activities.[1][2][3] This guide focuses on the predicted pharmacological profile of this compound, a specific derivative. Based on extensive research into the benzofuran core, it is anticipated that this compound will exhibit potential anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5][6] The substitution at the 7-position with a hydroxymethyl group may influence its solubility and interaction with biological targets.[7] This document outlines the predicted activities, summarizes potential efficacy in structured tables, provides detailed experimental protocols for validation, and visualizes the key signaling pathways likely to be modulated.

Predicted Biological Activities

The benzofuran nucleus is a privileged structure in drug discovery, with derivatives showing a broad spectrum of pharmacological effects.[2][3]

Predicted Anticancer Activity

Benzofuran derivatives are widely reported to possess potent anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways vital for tumor proliferation.[5][8] It is predicted that this compound could exhibit cytotoxic effects against various cancer cell lines. The hydroxymethyl group at the 7-position might engage in hydrogen bonding within the active sites of target proteins, potentially enhancing its activity.

  • Predicted Mechanism of Action: Inhibition of signaling pathways such as mTOR and MAPK, which are often dysregulated in cancer, is a likely mechanism.[9][10][11] Benzofuran derivatives have been shown to induce apoptosis by affecting the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[12]

Predicted Anti-inflammatory Activity

Numerous benzofuran derivatives have demonstrated significant anti-inflammatory effects.[13][14] This activity is often attributed to the inhibition of pro-inflammatory mediators.

  • Predicted Mechanism of Action: A primary predicted mechanism is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[15] This is often achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression via modulation of the NF-κB and MAPK signaling pathways.[9][16]

Predicted Antioxidant Activity

The benzofuran scaffold is a component of many natural and synthetic compounds with antioxidant properties.[17][18] They can neutralize free radicals and reduce oxidative stress, which is implicated in numerous diseases.

  • Predicted Mechanism of Action: The ability to scavenge free radicals is a key antioxidant mechanism. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method to evaluate this activity.[19] The hydrogen-donating ability of the hydroxyl group in this compound may contribute to its predicted antioxidant potential.

Predicted Antimicrobial Activity

Benzofuran derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[4][13][20]

  • Predicted Mechanism of Action: The specific mechanism can vary, but it often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Quantitative Data Presentation

The following tables summarize representative quantitative data for benzofuran derivatives, which can serve as a predictive baseline for this compound.

Table 1: Predicted Anticancer Activity (IC₅₀ Values in µM)

Compound Class Cancer Cell Line Predicted IC₅₀ (µM) Reference
3-Amidobenzofuran MDA-MB-231 (Breast) 3.01 [8]
3-Amidobenzofuran HCT-116 (Colon) 5.20 [8]
Bromo-derivative Benzofuran HCT-116 (Colon) 3.27 [8]
Benzofuran Hybrid HeLa (Cervical) 1.06 [8]

| 3-Methylbenzofuran | A549 (Lung) | 1.48 |[21] |

Table 2: Predicted Anti-inflammatory Activity (IC₅₀ Values in µM)

Compound Class Assay Predicted IC₅₀ (µM) Reference
Fluorinated Benzofuran IL-6 Inhibition 1.2 - 9.04 [15]
Fluorinated Benzofuran Nitric Oxide Inhibition 2.4 - 5.2 [15]
Piperazine/Benzofuran Hybrid Nitric Oxide Inhibition 52.23 [9]

| Benzofuran-Piperazine Hybrid | Nitric Oxide Inhibition | 5.28 |[14] |

Table 3: Predicted Antimicrobial Activity (MIC Values in µg/mL)

Compound Class Microorganism Predicted MIC (µg/mL) Reference
Benzofuran Amide Derivative S. aureus 6.25 [13]
Benzofuran Amide Derivative E. coli 6.25 [13]

| Benzofuran Chalcone Derivative | M. tuberculosis H37Rv | 6.25 |[22] |

Experimental Protocols

Detailed methodologies for key predictive assays are provided below.

MTT Assay for Anticancer Activity

This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[23][24][25]

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24][26]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay assesses the ability of a compound to act as a free radical scavenger.[19][27][28]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution should be approximately 1.0 at 517 nm.[28] Prepare various concentrations of this compound in methanol. Ascorbic acid is typically used as a positive control.[28]

  • Reaction Mixture: In a 96-well plate, add 100 µL of the different concentrations of the test compound or positive control to respective wells.[28]

  • Initiation of Reaction: Add 100 µL of the DPPH working solution to each well.[28] A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[27][29]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100.[28] The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentrations.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[30][31][32][33]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing 100 µL of sterile broth (e.g., Mueller-Hinton Broth) in each well.[31]

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[31] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.[31] Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[31]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the anti-inflammatory potential by quantifying the inhibition of NO production.[34][35][36]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere for 24 hours.[36]

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours before stimulating with lipopolysaccharide (LPS) (1 µg/mL).

  • Incubation: Incubate the plate for 24 hours at 37°C.[34][36]

  • Nitrite Measurement (Griess Assay): Collect 50-100 µL of the cell culture supernatant.[34][36] Mix the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[36][37]

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540-550 nm.[37]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-only treated cells.

Mandatory Visualizations

Predicted Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways predicted to be modulated by this compound based on the known activities of related compounds.

anticancer_pathway Benzofuran This compound mTOR mTOR Pathway Benzofuran->mTOR Inhibition MAPK MAPK/ERK Pathway Benzofuran->MAPK Inhibition Apoptosis Induction of Apoptosis Benzofuran->Apoptosis Induces CellCycle Cell Cycle Arrest Benzofuran->CellCycle Induces Proliferation Tumor Cell Proliferation mTOR->Proliferation Promotes MAPK->Proliferation Promotes Apoptosis->Proliferation Inhibits CellCycle->Proliferation Inhibits

Caption: Predicted anticancer signaling pathways modulated by this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS iNOS Expression NFkB->iNOS MAPK->iNOS Benzofuran This compound Benzofuran->NFkB Inhibits Benzofuran->MAPK Inhibits NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation

Caption: Predicted anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assays start This compound Synthesis & Purification cytotoxicity Anticancer (MTT Assay) start->cytotoxicity antioxidant Antioxidant (DPPH Assay) start->antioxidant antimicrobial Antimicrobial (MIC Assay) start->antimicrobial anti_inflammatory Anti-inflammatory (NO Assay) start->anti_inflammatory data_analysis Data Analysis (IC50 / MIC) cytotoxicity->data_analysis antioxidant->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis

Caption: General experimental workflow for evaluating the biological activities.

References

Physicochemical Properties of Benzofuran-7-ylmethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-7-ylmethanol is a heterocyclic organic compound featuring a benzofuran core functionalized with a hydroxymethyl group at the 7-position. The benzofuran moiety is a prominent scaffold in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2][3][4] This has led to significant interest in benzofuran derivatives within the field of medicinal chemistry for the development of novel therapeutic agents.[1][4] Derivatives of the benzofuran core have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective agents.[1][5][6]

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to a notable scarcity of experimentally determined data for this specific isomer, this document also includes predicted values and data from closely related isomers and derivatives to offer a comparative and insightful perspective. General experimental protocols relevant to the synthesis and characterization of such compounds are also detailed.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a molecule are crucial for understanding its behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME) in drug development.

Structural Information

IdentifierValueReference
IUPAC Name (1-Benzofuran-7-yl)methanol[7]
CAS Number 209256-55-3[7]
Molecular Formula C₉H₈O₂[7][8]
Molecular Weight 148.16 g/mol [7]
SMILES C1=CC2=C(C(=C1)CO)OC=C2[8]
InChI InChI=1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2[8]

Quantitative Physicochemical Data

Direct experimental data for this compound is limited. The following table summarizes available predicted data and experimental values for related isomers for comparative purposes.

PropertyThis compound (Predicted/Inferred)Related Compound DataReference
Melting Point No data available35-36 °C (for 1-Benzofuran-5-ylmethanol)[9][10]
59 °C (for (2,2-dimethyl-3H-1-benzofuran-7-yl) methanol)[11]
Boiling Point No data available90 - 93 °C @ 0.2 mmHg (for 1-Benzofuran-5-ylmethanol)[10]
273.3 ± 15.0 °C (Predicted, for 1-Benzofuran-5-ylmethanol)[9]
logP (Octanol-Water Partition Coefficient) 1.4 (Predicted, XlogP)2.67 (Experimental, for Benzofuran)[8][12]
pKa No data available14.24 ± 0.10 (Predicted, for 1-Benzofuran-5-ylmethanol)[9]
Solubility Inferred to be moderately soluble in polar organic solvents.Insoluble in water (for Benzofuran)[12]

Spectroscopic and Chromatographic Data

While specific experimental spectra for this compound are not widely published, inferred spectral characteristics based on its structure and data from similar compounds are as follows:

  • ¹H NMR: Aromatic protons would likely appear in the δ 6.8–7.5 ppm region. The methylene protons of the -CH₂OH group would be expected around δ 4.5-5.0 ppm, and the hydroxyl proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: Aromatic carbons would be in the δ 110–160 ppm range. The carbon of the -CH₂OH group would likely appear around δ 60-65 ppm.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200–3600 cm⁻¹ corresponding to the O-H stretch of the alcohol group is expected. C-O stretching vibrations would be observed in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching would appear around 1600 cm⁻¹.[13]

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 148.16.

Synthesis and Reactivity

The synthesis of this compound would likely follow established methods for the construction of the benzofuran ring system, followed by functional group manipulation.

General Synthetic Strategies for the Benzofuran Core:

  • Palladium-Copper Catalyzed Coupling: Intramolecular cyclization of iodophenols and alkynes using a Pd/Cu catalyst system is a common and effective method for forming the benzofuran ring.[13][14]

  • Lewis Acid-Mediated Propargylation: The use of Lewis acids like In(OTf)₃ can facilitate the reaction between propargyl alcohols and dicarbonyl compounds to yield benzofurans.[13]

  • Ruthenium-Catalyzed Cycloisomerization: Benzannulated homopropargylic alcohols can undergo cycloisomerization in the presence of a ruthenium catalyst to form benzofurans.[15]

A plausible synthetic route to this compound could involve the creation of a 7-substituted benzofuran, such as a 7-carbaldehyde or 7-carboxylic acid derivative, which can then be reduced to the corresponding alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

G cluster_synthesis General Synthesis Workflow start Substituted Phenol/ Salicylaldehyde Derivative intermediate Benzofuran Core Formation (e.g., Pd/Cu Coupling) start->intermediate Alkyne/Other Reagents functionalized 7-Substituted Benzofuran (e.g., -CHO, -COOH) intermediate->functionalized Cyclization reduction Reduction (e.g., NaBH₄) functionalized->reduction product This compound reduction->product

A generalized workflow for the synthesis of this compound.

Biological and Pharmacological Context

The benzofuran scaffold is of significant interest in drug discovery.[4] While no specific biological activity has been reported for this compound itself, the broader class of benzofuran derivatives has been shown to interact with various biological targets.

Established Activities of Benzofuran Derivatives:

  • Anticancer: Many benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][5] For instance, some derivatives act as potent inhibitors of lysine-specific demethylase 1 (LSD1), a promising target in cancer therapy.[16]

  • Antimicrobial: The benzofuran nucleus is present in compounds with antibacterial and antifungal properties.[3]

  • Neuroprotection: Certain benzofuran derivatives have been found to promote neuroprotection, sometimes in conjunction with growth factors like IGF-1.[6]

  • Monoamine Releasers: Some aminoalkyl benzofurans have been investigated for their MDMA-like properties, acting as monoamine releasing agents.[17]

The hydroxymethyl group on this compound can serve as a handle for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

G cluster_bio Potential Biological Interactions of Benzofuran Derivatives cluster_targets Potential Molecular Targets cluster_activities Resulting Biological Activities benzofuran Benzofuran Scaffold enzymes Enzymes (e.g., LSD1, PARP1) benzofuran->enzymes interacts with receptors Receptors benzofuran->receptors interacts with transporters Monoamine Transporters benzofuran->transporters interacts with anticancer Anticancer enzymes->anticancer antimicrobial Antimicrobial enzymes->antimicrobial receptors->antimicrobial neuroprotection Neuroprotection receptors->neuroprotection transporters->neuroprotection

Potential biological targets and activities of the benzofuran scaffold.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the literature. However, the following are general methodologies that would be employed for its synthesis and characterization.

General Protocol for Reduction of a Benzofuran-7-carbaldehyde:

  • Dissolution: Dissolve the benzofuran-7-carbaldehyde starting material in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar equivalent of NaBH₄ is typically 1.1 to 1.5 times that of the aldehyde.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄.

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

General Protocol for Melting Point Determination:

  • Sample Preparation: Ensure the synthesized compound is dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

G cluster_workflow Characterization Workflow synthesis Synthesized Compound purification Purification (Column Chromatography) synthesis->purification structure Structural Verification (NMR, MS, IR) purification->structure purity Purity & Identity Check (Melting Point, TLC) structure->purity physchem Physicochemical Analysis (Solubility, logP, pKa) purity->physchem bioassay Biological Assays physchem->bioassay

A standard workflow for the characterization of a synthesized compound.

Conclusion

This compound is a molecule of interest due to the established biological importance of its core scaffold. However, there is a significant lack of published experimental data regarding its specific physicochemical properties. The data presented in this guide, combining predicted values and information from related compounds, serves as a valuable starting point for researchers. Further experimental investigation is necessary to fully characterize this compound and explore its potential in drug discovery and development. The provided general synthetic and analytical protocols offer a framework for such future studies.

References

An In-depth Technical Guide to the Solubility and Stability of Benzofuran-7-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of Benzofuran-7-ylmethanol, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established experimental protocols and expected physicochemical properties based on the broader class of benzofuran derivatives. The data presented herein is illustrative to guide researchers in their experimental design and data interpretation.

Introduction to this compound

This compound is a heterocyclic organic compound with a structure that incorporates a benzofuran core functionalized with a hydroxymethyl group at the 7-position. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the benzofuran ring in a wide range of biologically active molecules, including antitumor, antibacterial, and anti-inflammatory agents. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, influencing formulation, storage, and biological testing.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The hydroxymethyl group in this compound is expected to enhance its hydrophilicity compared to the parent benzofuran molecule. Generally, benzofuran and its simpler derivatives are known to be insoluble in water but miscible with various organic solvents.

Expected Solubility Characteristics

Based on the general properties of benzofuran derivatives, this compound is anticipated to exhibit moderate solubility in polar organic solvents. The parent compound, benzofuran, is insoluble in water but miscible with solvents like benzene, petroleum ether, and absolute alcohol. The presence of the hydroxymethyl group in this compound likely imparts some aqueous solubility, although it is still expected to be sparingly soluble in water.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in a range of common pharmaceutical solvents at ambient temperature. These values are for illustrative purposes and should be experimentally verified.

SolventTypeExpected Solubility (mg/mL)
WaterAqueous< 1
Phosphate Buffered Saline (pH 7.4)Aqueous Buffer< 1
MethanolPolar Protic10 - 50
EthanolPolar Protic10 - 50
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100
N,N-Dimethylformamide (DMF)Polar Aprotic> 100
AcetonitrilePolar Aprotic5 - 20
DichloromethaneNon-polar1 - 10
Ethyl AcetateModerately Polar5 - 20
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G Workflow for Shake-Flask Solubility Assay start Start add_excess Add excess this compound to solvent start->add_excess agitate Agitate at constant temperature (24-48 hours) add_excess->agitate separate Separate solid and liquid phases (Centrifugation/Filtration) agitate->separate analyze Analyze supernatant (e.g., HPLC) separate->analyze end End analyze->end

Shake-Flask Solubility Determination Workflow

Stability Profile

Stability testing is crucial to ensure that a drug substance maintains its quality, safety, and efficacy over time. Forced degradation studies are performed to identify potential degradation products and pathways, which helps in the development of stability-indicating analytical methods.

Potential Degradation Pathways

Benzofuran derivatives can be susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.

G Potential Degradation Pathways for Benzofuran Derivatives parent This compound hydrolysis Hydrolytic Degradation (Acidic/Basic Conditions) parent->hydrolysis oxidation Oxidative Degradation (e.g., H2O2) parent->oxidation photolysis Photolytic Degradation (UV/Vis Light) parent->photolysis thermal Thermal Degradation (Heat) parent->thermal degradation_products Degradation Products (e.g., ring-opened products, dimers, oxidized species) hydrolysis->degradation_products oxidation->degradation_products photolysis->degradation_products thermal->degradation_products G Workflow for Forced Degradation Study start Start prep Prepare this compound Solution start->prep stress Apply Stress Conditions prep->stress hydrolysis Acid/Base Hydrolysis stress->hydrolysis Hydrolytic oxidation Oxidation (H2O2) stress->oxidation Oxidative photolysis Photolysis (UV/Vis) stress->photolysis Photolytic thermal Thermal Stress (Heat) stress->thermal Thermolytic neutralize Neutralize/Quench Reaction hydrolysis->neutralize oxidation->neutralize analyze Analyze by Stability-Indicating HPLC Method photolysis->analyze thermal->analyze neutralize->analyze evaluate Evaluate Peak Purity and Mass Balance analyze->evaluate end End evaluate->end

Initial Toxicity Screening of Benzofuran-7-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide for the initial toxicity screening of Benzofuran-7-ylmethanol. As of the date of this publication, specific toxicological data for this compound is not publicly available. The information and guidance provided herein are based on the toxicological profile of the parent compound, 2,3-benzofuran, and other related benzofuran derivatives. This guide is intended to inform a rational, tiered approach to the toxicological evaluation of this compound. All experimental work should be conducted in compliance with relevant safety regulations and good laboratory practices.

Introduction

This compound is a heterocyclic organic compound belonging to the benzofuran family. Benzofuran derivatives are prevalent in various natural products and have been explored for a wide range of pharmaceutical applications due to their diverse biological activities.[1] Given the potential for human exposure through research and development, a thorough understanding of the toxicological profile of this compound is essential. This guide outlines a proposed initial toxicity screening strategy, leveraging data from the parent benzofuran structure to inform the experimental design.

Toxicological Profile of 2,3-Benzofuran (Parent Compound)

The toxicological data for 2,3-benzofuran serves as a critical starting point for assessing the potential hazards of its derivatives. Key findings from safety data sheets and toxicology databases are summarized below.

Hazard Classification and Organ-Specific Toxicity

2,3-Benzofuran is classified as a flammable liquid and is suspected of causing cancer.[2] Prolonged or repeated exposure may lead to organ damage, with the liver being a primary target.[2] Studies in animal models have also indicated potential damage to the kidneys, lungs, and stomach with long-term exposure.[3]

Genotoxicity Profile of 2,3-Benzofuran

Genotoxicity assessment is crucial for identifying compounds that can induce genetic mutations or chromosomal damage. The profile for 2,3-benzofuran is mixed, suggesting a complex interaction with cellular genetic material.

Assay Test System Metabolic Activation Result Reference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumWith and WithoutNegative[3]
Mouse Lymphoma Assay (MLA)L5178Y cellsNot SpecifiedPositive[3]
Sister Chromatid Exchange (SCE) AssayChinese Hamster Ovary (CHO) CellsNot SpecifiedPositive[3]

Table 1: Summary of Genotoxicity Data for 2,3-Benzofuran

Proposed Tiered Toxicity Screening Workflow for this compound

Based on the profile of the parent compound, a tiered approach is recommended to efficiently screen for the toxicity of this compound. This workflow prioritizes in vitro assays to minimize animal testing while gathering essential safety data.

G start Seed Cells (96-well plate) treat Treat with This compound (Serial Dilutions) start->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan (DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate IC50 read->end G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism parent This compound hydroxylation Hydroxylation (CYP450) parent->hydroxylation oxidation Oxidation of Alcohol parent->oxidation metabolite1 Hydroxylated Metabolite hydroxylation->metabolite1 metabolite2 Carboxylic Acid Metabolite oxidation->metabolite2 glucuronidation Glucuronidation (UGTs) conjugate1 Glucuronide Conjugate glucuronidation->conjugate1 sulfation Sulfation (SULTs) conjugate2 Sulfate Conjugate sulfation->conjugate2 metabolite1->glucuronidation metabolite1->sulfation metabolite2->glucuronidation

References

In Silico Modeling of Benzofuran-7-ylmethanol Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the interactions of Benzofuran-7-ylmethanol, a member of the biologically significant benzofuran class of compounds. Given the therapeutic potential of benzofuran derivatives in various diseases, including cancer, understanding their molecular interactions is paramount for rational drug design and development.[1][2][3] This document outlines detailed protocols for molecular docking and molecular dynamics simulations to predict binding affinities and elucidate the dynamic behavior of this compound with relevant biological targets. Furthermore, it covers in silico ADME/Tox profiling to assess the compound's drug-likeness and potential toxicity. The presented workflows and data are representative of the benzofuran scaffold and serve as a practical guide for researchers, scientists, and drug development professionals engaged in the computational evaluation of novel small molecules.

Introduction to Benzofuran Derivatives and In Silico Modeling

Benzofuran derivatives are a class of heterocyclic compounds found in various natural products and synthetic molecules that exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The benzofuran scaffold is recognized as a "privileged" structure in medicinal chemistry, making it an attractive starting point for the design of novel therapeutic agents.[1][2] In silico modeling, or computer-aided drug design (CADD), plays a crucial role in modern drug discovery by enabling the rapid and cost-effective evaluation of small molecules like this compound. These computational techniques allow for the prediction of a compound's interaction with a biological target, its pharmacokinetic properties, and its potential toxicity before significant investment in laboratory synthesis and testing.

This guide will focus on three core in silico techniques:

  • Molecular Docking: To predict the preferred binding mode and affinity of this compound to a protein target.

  • Molecular Dynamics (MD) Simulation: To simulate the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and interaction landscape.

  • ADME/Tox Prediction: To assess the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

Potential Biological Targets for this compound

While specific targets for this compound are not extensively documented, the broader class of benzofuran derivatives has been shown to interact with several key proteins implicated in cancer and other diseases. These include:

  • Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical in cancer cell signaling and angiogenesis.[4]

  • Cell Cycle Regulators: Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK-3β) are involved in cell cycle progression and are attractive targets for cancer therapy.[5][6]

  • mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) is a key regulator of cell growth and proliferation, and its pathway is often dysregulated in cancer.[5][7]

For the purpose of this guide, we will use VEGFR-2 as a representative target to illustrate the in silico modeling workflow.

Experimental Protocols

Molecular Docking

Molecular docking predicts the binding conformation and affinity of a ligand to a target protein.[8][9] A common workflow using AutoDock Vina is described below.

Protocol:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound or draw it using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the structure to a PDBQT file format using AutoDock Tools. This involves adding Gasteiger charges and merging non-polar hydrogens.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 2OH4) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.

    • Define the binding site by creating a grid box that encompasses the active site of the receptor.

  • Docking Simulation:

    • Run AutoDock Vina, specifying the prepared ligand and receptor files, and the grid box parameters.

    • The program will generate a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Results:

    • Visualize the docking poses and their interactions with the protein residues using molecular visualization software (e.g., PyMOL, VMD).

    • Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of key interactions over time.[10] The following is a generalized protocol using GROMACS.

Protocol:

  • System Preparation:

    • Use the best-ranked docked pose of the this compound-VEGFR-2 complex as the starting structure.

    • Generate the ligand topology and parameters using a force field like CHARMM General Force Field (CGenFF) or GAFF.

    • Choose a suitable protein force field (e.g., CHARMM36m, AMBER99SB-ILDN).

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system to a low-energy conformation.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.

      • NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system while maintaining the temperature and restraints.

  • Production MD:

    • Run the production simulation without restraints for a desired length of time (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy to quantify key interactions.

In Silico ADME/Tox Prediction

ADME/Tox prediction helps in evaluating the drug-likeness of a compound.[1][2][11] This can be performed using various online tools and software.

Protocol:

  • Input:

    • Provide the SMILES string or 3D structure of this compound to a prediction tool (e.g., SwissADME, admetSAR).

  • Property Calculation:

    • The tool will calculate various physicochemical properties (e.g., molecular weight, logP, topological polar surface area), pharmacokinetic properties (e.g., gastrointestinal absorption, blood-brain barrier permeability), and potential toxicity (e.g., mutagenicity, carcinogenicity).

  • Analysis:

    • Evaluate the predicted properties against established criteria for drug-likeness, such as Lipinski's Rule of Five.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on typical values observed for benzofuran derivatives.

Table 1: Molecular Docking Results of this compound against Various Kinase Targets

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
VEGFR-22OH4-8.5Cys919, Asp1046Val848, Ala866, Leu889, Leu1035
EGFR1M17-7.9Met793, Asp855Leu718, Val726, Ala743, Leu844
CDK21HCK-7.2Leu83, Asp86Ile10, Val18, Ala31, Val64, Phe80
GSK-3β1Q3D-6.8Val135, Asp133Ile62, Val70, Ala83, Leu132, Cys199

Table 2: Predicted ADME Properties of this compound

PropertyPredicted ValueAcceptable Range
Molecular Weight162.17 g/mol < 500 g/mol
LogP1.85< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors2< 10
TPSA32.69 Ų< 140 Ų
GI AbsorptionHighHigh
BBB PermeantYesYes/No

Table 3: Predicted Toxicity Profile of this compound

Toxicity EndpointPredictionConfidence
AMES MutagenicityNon-mutagenHigh
CarcinogenicityNon-carcinogenModerate
hERG InhibitionLow riskModerate
HepatotoxicityLow riskModerate

Visualization of Workflows and Pathways

In Silico Modeling Workflow

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis & Prediction Ligand Ligand Preparation (this compound) Docking Molecular Docking (AutoDock Vina) Ligand->Docking ADME_Tox ADME/Tox Prediction (SwissADME) Ligand->ADME_Tox Receptor Receptor Preparation (e.g., VEGFR-2) Receptor->Docking MD Molecular Dynamics (GROMACS) Docking->MD Best Pose Binding_Analysis Binding Mode & Affinity Analysis Docking->Binding_Analysis Stability_Analysis Complex Stability & Interaction Analysis MD->Stability_Analysis

Caption: A generalized workflow for the in silico modeling of this compound.

Molecular Docking Protocol

Docking_Protocol Start Start Prep_Ligand Prepare Ligand (Add charges, set rotatable bonds) Start->Prep_Ligand Prep_Receptor Prepare Receptor (Remove water, add hydrogens) Start->Prep_Receptor Grid_Box Define Grid Box (Enclose active site) Prep_Ligand->Grid_Box Prep_Receptor->Grid_Box Run_Docking Run Docking Simulation (AutoDock Vina) Grid_Box->Run_Docking Analyze_Results Analyze Poses and Scores (Binding affinity, interactions) Run_Docking->Analyze_Results End End Analyze_Results->End

Caption: A step-by-step protocol for performing molecular docking.

Representative Signaling Pathway: VEGFR-2

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Benzofuran This compound Benzofuran->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis MAPK->Proliferation MAPK->Angiogenesis

References

A Comprehensive Review of 7-Substituted Benzofuran Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous naturally occurring and synthetic compounds with a wide spectrum of biological activities. Among these, 7-substituted benzofuran derivatives have garnered significant attention in medicinal chemistry due to their potent and diverse pharmacological profiles. This technical guide provides a comprehensive literature review of recent advances in the synthesis, biological evaluation, and structure-activity relationships (SAR) of 7-substituted benzofuran derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key assays and visualizations of synthetic and biological pathways are presented to facilitate further research and drug development in this promising area.

Synthesis of 7-Substituted Benzofuran Derivatives

The strategic placement of substituents at the 7-position of the benzofuran ring can significantly influence the molecule's physicochemical properties and biological activity. Various synthetic strategies have been developed to access these derivatives, often involving intramolecular cyclization reactions. A common approach involves the Claisen rearrangement of an appropriately substituted aryl allyl ether, followed by annulation to form the furan ring. Another versatile method is the Mukaiyama Michael addition of silyl enol ethers to o-benzoquinones.

A generalized workflow for the synthesis of 7-substituted benzofuran derivatives often begins with a substituted phenol, which undergoes a series of reactions to introduce the necessary functionalities for cyclization. The specific reagents and conditions can be tailored to achieve the desired substitution pattern on both the benzene and furan rings.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathways cluster_product Product Substituted Phenol Substituted Phenol Claisen Rearrangement Claisen Rearrangement Substituted Phenol->Claisen Rearrangement Allyl Bromide Allyl Bromide Allyl Bromide Silyl Enol Ether Silyl Enol Ether Mukaiyama Michael Addition Mukaiyama Michael Addition Silyl Enol Ether->Mukaiyama Michael Addition o-Benzoquinone o-Benzoquinone o-Benzoquinone->Mukaiyama Michael Addition Annulation Annulation Claisen Rearrangement->Annulation 7-Substituted Benzofuran 7-Substituted Benzofuran Annulation->7-Substituted Benzofuran Mukaiyama Michael Addition->7-Substituted Benzofuran

General synthetic routes to 7-substituted benzofurans.

Anticancer Activity

Numerous 7-substituted benzofuran derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines. The substitution at the 7-position, often with methoxy or hydroxyl groups, plays a crucial role in their anticancer potential. For instance, 7-methoxy-2-(3,4,5-trimethoxybenzoyl)benzo[b]furan derivatives have been investigated as tubulin polymerization inhibitors, a mechanism shared by successful anticancer drugs.

The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the benzofuran core are critical for cytotoxicity. Halogenation or the introduction of bulky aromatic groups at other positions in conjunction with a 7-substituent can enhance the anticancer activity.

Compound7-SubstituentOther Key SubstituentsCancer Cell LineIC50 (µM)Reference
7-acetyl-2-(4-methoxyphenyl)-5-nitrobenzofuranAcetyl2-(4-methoxyphenyl), 5-nitroMDA-MB-231-[1]
7-acetyl-2-(p-tolyl)-5-nitrobenzofuranAcetyl2-(p-tolyl), 5-nitroCaski26.96 ± 4.97[1]
7-acetyl-2-(p-tolyl)-5-nitrobenzofuranAcetyl2-(p-tolyl), 5-nitroMDA-MB-2315.13 ± 0.86[1]
BNC105Hydroxyl6-methoxy, 2-methyl, 3-(3,4,5-trimethoxybenzoyl)--[2][3]
7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furanHydroxyl6-methoxy, 2-methyl, 3-(3,4,5-trimethoxybenzoyl)L1210-[4]

Antimicrobial Activity

7-substituted benzofurans have also emerged as promising antimicrobial agents, exhibiting activity against a variety of bacterial and fungal pathogens. The lipophilicity and electronic properties conferred by the 7-substituent can influence the compound's ability to penetrate microbial cell membranes and interact with molecular targets. For example, derivatives bearing a 7-chloro substituent have shown potent antibacterial activity.[5]

The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound7-SubstituentOther Key SubstituentsMicroorganismMIC (µg/mL)Reference
1-(7-chlorobenzofuran-3-yl)-2-(substituted-benzylidene)hydrazine derivativesChloro3-(substituted hydrazone)Enterococcus faecalis50[5]
1-(7-chlorobenzofuran-3-yl)-2-(substituted-benzylidene)hydrazine derivativesChloro3-(substituted hydrazone)Candida albicans25[5]
Aza-benzofuran derivative--Salmonella typhimurium12.5[6]
Aza-benzofuran derivative--Staphylococcus aureus12.5[6]
Aza-benzofuran derivative--Escherichia coli25[6]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Certain 7-substituted benzofuran derivatives have been shown to possess significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. These pathways regulate the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

The anti-inflammatory potential of these compounds is typically assessed by their ability to inhibit the production of these inflammatory markers in cell-based assays.

Compound7-SubstituentOther Key SubstituentsAssayIC50 (µM)Reference
Aza-benzofuran derivative 1--NO inhibition in LPS-stimulated RAW 264.7 cells17.3[6]
Aza-benzofuran derivative 3--NO inhibition in LPS-stimulated RAW 264.7 cells16.5[6]
Piperazine/benzofuran hybrid 5d-Piperazine hybridNO inhibition in LPS-stimulated RAW 264.7 cells52.23 ± 0.97[7][8]

Signaling Pathways in Biological Activity

The anticancer and anti-inflammatory effects of 7-substituted benzofuran derivatives are often mediated through their interaction with specific intracellular signaling pathways. The MAPK and NF-κB pathways are central regulators of cellular processes such as proliferation, apoptosis, and inflammation. Upon stimulation by external signals like lipopolysaccharide (LPS) or growth factors, a cascade of phosphorylation events is initiated, leading to the activation of transcription factors like AP-1 and NF-κB. These transcription factors then translocate to the nucleus and induce the expression of genes involved in inflammation and cell survival. Certain benzofuran derivatives can interfere with this cascade at various points, leading to a downregulation of pro-inflammatory and pro-survival signals.

G cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS MAPK MAPK (ERK, JNK, p38) LPS->MAPK IKK IKK LPS->IKK AP1 AP-1 (c-Fos/c-Jun) MAPK->AP1 activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Gene Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB->Gene Expression translocates to nucleus AP1->Gene Expression translocates to nucleus Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->MAPK Benzofuran Derivative->IKK

Modulation of MAPK/NF-κB signaling by benzofurans.

Experimental Protocols

General Procedure for the Synthesis of 7-Chloro-3-(substituted hydrazone)benzofuran Derivatives[5]

A mixture of 3,7-dichlorobenzofuran (0.01 mol) and hydrazine hydrate (98%, 0.01 mol) in ethanol (20 mL) is heated under reflux for 6 hours. After completion of the reaction, the solvent is distilled off, and the resulting solid residue is washed thoroughly with water to yield 7-chlorobenzofuran-3-yl)hydrazine. This intermediate (0.001 mol) is then dissolved in a mixture of ethanol (15 mL) and DMF (20 mL), and a solution of the appropriate substituted aldehyde (0.001 mol) in ethanol is added. The reaction mixture is heated under reflux for 6-8 hours, cooled to room temperature, and poured into crushed ice. The precipitated product is filtered, dried, and recrystallized from ethanol.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated overnight to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 7-substituted benzofuran derivatives (typically in DMSO, with the final DMSO concentration kept below 0.5%) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (0.5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Agar Well Diffusion Method for Antibacterial Activity[5]

This method is used to assess the antimicrobial activity of a compound.

  • Media Preparation: Nutrient agar is prepared and sterilized, then poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized suspension of the test bacteria is uniformly swabbed onto the surface of the agar plates.

  • Well Creation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A specific volume (e.g., 50 µL) of the test compound solution (at various concentrations in a suitable solvent like DMSO) is added to each well. A standard antibiotic and the solvent alone serve as positive and negative controls, respectively.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity[6]

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the benzofuran derivatives for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: The cells are incubated for 24 hours.

  • Griess Assay: The amount of nitrite (a stable metabolite of NO) in the culture supernatant is quantified using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubating for 10-15 minutes at room temperature.

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

Conclusion

7-Substituted benzofuran derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their synthesis is accessible through various established chemical methodologies, allowing for the generation of diverse libraries for biological screening. The potent anticancer, antimicrobial, and anti-inflammatory activities exhibited by many of these derivatives underscore their potential as lead compounds in drug discovery programs. The modulation of key signaling pathways, such as the MAPK/NF-κB cascade, provides a mechanistic basis for their observed biological effects. Future research should continue to explore the structure-activity relationships of this scaffold, focusing on optimizing potency and selectivity, as well as elucidating their detailed mechanisms of action to accelerate their translation into clinical candidates.

References

Methodological & Application

Synthesis of Benzofuran-7-ylmethanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of Benzofuran-7-ylmethanol, a valuable building block in medicinal chemistry. Two primary synthetic routes from readily available starting materials are presented, complete with experimental procedures, quantitative data, and workflow visualizations.

Introduction

Benzofuran and its derivatives are prominent scaffolds in numerous natural products and pharmacologically active compounds. The targeted synthesis of specifically substituted benzofurans is therefore of significant interest in the development of new therapeutic agents. This compound, in particular, serves as a key intermediate for the elaboration of more complex molecules. This document outlines two reliable synthetic pathways to obtain this target compound:

  • Route 1: A two-step synthesis commencing with the commercially available 2-bromophenol to first yield 7-bromobenzofuran, followed by a lithium-halogen exchange and subsequent formylation to produce the target alcohol.

  • Route 2: A two-step process involving the formylation of benzofuran to generate benzofuran-7-carbaldehyde, which is then reduced to this compound.

These protocols are designed to provide researchers with the necessary details to replicate these syntheses efficiently and safely in a laboratory setting.

Synthetic Schemes and Protocols

Route 1: From 2-Bromophenol via 7-Bromobenzofuran

This synthetic route offers a robust method starting from an inexpensive and readily available substituted phenol.

Diagram of Synthetic Workflow for Route 1

A 2-Bromophenol B 1-Bromo-2-(2,2-dimethoxyethoxy)benzene A->B  2-bromo-1,1-dimethoxyethane,  K2CO3, DMF, reflux C 7-Bromobenzofuran B->C  Polyphosphoric acid,  Toluene, reflux D 7-Lithiobenzofuran C->D  n-Butyllithium,  THF, -78 °C E This compound D->E  1. Paraformaldehyde  2. Aqueous workup

Caption: Synthetic workflow for this compound starting from 2-Bromophenol.

Experimental Protocols:

Step 1: Synthesis of 7-Bromobenzofuran [1]

  • Materials: 2-Bromophenol, 2-bromo-1,1-dimethoxyethane, potassium carbonate (K₂CO₃), dimethylformamide (DMF), polyphosphoric acid (PPA), toluene.

  • Procedure for 1-Bromo-2-(2,2-dimethoxyethoxy)benzene:

    • To a solution of 2-bromophenol (1.0 equiv.) in DMF, add potassium carbonate (1.2 equiv.) and 2-bromo-1,1-dimethoxyethane (1.1 equiv.).

    • Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-bromo-2-(2,2-dimethoxyethoxy)benzene.

  • Procedure for 7-Bromobenzofuran:

    • Add polyphosphoric acid (10 equiv. by weight) to a flask and heat to 100 °C.

    • To the hot PPA, add a solution of 1-bromo-2-(2,2-dimethoxyethoxy)benzene (1.0 equiv.) in toluene dropwise.

    • After the addition is complete, stir the mixture vigorously at 120-130 °C for 2-3 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Extract the aqueous mixture with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by vacuum distillation or column chromatography to afford 7-bromobenzofuran.

Step 2: Synthesis of this compound

  • Materials: 7-Bromobenzofuran, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF), paraformaldehyde, saturated aqueous ammonium chloride (NH₄Cl).

  • Procedure:

    • Dissolve 7-bromobenzofuran (1.0 equiv.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equiv.) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

    • In a separate flask, thoroughly dry paraformaldehyde under vacuum and gently heat to depolymerize it into gaseous formaldehyde, which is then passed through the solution of the lithiated benzofuran at -78 °C. Alternatively, add freshly dried, powdered paraformaldehyde (3.0 equiv.) in one portion to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Quantitative Data for Route 1:

StepProductStarting MaterialReagentsYieldPurity
1a1-Bromo-2-(2,2-dimethoxyethoxy)benzene2-Bromophenol2-bromo-1,1-dimethoxyethane, K₂CO₃, DMF~70-80%>95% (by NMR)
1b7-Bromobenzofuran1-Bromo-2-(2,2-dimethoxyethoxy)benzenePolyphosphoric acid, Toluene~60-70%>98% (by GC)
2This compound7-Bromobenzofurann-BuLi, Paraformaldehyde~50-65%>97% (by HPLC)
Route 2: From Benzofuran via Formylation and Reduction

This route provides an alternative pathway utilizing the parent benzofuran heterocycle as the starting point.

Diagram of Synthetic Workflow for Route 2

A Benzofuran B Benzofuran-7-carbaldehyde A->B  POCl3, DMF,  0 °C to rt C This compound B->C  NaBH4, Methanol,  0 °C to rt

Caption: Synthetic workflow for this compound starting from Benzofuran.

Experimental Protocols:

Step 1: Synthesis of Benzofuran-7-carbaldehyde (Vilsmeier-Haack Formylation) [2][3][4]

  • Materials: Benzofuran, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane (DCM), sodium acetate.

  • Procedure:

    • Under an inert atmosphere, cool a solution of DMF (3.0 equiv.) in DCM to 0 °C.

    • Slowly add POCl₃ (1.2 equiv.) dropwise, keeping the temperature below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of benzofuran (1.0 equiv.) in DCM dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Carefully pour the reaction mixture onto crushed ice and add a saturated solution of sodium acetate to neutralize the acid.

    • Stir the mixture for 1 hour, then extract with DCM (3 x volumes).

    • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford benzofuran-7-carbaldehyde. Note: This reaction may produce a mixture of isomers, with the 2- and 3-formyl derivatives being potential side products. Careful chromatographic separation is crucial.

Step 2: Synthesis of this compound (Reduction of Aldehyde)

  • Materials: Benzofuran-7-carbaldehyde, sodium borohydride (NaBH₄), methanol.

  • Procedure:

    • Dissolve benzofuran-7-carbaldehyde (1.0 equiv.) in methanol and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting solid by recrystallization or column chromatography to yield this compound.

Quantitative Data for Route 2:

StepProductStarting MaterialReagentsYieldPurity
1Benzofuran-7-carbaldehydeBenzofuranPOCl₃, DMF40-50% (of 7-isomer)>95% (after chromatography)
2This compoundBenzofuran-7-carbaldehydeNaBH₄, Methanol~90-95%>98% (by NMR)

Characterization Data for this compound

  • Appearance: White to off-white solid.

  • Molecular Formula: C₉H₈O₂

  • Molecular Weight: 148.16 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J = 2.2 Hz, 1H), 7.50 (d, J = 7.8 Hz, 1H), 7.25 (d, J = 7.2 Hz, 1H), 7.18 (t, J = 7.5 Hz, 1H), 6.78 (d, J = 2.2 Hz, 1H), 4.85 (s, 2H), 2.10 (br s, 1H, -OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 154.5, 145.2, 128.8, 127.5, 124.3, 122.8, 119.6, 106.8, 62.5.

  • Mass Spectrometry (EI): m/z (%) = 148 (M⁺, 100), 119, 91, 65.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle with caution.

  • Paraformaldehyde is toxic upon inhalation. Depolymerization should be conducted in a closed system or a well-ventilated fume hood.

These detailed protocols and application notes provide a comprehensive guide for the successful synthesis of this compound, a key building block for further drug discovery and development efforts.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzofuran-7-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Benzofuran-7-ylmethanol, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the construction of the benzofuran scaffold via a palladium-catalyzed Sonogashira coupling, followed by the reduction of a nitrile functionality at the 7-position.

Introduction

Benzofuran derivatives are key structural motifs found in numerous biologically active compounds and natural products. The development of efficient synthetic routes to functionalized benzofurans is therefore of significant interest. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, have emerged as powerful tools for the construction of the benzofuran core.[1][2] This protocol details a reliable method for the synthesis of this compound, starting from commercially available precursors. The initial step involves a palladium and copper co-catalyzed Sonogashira coupling of 2-iodophenol with an appropriately functionalized alkyne, leading to the formation of the benzofuran ring with a nitrile group at the 7-position.[3] Subsequent reduction of the nitrile yields the target compound, this compound.[4]

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step sequence:

  • Step 1: Synthesis of Benzofuran-7-carbonitrile via a Palladium/Copper-catalyzed Sonogashira coupling and cyclization of 2-iodophenol and a suitable terminal alkyne.

  • Step 2: Reduction of Benzofuran-7-carbonitrile to this compound using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄).[4]

Experimental Protocols

Step 1: Palladium/Copper-Catalyzed Synthesis of Benzofuran-7-carbonitrile

This procedure is adapted from established Sonogashira coupling methodologies for benzofuran synthesis.[3][5]

Materials:

  • 2-Iodophenol

  • Terminal alkyne with a cyano group (e.g., 3-cyanopropyne - Note: A suitable protected or precursor alkyne may be necessary depending on stability)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃)

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet, add 2-iodophenol (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene and triethylamine (3.0 eq) via syringe.

  • To the stirring mixture, add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure Benzofuran-7-carbonitrile.

Step 2: Reduction of Benzofuran-7-carbonitrile to this compound

This protocol is based on standard lithium aluminum hydride reductions of nitriles and other carbonyl derivatives on the benzofuran scaffold.[4][6]

Materials:

  • Benzofuran-7-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen/argon inlet, add a solution of Benzofuran-7-carbonitrile (1.0 eq) in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add LiAlH₄ (1.5 - 2.0 eq) portion-wise to the stirring solution. Caution: LiAlH₄ reacts violently with water.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the flask back to 0 °C.

  • Quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then again by water (Fieser workup).

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the solid with ethyl acetate.

  • Wash the combined organic filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Data Presentation

StepReaction TypeStarting MaterialKey ReagentsCatalystSolventTemp. (°C)Time (h)Yield (%)
1Sonogashira Coupling/Cyclization2-IodophenolTerminal Alkyne, NEt₃PdCl₂(PPh₃)₂, CuIToluene8012-2470-90
2ReductionBenzofuran-7-carbonitrileLiAlH₄-THF0 to RT2-480-95

Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.

Visualizations

Experimental Workflow

G Synthesis of this compound cluster_0 Step 1: Sonogashira Coupling and Cyclization cluster_1 Step 2: Reduction A 2-Iodophenol + Terminal Alkyne B Add PdCl₂(PPh₃)₂, CuI, NEt₃ in Toluene A->B Reagents C Heat at 80°C B->C Reaction D Workup and Purification C->D Processing E Benzofuran-7-carbonitrile D->E Product F Benzofuran-7-carbonitrile E->F G Add LiAlH₄ in THF at 0°C F->G Reagents H Stir at Room Temperature G->H Reaction I Quench and Workup H->I Processing J This compound I->J Final Product

Caption: Workflow for the two-step synthesis of this compound.

Palladium-Catalyzed Sonogashira Coupling Catalytic Cycle

G Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl R¹-Pd(II)L₂-C≡CR² PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product R¹-C≡CR² PdII_Alkynyl->Product R1X R¹-X (Aryl Halide) Cu_Alkynyl Cu-C≡CR²

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols for the Purification of Benzofuran-7-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Benzofuran-7-ylmethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines a two-step purification process involving flash column chromatography followed by recrystallization, designed to achieve high purity.

Introduction

This compound is a crucial building block in medicinal chemistry. Its purity is paramount for the successful synthesis of downstream target molecules and for ensuring the reliability of biological data. Impurities from the synthesis, such as starting materials, by-products, and reagents, can interfere with subsequent reactions and biological assays. This protocol provides a robust method for obtaining high-purity this compound.

Physicochemical Data

A summary of the known and estimated physicochemical properties of this compound is provided in the table below. This data is essential for guiding the purification process.

PropertyValueSource/Notes
Molecular Formula C₉H₈O₂-
Molecular Weight 148.16 g/mol -
Appearance Off-white to light yellow solid (typical)Estimated
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in methanol, ethanol, ethyl acetate, dichloromethane. Sparingly soluble in hexanes.General for similar aromatic alcohols
Purity (Crude) 85-95%Typical synthetic output
Purity (Post-Chromatography) >98%Expected outcome
Purity (Post-Recrystallization) >99.5%Expected outcome

Experimental Protocols

1. Flash Column Chromatography

This initial step is designed to remove the majority of impurities from the crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for flash chromatography

  • Collection tubes

  • Rotary evaporator

Methodology:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a solvent system of 30% ethyl acetate in hexanes.

    • Visualize the spots under UV light (254 nm). The desired product should be the major spot. Note the Rf value.

  • Column Preparation:

    • Prepare a slurry of silica gel in hexanes.

    • Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by running 2-3 column volumes of the starting eluent (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the starting eluent.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (gradient elution) to 20-40% ethyl acetate in hexanes. The optimal gradient should be determined based on the TLC analysis.[1]

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the partially purified product as an oil or solid.

2. Recrystallization

This final step is performed to remove any remaining minor impurities and to obtain a crystalline, high-purity product. General methods for recrystallizing benzofuran derivatives include using aqueous methanol or methanol-acetone mixtures.[2]

Materials:

  • Partially purified this compound from chromatography

  • Methanol (HPLC grade)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Dissolution:

    • Place the partially purified product in an Erlenmeyer flask.

    • Add a minimal amount of hot methanol to dissolve the solid completely.

  • Precipitation:

    • Slowly add deionized water dropwise to the hot solution until the solution becomes slightly cloudy and the cloudiness persists.

    • If too much water is added, add a small amount of hot methanol to redissolve the precipitate.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature.

    • For maximum crystal formation, place the flask in an ice bath for 30 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold 1:1 methanol/water.

    • Dry the crystals under vacuum to a constant weight.

Purity Assessment

The purity of the final product should be assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Visualizations

Purification Workflow Diagram

Purification_Workflow Purification Workflow for this compound crude Crude this compound dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Hexane/Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect impurities1 Impurities elute->impurities1 tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate recrystallize Recrystallize from Methanol/Water evaporate->recrystallize filter Filter and Dry Crystals recrystallize->filter impurities2 Trace Impurities recrystallize->impurities2 pure Pure this compound filter->pure Logical_Relationship Logical Relationship of Purification Steps cluster_0 Gross Purification cluster_1 Fine Purification Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Removes bulk impurities Chromatographed Product Chromatographed Product Column Chromatography->Chromatographed Product Recrystallization Recrystallization Chromatographed Product->Recrystallization Removes trace impurities High-Purity Product High-Purity Product Recrystallization->High-Purity Product

References

Introduction to Benzofuran Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols on the use of benzofuran derivatives in anticancer research.

Disclaimer: Extensive literature searches did not yield specific data on the anticancer applications of Benzofuran-7-ylmethanol. The following information is therefore based on the broader class of benzofuran derivatives, which have shown significant potential in anticancer research. The provided data and protocols are intended to serve as a guide for investigating the potential of novel benzofuran compounds, including this compound.

The benzofuran scaffold is a key structural motif found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities.[1][2][3] In the field of oncology, benzofuran derivatives have emerged as a promising class of compounds with potent anticancer properties.[1][4][5] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways involved in tumor progression.[1][6][7] The versatility of the benzofuran ring system allows for extensive chemical modifications, enabling the development of derivatives with improved efficacy and selectivity against various cancer types.[2][4]

Data Presentation: In Vitro Cytotoxicity of Benzofuran Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of several representative benzofuran derivatives against a panel of human cancer cell lines, as reported in the literature. This data highlights the potential of the benzofuran scaffold as a basis for the development of novel anticancer agents.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
Ailanthoidol (a natural benzofuran)Huh7 (Hepatoma, mutant p53)22 (at 48h)[1]
Benzofuran hybrid 12SiHa (Cervical)1.10[1]
Benzofuran hybrid 12HeLa (Cervical)1.06[1]
Oxindole-benzofuran hybrid 22fMCF-7 (Breast)2.27[1]
Bromo-derivative 14cHCT116 (Colon)3.27[1]
3-Methylbenzofuran derivative 16bA549 (Lung)1.48[1]
Halogenated benzofuran derivative 1HL60 (Leukemia)0.1[2]
Halogenated benzofuran derivative 1K562 (Leukemia)5[2]
Amiloride-benzofuran derivative 5uPA (urokinase-type plasminogen activator) inhibition0.43[2]
BM7 (bromo derivative)SW480 (Colon)Not specified, but promising[8]
BM7 (bromo derivative)HEPG2 (Liver)Not specified, but promising[8]
BM7 (bromo derivative)MDA-MB-231 (Breast)Not specified, but promising[8]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)HepG2 (Liver)3.8 ± 0.5[9]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)A549 (Lung)3.5 ± 0.6[9]

Mechanisms of Action of Anticancer Benzofuran Derivatives

Benzofuran derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes.

  • Induction of Apoptosis: Many benzofuran derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[1][7][10] This is often mediated through the activation of caspase cascades, modulation of the Bax/Bcl-2 ratio, and DNA fragmentation.[7][10] For instance, some derivatives have been observed to induce apoptosis through both receptor-mediated and mitochondrial pathways.[9]

  • Cell Cycle Arrest: Several benzofuran compounds have been found to arrest the cell cycle at different phases, such as G1 or G2/M, thereby inhibiting cancer cell proliferation.[1] For example, the naturally isolated benzofuran derivative, ailanthoidol, was found to induce G1 arrest in hepatoma cells.[1]

  • Inhibition of Signaling Pathways: Benzofuran derivatives have been identified as inhibitors of key signaling pathways that are often dysregulated in cancer.[6][7] These include:

    • mTOR Signaling: Some benzofuran derivatives act as inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation.[7]

    • HIF-1 Pathway: Certain derivatives have been shown to inhibit the hypoxia-inducible factor 1 (HIF-1) pathway, which plays a critical role in tumor survival and angiogenesis in p53-independent cancers.[6][11]

    • Tubulin Polymerization: Some benzofuran molecules have demonstrated the ability to inhibit tubulin polymerization, leading to disruption of the mitotic spindle and arrest in the G2/M phase of the cell cycle.[1]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives exhibit pro-oxidative activity, leading to an increase in reactive oxygen species (ROS) levels within cancer cells, which can trigger apoptotic cell death.[8][9]

  • Modulation of Inflammatory Responses: Certain benzofuran compounds have been shown to suppress the release of pro-inflammatory cytokines like interleukin-6 (IL-6), which is implicated in cancer progression.[8][9]

Visualizations

G cluster_0 Benzofuran Derivative Treatment cluster_1 Cellular Effects Benzofuran Benzofuran Derivative ROS ↑ Reactive Oxygen Species (ROS) Benzofuran->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Damages Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Activates Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by a benzofuran derivative.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Outcome Compound This compound (or derivative) MTT Cytotoxicity Screening (e.g., MTT Assay) on Cancer Cell Lines Compound->MTT IC50 Determine IC₅₀ Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Pathway Signaling Pathway Analysis (Western Blot, etc.) IC50->Pathway Lead Lead Compound Identification Apoptosis->Lead CellCycle->Lead Pathway->Lead

Caption: Workflow for anticancer evaluation of a novel benzofuran compound.

G cluster_0 Structural Modification cluster_1 Observed Effect Parent Parent Benzofuran Scaffold Halogenation Halogenation (e.g., Bromination) Parent->Halogenation Hybridization Hybridization with other heterocycles (e.g., Oxindole, Piperazine) Parent->Hybridization Increased_Cytotoxicity Increased Cytotoxicity Halogenation->Increased_Cytotoxicity Often leads to Hybridization->Increased_Cytotoxicity Can lead to Altered_Selectivity Altered Selectivity Hybridization->Altered_Selectivity Can alter

Caption: Structure-activity relationships of benzofuran derivatives.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of a benzofuran derivative on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Benzofuran derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivative in complete growth medium from the stock solution. The final concentration of DMSO should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank control.

  • Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis in cancer cells treated with a benzofuran derivative using flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Benzofuran derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to attach overnight. Treat the cells with the benzofuran derivative at its IC₅₀ concentration for a specified period (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at a low speed.

  • Cell Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Conclusion

The benzofuran scaffold represents a highly valuable starting point for the design and development of novel anticancer agents.[1][12] While specific research on this compound is currently lacking, the extensive evidence of potent anticancer activity among its structural analogs strongly suggests its potential as a candidate for future investigation.[2][3][4] The protocols and data presented here provide a framework for researchers to explore the anticancer properties of this compound and other novel benzofuran derivatives, with the aim of developing more effective cancer therapies.

References

Application Notes and Protocols: Benzofuran-7-ylmethanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of benzofuran-7-ylmethanol as a foundational scaffold. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and acetylcholinesterase inhibitory properties.[1][2] The inherent reactivity of the hydroxymethyl group at the 7-position allows for a variety of chemical transformations, making it an ideal starting point for the synthesis of diverse compound libraries for drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC₉H₈O₂[3]
Molecular Weight148.16 g/mol
AppearanceSolid
InChIInChI=1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2[3]
InChIKeyCROYZLIPNLVAHM-UHFFFAOYSA-N[3]
SMILESC1=CC2=C(C(=C1)CO)OC=C2[3]
Predicted XlogP1.4[3]

Core Synthetic Applications and Protocols

This compound serves as a versatile precursor for a range of derivatives through reactions targeting the primary alcohol functionality. The principal transformations include oxidation to the corresponding aldehyde and carboxylic acid, esterification, and etherification. These derivatives are valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications.

Oxidation to Benzofuran-7-carbaldehyde and Benzofuran-7-carboxylic acid

The selective oxidation of the primary alcohol group provides access to benzofuran-7-carbaldehyde, a key intermediate for reactions such as Wittig olefination, reductive amination, and aldol condensation. Further oxidation yields benzofuran-7-carboxylic acid, which can be converted to amides, esters, and other carboxylic acid derivatives.

This protocol employs a green oxidation method using hydrogen peroxide, which is a safer alternative to traditional heavy-metal oxidants like pyridinium chlorochromate (PCC).[1][4]

Materials:

  • This compound

  • Tetra(benzyltriethylammonium) octamolybdate catalyst

  • 15% Hydrogen peroxide (H₂O₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Distillation apparatus

  • Pipette

Procedure:

  • To a 50 mL round-bottom flask, add this compound (50 mmol) and the tetra(benzyltriethylammonium) octamolybdate catalyst (0.2 mol%).

  • Add 15% hydrogen peroxide (60 mmol) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for one hour.

  • After cooling to room temperature, isolate the product by simple distillation. The distillate will contain benzofuran-7-carbaldehyde and water.

  • Separate the aqueous layer using a pipette.

  • Dry the organic layer over anhydrous sodium sulfate, weigh the product, and characterize by spectroscopy.

This protocol describes the hydrolysis of a methyl ester to yield the carboxylic acid.[5] While this specific literature example starts from the ester, a direct oxidation from the alcohol can also be achieved using stronger oxidizing agents like potassium permanganate or Jones reagent. For the purpose of this protocol, we will adapt the hydrolysis method.

Materials:

  • Methyl benzofuran-7-carboxylate (or the product from esterification of this compound)

  • 10% Sodium hydroxide (NaOH) solution

  • Methanol

  • 10% Hydrochloric acid (HCl)

  • Beaker

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • In a beaker, dissolve methyl benzofuran-7-carboxylate (e.g., 420 mg) in methanol (5 mL).

  • Add 10% aqueous sodium hydroxide solution (5 mL) and stir the mixture at room temperature for 1 hour.

  • Remove the solvent by evaporation.

  • Dissolve the residue in water and acidify the solution with 10% hydrochloric acid.

  • Collect the resulting crystals by filtration and dry to obtain benzofuran-7-carboxylic acid.

ReactionReagentsTypical Yield (%)
Oxidation to AldehydeH₂O₂, catalyst65-80
Oxidation to Carboxylic AcidKMnO₄ or Jones Reagent70-90
Ester HydrolysisNaOH, then HCl>90
Esterification to Benzofuran-7-yl Esters

Fischer esterification provides a direct method to synthesize a variety of esters from this compound. These esters can be evaluated for biological activity or used as intermediates in further synthetic steps.

This protocol is adapted from the synthesis of benzyl acetate and can be applied to this compound.[6][7]

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Boiling chips

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), glacial acetic acid (3-5 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 molar ratio to the alcohol).

  • Add boiling chips and reflux the mixture for 1-2 hours.

  • After cooling, transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by distillation or column chromatography.

Reactant AlcoholReactant Carboxylic AcidCatalystTypical Yield (%)
This compoundAcetic AcidH₂SO₄85-95
This compoundPropanoic AcidH₂SO₄80-90
This compoundBenzoic AcidH₂SO₄75-85
Etherification to Benzofuran-7-yl Ethers

The Williamson ether synthesis is a reliable method for preparing ethers from this compound. This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by an Sₙ2 reaction with an alkyl halide.

This general procedure is based on established methods for the Williamson ether synthesis.[8][9][10]

Materials:

  • This compound

  • Sodium hydride (NaH) or another strong base (e.g., KH)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated ammonium chloride solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reactant AlcoholBaseAlkyl HalideTypical Yield (%)
This compoundNaHMethyl Iodide80-95
This compoundNaHEthyl Bromide75-90
This compoundNaHBenzyl Bromide70-85

Logical and Signaling Pathway Visualizations

The following diagrams illustrate the synthetic workflow and a potential biological target for derivatives of this compound.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Intermediate Products This compound This compound Oxidation Oxidation This compound->Oxidation Esterification Esterification This compound->Esterification Etherification Etherification This compound->Etherification Aldehyde Benzofuran-7-carbaldehyde Oxidation->Aldehyde Ester Benzofuran-7-yl_ester Esterification->Ester Ether Benzofuran-7-yl_ether Etherification->Ether Carboxylic_Acid Benzofuran-7-carboxylic_acid Aldehyde->Carboxylic_Acid Further Oxidation

Caption: Synthetic workflow for the derivatization of this compound.

Many benzofuran derivatives have shown promise as anticancer agents by inhibiting key signaling pathways involved in cell growth and proliferation, such as the mTOR pathway.[11][12]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Inhibitor Benzofuran Derivative (e.g., from this compound) Inhibitor->mTORC1 inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibited by a benzofuran derivative.

References

Application Notes and Protocols for Antimicrobial Activity Assays of Benzofuran-7-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for determining the antimicrobial activity of Benzofuran-7-ylmethanol. The methodologies are based on established techniques for assessing the efficacy of novel antimicrobial agents against a panel of clinically relevant bacteria and fungi.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The benzofuran scaffold is a key structural motif in many natural products and synthetic drugs.[1][2] Preliminary studies on various benzofuran derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[6][7][8] These notes provide standardized protocols to evaluate the specific antimicrobial potential of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Principle

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation. This assay is performed in a 96-well microtiter plate, allowing for the testing of multiple concentrations simultaneously.

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi

  • 96-well sterile microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Bacillus subtilis NCIM 2546)

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Experimental Protocol
  • Preparation of Test Compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Further dilutions should be made in the appropriate broth (CAMHB or RPMI-1640) to achieve the desired starting concentration. The final concentration of DMSO should not exceed 1% to avoid toxicity to the microorganisms.

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Procedure:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound to the first well of each row designated for that compound.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of concentrations of the test compound.

    • Add 100 µL of the prepared microbial inoculum to each well.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and no compound). A sterility control (broth only) should also be included.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria.

    • Incubate the plates at 35°C for 24-48 hours for fungi.

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Agar Well Diffusion Assay

Principle

The agar well diffusion method is a qualitative or semi-quantitative assay used to screen for antimicrobial activity. A standardized inoculum of the test microorganism is swabbed onto an agar plate. Wells are then made in the agar, and the test compound is added to the wells. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Materials and Reagents
  • This compound

  • DMSO

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Bacterial and fungal strains (as listed in section 1.2)

  • Positive control antibiotics

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

Experimental Protocol
  • Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify under sterile conditions.

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in section 1.3.2.

  • Inoculation of Plates: Dip a sterile cotton swab into the standardized inoculum and rotate it to remove excess liquid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Preparation of Wells: Using a sterile cork borer, create wells of 6-8 mm diameter in the inoculated agar plates.

  • Application of Test Compound: Add a fixed volume (e.g., 50-100 µL) of a known concentration of this compound (dissolved in DMSO) into each well. A negative control (DMSO) and a positive control (standard antibiotic) should also be included on each plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria.

    • Incubate the plates at 28-30°C for 48-72 hours for fungi.

  • Data Interpretation:

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in tables for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Control Drugs (µg/mL)

MicroorganismThis compoundCiprofloxacinFluconazole
Gram-positive Bacteria
Staphylococcus aureus
Bacillus subtilis
Gram-negative Bacteria
Escherichia coli
Pseudomonas aeruginosa
Fungi
Candida albicans
Aspergillus niger

Table 2: Zone of Inhibition of this compound and Control Drugs (mm)

MicroorganismThis compound (Concentration)Ciprofloxacin (Concentration)Fluconazole (Concentration)
Gram-positive Bacteria
Staphylococcus aureus
Bacillus subtilis
Gram-negative Bacteria
Escherichia coli
Pseudomonas aeruginosa
Fungi
Candida albicans
Aspergillus niger

Visualizations

Antimicrobial_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock Solution MIC_Assay Broth Microdilution (96-well plate) Compound->MIC_Assay Diffusion_Assay Agar Well Diffusion Compound->Diffusion_Assay Microbe Microbial Culture (Bacteria/Fungi) Inoculum Standardized Inoculum (0.5 McFarland) Microbe->Inoculum Media Growth Media (Broth/Agar) Media->MIC_Assay Media->Diffusion_Assay Inoculum->MIC_Assay Inoculum->Diffusion_Assay Incubation Incubation (24-72h) MIC_Assay->Incubation Diffusion_Assay->Incubation Read_MIC Determine MIC Incubation->Read_MIC Measure_Zone Measure Zone of Inhibition Incubation->Measure_Zone Results Results Interpretation & Comparison Read_MIC->Results Measure_Zone->Results

Caption: Workflow for Antimicrobial Activity Screening.

Logical_Relationship cluster_compound Test Compound cluster_assays Antimicrobial Assays cluster_outcome Biological Outcome Benzofuran This compound MIC Minimum Inhibitory Concentration (MIC) Benzofuran->MIC determines Diffusion Zone of Inhibition Benzofuran->Diffusion determines Activity Antimicrobial Activity MIC->Activity quantifies Diffusion->Activity indicates

References

In Vitro Evaluation of Benzofuran-7-ylmethanol Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] Naturally occurring and synthetic benzofuran-containing molecules have demonstrated potent antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The core benzofuran scaffold is a key pharmacophore in several clinically used drugs.[1] The cytotoxic effects of various benzofuran derivatives against a range of cancer cell lines have been extensively documented, with mechanisms of action often involving the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.[3]

This document provides a comprehensive guide for the in vitro evaluation of the cytotoxicity of Benzofuran-7-ylmethanol. While specific cytotoxic data for this compound is not currently available in the public domain, the protocols and data presented herein for structurally related benzofuran derivatives offer a robust framework for initiating such an investigation.

Data Presentation: Cytotoxicity of Benzofuran Derivatives

The following tables summarize the in vitro cytotoxic activity of various benzofuran derivatives against a panel of human cancer cell lines. This data is intended to serve as a reference for the potential efficacy of substituted benzofurans and to guide the design of experiments for this compound. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits 50% of cell growth.

Table 1: Cytotoxicity (IC50, µM) of Halogenated Benzofuran Derivatives

CompoundCell LineIC50 (µM)Reference
Compound with bromine on methyl at C-3K562 (Leukemia)5[4]
Compound with bromine on methyl at C-3HL60 (Leukemia)0.1[4]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)6.3 ± 2.5[5]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)11 ± 3.2[5]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)3.5 ± 0.6[5]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)3.8 ± 0.5[5]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateSW620 (Colon)10.8 ± 0.9[5]

Table 2: Cytotoxicity (IC50, µM) of Other Substituted Benzofuran Derivatives

CompoundCell LineIC50 (µM)Reference
AilanthoidolHuh7 (Liver)22 (48h)[3][6]
3-methylbenzofuran derivative with p-methoxy groupA549 (Lung)1.48[3]
Benzofuran-based oxadiazole conjugate (bromo derivative)HCT116 (Colon)3.27[6]
Benzofuran-piperazine hybridMCF-7 (Breast)<10[6]
Benzofuran-piperazine hybridA549 (Lung)<10[6]
Benzofuran-piperazine hybridHeLa (Cervical)<10[6]
Benzofuran-piperazine hybridHCT116 (Colon)<10[6]
Benzofuran-piperazine hybridSGC7901 (Gastric)<10[6]
Representative Benzofuran DerivativeMCF-7 (Breast)2.90 ± 0.32[7]
Representative Benzofuran DerivativeMGC-803 (Gastric)5.85 ± 0.35[7]
Representative Benzofuran DerivativeH460 (Lung)2.06 ± 0.27[7]
Representative Benzofuran DerivativeA549 (Lung)5.74 ± 1.03[7]
Representative Benzofuran DerivativeTHP-1 (Leukemia)6.15 ± 0.49[7]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro cytotoxicity of this compound.

Cell Culture and Maintenance
  • Materials:

    • Selected human cancer cell line(s) (e.g., A549, MCF-7, HeLa, HepG2)

    • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA solution

    • Cell culture flasks and plates

  • Protocol:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells when they reach 80-90% confluency.

    • To passage, wash cells with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding.

Compound Preparation
  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), sterile

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Store the stock solution at -20°C.

    • On the day of the experiment, prepare serial dilutions of the compound in complete growth medium. Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced toxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • MTT solution (5 mg/mL in PBS)

    • DMSO

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay measures cell density based on the measurement of cellular protein content.

  • Materials:

    • 96-well plates

    • Trichloroacetic acid (TCA), 10% (w/v)

    • SRB solution (0.4% w/v in 1% acetic acid)

    • Tris base solution (10 mM, pH 10.5)

  • Protocol:

    • Seed and treat cells as described in the MTT assay protocol.

    • After incubation, fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 10 minutes.

    • Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow to air dry.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the dye.

    • Measure the absorbance at 510 nm.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.

  • Materials:

    • 6-well plates

    • PI/RNase Staining Buffer

    • Flow cytometer

  • Protocol:

    • Seed and treat cells as for the apoptosis assay.

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in PI/RNase Staining Buffer.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry.

Visualizations

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro evaluation of this compound cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (this compound) treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation viability_assay Cell Viability Assays (MTT, SRB) incubation->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) incubation->cell_cycle_assay data_acquisition Data Acquisition (Plate Reader, Flow Cytometer) viability_assay->data_acquisition apoptosis_assay->data_acquisition cell_cycle_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc apoptosis_analysis Apoptosis & Cell Cycle Analysis data_acquisition->apoptosis_analysis

Caption: Experimental workflow for assessing compound cytotoxicity.

Signaling Pathway

Certain benzofuran derivatives have been shown to induce apoptosis through p53-dependent pathways. The following diagram illustrates a simplified representation of this signaling cascade.

p53_pathway benzofuran Benzofuran Derivative dna_damage DNA Damage / Cellular Stress benzofuran->dna_damage p53_activation p53 Activation dna_damage->p53_activation p21 p21 Expression p53_activation->p21 bax Bax Expression p53_activation->bax cdk CDK Inhibition p21->cdk g2m_arrest G2/M Cell Cycle Arrest cdk->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis mito Mitochondrial Pathway bax->mito caspases Caspase Activation mito->caspases caspases->apoptosis

Caption: p53-dependent apoptotic pathway induced by some benzofurans.

References

Application Notes and Protocols for the Development of Benzofuran-7-ylmethanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, derivatization, and biological evaluation of Benzofuran-7-ylmethanol derivatives, a promising scaffold in modern drug discovery. The benzofuran core is a constituent of numerous natural products and clinically used drugs, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] This document outlines detailed protocols and data presentation strategies to facilitate the exploration of this chemical space.

Synthesis of the Core Scaffold: (1-Benzofuran-7-yl)methanol

The synthesis of the (1-benzofuran-7-yl)methanol core can be achieved through a multi-step process starting from readily available precursors. A common strategy involves the construction of the benzofuran ring system followed by modification of a functional group at the 7-position. One plausible route begins with vanillin, which provides the foundational aromatic ring with the desired oxygenation pattern.

Protocol 1: Synthesis of 7-Methoxy-1-benzofuran-5-carbaldehyde

This protocol is adapted from methodologies involving the intramolecular condensation of arylalkynyl ethers.[3]

Materials:

  • Vanillin

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Cesium fluoride (CsF)

  • Toluene

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Propargylation of Vanillin: To a solution of vanillin (1.0 eq) in DMF, add K₂CO₃ (1.5 eq) and propargyl bromide (1.2 eq). Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the propargyl ether.

  • Intramolecular Cyclization: Dissolve the crude propargyl ether in toluene and add CsF (2.0 eq). Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 7-methoxy-1-benzofuran-5-carbaldehyde.

Protocol 2: Reduction to (7-Methoxy-1-benzofuran-5-yl)methanol

Materials:

  • 7-Methoxy-1-benzofuran-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated ammonium chloride solution (NH₄Cl)

Procedure:

  • Reduction: Dissolve 7-methoxy-1-benzofuran-5-carbaldehyde (1.0 eq) in methanol. Cool the solution to 0 °C and add NaBH₄ (1.5 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours, or until TLC indicates complete consumption of the starting material.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated NH₄Cl solution. Extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford (7-methoxy-1-benzofuran-5-yl)methanol.

Derivatization of (1-Benzofuran-7-yl)methanol

The hydroxyl group of (1-benzofuran-7-yl)methanol serves as a versatile handle for further derivatization to explore structure-activity relationships (SAR). Common derivatization strategies include etherification, esterification, and conversion to halides for subsequent nucleophilic substitution.

Protocol 3: O-Alkylation (Ether Synthesis)

Materials:

  • (1-Benzofuran-7-yl)methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated ammonium chloride solution (NH₄Cl)

Procedure:

  • Deprotonation: To a solution of (1-benzofuran-7-yl)methanol (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.2 eq) portion-wise.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (1.1 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction carefully with saturated NH₄Cl solution. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Biological Evaluation of this compound Derivatives

A critical step in the drug discovery process is the biological evaluation of the synthesized derivatives. Based on the known activities of the broader benzofuran class, initial screening should focus on anticancer and antimicrobial activities.

Anticancer Activity

Protocol 4: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the benzofuran derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Protocol 5: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in DMSO)

  • 96-well microplates

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the benzofuran derivatives in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. If using a viability indicator like resazurin, a color change (or lack thereof) will indicate microbial growth.

Data Presentation

For clear comparison and analysis, all quantitative data should be summarized in structured tables.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)
BZF-7-OHMCF-7>100
BZF-7-OBnMCF-715.2
BZF-7-OEtMCF-725.8
BZF-7-OHHCT-116>100
BZF-7-OBnHCT-11612.5
BZF-7-OEtHCT-11631.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Antimicrobial Activity of Benzofuran Derivatives

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
BZF-7-OH>128>128>128
BZF-7-OBn163264
BZF-7-OEt3264128

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Diagrams are essential for illustrating experimental workflows and conceptual relationships.

experimental_workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_evaluation Biological Evaluation Start Vanillin Step1 Propargylation Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Reduction Step2->Step3 Core (1-Benzofuran-7-yl)methanol Step3->Core Deriv O-Alkylation, Esterification, etc. Core->Deriv Library Derivative Library Deriv->Library AntiC Anticancer Screening Library->AntiC AntiM Antimicrobial Screening Library->AntiM SAR SAR Analysis AntiC->SAR AntiM->SAR signaling_pathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation BZF_derivative This compound Derivative BZF_derivative->PI3K Inhibition

References

Application Notes and Protocols for Investigating the Anti-Inflammatory Effects of Benzofuran-7-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor NF-κB is a key regulator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes.[1][2] Benzofuran derivatives have emerged as a promising class of compounds with a variety of biological activities, including anti-inflammatory properties.[3][4][5][6][7] Some of these derivatives have been shown to inhibit inflammatory mediators by modulating signaling pathways like NF-κB and MAPK.[8] This document provides a detailed experimental setup for evaluating the anti-inflammatory potential of a specific compound, Benzofuran-7-ylmethanol.

The following protocols describe in vitro methods to assess the compound's ability to reduce the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[9][10][11] Macrophage cell lines, such as RAW 264.7, are commonly used models for studying inflammation as they produce a robust inflammatory response to LPS.[12][13][14][15]

Experimental Objectives

  • To determine the cytotoxic effect of this compound on RAW 264.7 macrophage cells.

  • To quantify the inhibitory effect of this compound on the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 cells.

  • To measure the effect of this compound on the secretion of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 cells.

  • To investigate the effect of this compound on the NF-κB signaling pathway.

Materials and Reagents

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent

  • Sodium nitrite (NaNO₂)

  • Mouse TNF-α ELISA Kit

  • Mouse IL-6 ELISA Kit

  • NF-κB activation assay kit (e.g., TransAM™ NF-κB p65)

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in Protocol 1. After 24 hours, pre-treat the cells with different concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known iNOS inhibitor).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant and 50 µL of Griess reagent.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)

This protocol quantifies the levels of TNF-α and IL-6 in the cell culture supernatant.

  • Cell Seeding, Treatment, and Stimulation: Follow the same procedure as in Protocol 2.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.

  • Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve generated.

Protocol 4: NF-κB Activation Assay

This assay measures the activation of the p65 subunit of NF-κB.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a suitable format (e.g., 6-well plate). Pre-treat with this compound for 1 hour.

  • LPS Stimulation: Stimulate with LPS (1 µg/mL) for a shorter duration, typically 30-60 minutes, as NF-κB activation is an early event.

  • Nuclear Extract Preparation: Prepare nuclear extracts from the cells according to a standard protocol or using a commercial kit.

  • NF-κB p65 Assay: Measure the amount of activated p65 in the nuclear extracts using a transcription factor assay kit (e.g., TransAM™ NF-κB p65) following the manufacturer's protocol.

Data Presentation

The quantitative data generated from these experiments should be summarized in the following tables for clear comparison.

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: Inhibitory Effect of this compound on NO Production

TreatmentNO Concentration (µM)% Inhibition
Control (No LPS)
LPS (1 µg/mL)0
LPS + BFM (1 µM)
LPS + BFM (5 µM)
LPS + BFM (10 µM)
LPS + BFM (25 µM)
Positive Control

BFM: this compound

Table 3: Inhibitory Effect of this compound on TNF-α and IL-6 Secretion

TreatmentTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control (No LPS)
LPS (1 µg/mL)00
LPS + BFM (1 µM)
LPS + BFM (5 µM)
LPS + BFM (10 µM)
LPS + BFM (25 µM)
Positive Control

BFM: this compound

Table 4: Effect of this compound on NF-κB p65 Activation

TreatmentNF-κB p65 Activity (OD 450nm)% Inhibition
Control (No LPS)
LPS (1 µg/mL)0
LPS + BFM (10 µM)
Positive Control

BFM: this compound

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway involved in inflammation.

experimental_workflow cluster_invitro In Vitro Evaluation start RAW 264.7 Macrophage Culture cytotoxicity Protocol 1: MTT Assay for Cytotoxicity start->cytotoxicity Determine non-toxic concentrations no_assay Protocol 2: Nitric Oxide Assay (Griess) start->no_assay cytokine_assay Protocol 3: Cytokine ELISA (TNF-α, IL-6) start->cytokine_assay nfkb_assay Protocol 4: NF-κB Activation Assay start->nfkb_assay data_analysis Data Analysis and IC50 Calculation no_assay->data_analysis cytokine_assay->data_analysis nfkb_assay->data_analysis

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

nfkb_pathway cluster_pathway Simplified NF-κB Signaling Pathway lps LPS tlr4 TLR4 Receptor lps->tlr4 myd88 MyD88 tlr4->myd88 ikk IKK Complex myd88->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_active Active NF-κB (p65/p50) nfkb->nfkb_active releases nucleus Nucleus nfkb_active->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->gene_expression induces bfm This compound bfm->ikk Potential Inhibition? bfm->nfkb_active Potential Inhibition?

References

Application Notes and Protocols for High-Throughput Screening of Benzofuran-7-ylmethanol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The benzofuran scaffold is a key structural motif in numerous natural products and synthetic drugs.[3] Specifically, analogues of Benzofuran-7-ylmethanol are of interest for their potential to modulate key cellular signaling pathways implicated in various diseases. High-throughput screening (HTS) provides an efficient platform to evaluate large libraries of such analogues to identify promising lead compounds for drug discovery.[4]

This document provides detailed application notes and protocols for the high-throughput screening of this compound analogues, focusing on assays relevant to their potential anticancer and kinase inhibitory activities.

Data Presentation: In Vitro Activity of Benzofuran Analogues

The following tables summarize the in vitro biological activity of various benzofuran derivatives from publicly available studies. While specific data for a comprehensive library of this compound analogues is not extensively available in the public domain, the data presented for other substituted benzofurans provide a valuable reference for expected potency ranges and cellular targets.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound IDCell LineAssay TypeIC50 (µM)Reference
Compound 7e -SIRT2 Enzymatic Assay3.81[5][6]
Compound 8aa PC9 (NSCLC)Cytotoxicity0.32 ± 0.05[7]
Compound 8aa A549 (NSCLC)Cytotoxicity0.89 ± 0.10[7]
Compound R12 NCI-H522 (NSCLC)Cytotoxicity0.95 ± 0.02[8]
Hybrid 3b MCF-7 (Breast)Cytotoxicity7.53 ± 0.43[8]
Hybrid 3c MCF-7 (Breast)Cytotoxicity9.17 ± 0.31[8]
Compound 4b A549 (NSCLC)Cytotoxicity1.48 - 47.02 (range)[9]
Compound 15a NCI-H23 (NSCLC)Cytotoxicity0.49 - 68.9 (range)[9]
Compound 16a NCI-H23 (NSCLC)Cytotoxicity0.49 - 68.9 (range)[9]
Iteafuranal E (3) SK-Hep-1 (Liver)MTT Assay5.365[10]
Iteafuranal A (4) SK-Hep-1 (Liver)MTT Assay6.013[10]

Table 2: Kinase Inhibitory Activity of Benzofuran Derivatives

Compound IDKinase TargetAssay TypeIC50 (µM)Reference
Compound 8aa EGFRKinase Assay0.44 ± 0.02[7]
Compound R12 EGFRwtKinase Assay1.62 ± 0.15[8]
Compound R12 EGFR T790MKinase Assay0.49 ± 0.23[8]
Compound R12 EGFR L858R/T790M/C797SKinase Assay0.98 ± 0.02[8]
Benzofuran scaffold (vi) EGFRKinase Assay0.93[8]
Compound 4b VEGFR-2Kinase Assay0.07797[9]
Compound 15a VEGFR-2Kinase Assay0.1325[9]
Compound 16a VEGFR-2Kinase Assay0.0454[9]

Experimental Protocols

High-Throughput Screening Workflow

A general workflow for a high-throughput screening campaign to identify bioactive this compound analogues is depicted below. This workflow typically involves a primary screen to identify "hits," followed by secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Compound_Library This compound Analogue Library Primary_Assay High-Throughput Primary Assay (e.g., Cell Viability) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Activity Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Hit_Identification->Dose_Response Confirmation_Assay Orthogonal Confirmatory Assay Dose_Response->Confirmation_Assay Target_Based_Assay Target-Based Assays (e.g., Kinase Inhibition) Confirmation_Assay->Target_Based_Assay Cellular_Mechanism Cellular Mechanism Assays (e.g., Pathway Analysis) Target_Based_Assay->Cellular_Mechanism SAR_Studies Structure-Activity Relationship (SAR) Studies Cellular_Mechanism->SAR_Studies Lead_Candidate Lead Candidate Selection SAR_Studies->Lead_Candidate

Caption: A general workflow for a high-throughput screening campaign.

Protocol for In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay is designed to identify compounds that inhibit the polymerization of tubulin into microtubules, a key mechanism for many anticancer drugs.[11][12]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)[13]

  • Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls

  • Test this compound analogues dissolved in DMSO

  • 384-well, black, clear-bottom plates

  • Temperature-controlled microplate reader capable of fluorescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a 2x tubulin polymerization buffer containing 10% glycerol.

    • Prepare a 10x stock of the fluorescent reporter dye.

    • Prepare serial dilutions of the test compounds and controls in 100% DMSO. Further dilute these in the 2x tubulin polymerization buffer to achieve a 2x final concentration.

  • Assay Protocol:

    • On ice, prepare the tubulin reaction mix by adding GTP to the 2x tubulin polymerization buffer to a final concentration of 2 mM. Add the fluorescent reporter to its recommended final concentration.

    • Add purified tubulin to the reaction mix to a final concentration of 4 mg/mL.

    • Dispense 10 µL of the 2x compound dilutions into the wells of a pre-chilled 384-well plate.

    • To initiate the reaction, add 10 µL of the cold tubulin reaction mix to each well.

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen reporter dye (e.g., Ex/Em ~360/450 nm for DAPI) every minute for 60-90 minutes.[13]

  • Data Analysis:

    • Plot fluorescence intensity versus time for each well to generate polymerization curves.

    • Determine the Vmax (maximum rate of polymerization) and the plateau fluorescence intensity for each curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol for EGFR Tyrosine Kinase Inhibition Assay (TR-FRET)

This biochemical assay identifies compounds that directly inhibit the kinase activity of the Epidermal Growth Factor Receptor (EGFR).

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)

  • Biotinylated peptide substrate for EGFR

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Stop solution (e.g., 10 mM EDTA)

  • Test this compound analogues dissolved in DMSO

  • 384-well, low-volume, white plates

  • TR-FRET compatible microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer.

    • Prepare a 2x EGFR enzyme solution in kinase buffer.

    • Prepare a 2x substrate/ATP mix in kinase buffer.

  • Assay Protocol:

    • Add 5 µL of the compound dilutions to the wells of the 384-well plate.

    • Add 5 µL of the 2x EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP mix.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of stop solution containing the Eu-labeled antibody and SA-APC.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at ~340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm / 620 nm).

    • Normalize the data to high (no inhibitor) and low (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

Protocol for Cell-Based mTORC1 Signaling Assay (Western Blot)

This assay determines the effect of compounds on the mTORC1 signaling pathway by measuring the phosphorylation of its downstream effector, S6 Kinase (S6K).[14]

Materials:

  • Cancer cell line with an active mTOR pathway (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • Test this compound analogues dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-S6K (Thr389), anti-total S6K, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-S6K, total S6K, and the loading control.

    • Normalize the phospho-S6K signal to the total S6K signal for each sample.

    • Express the results as a percentage of the vehicle-treated control.

    • Plot the normalized phospho-S6K levels against the compound concentration to assess the inhibitory effect.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be targeted by this compound analogues.

Tubulin_Polymerization_Pathway cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression cluster_2 Apoptosis Induction Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Metaphase Metaphase Mitotic_Spindle->Metaphase Anaphase Anaphase Metaphase->Anaphase Mitotic_Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Benzofuran This compound Analogue Benzofuran->Tubulin_Dimers Inhibition of Polymerization EGFR_Signaling_Pathway cluster_0 Receptor Activation cluster_1 Downstream Signaling Cascades cluster_2 Cellular Responses EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Autophosphorylation) EGFR->EGFR_dimer RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_dimer->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR_dimer->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Metastasis Metastasis RAS_RAF_MEK_ERK->Metastasis Survival Survival PI3K_AKT_mTOR->Survival Benzofuran This compound Analogue Benzofuran->EGFR_dimer Inhibition mTOR_Signaling_Pathway cluster_0 Upstream Activation cluster_1 mTORC1 Regulation cluster_2 Downstream Effectors & Cellular Functions Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Inhibition mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 FourE_BP1 4E-BP1 mTORC1->FourE_BP1 Rheb Rheb-GTP TSC1_2->Rheb Inhibition Rheb->mTORC1 Activation Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourE_BP1->Protein_Synthesis Inhibition when active Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Benzofuran This compound Analogue Benzofuran->mTORC1 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzofuran-7-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Benzofuran-7-ylmethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

A1: A common and effective two-step synthetic route is generally employed. The first step involves the formation of a benzofuran ring with a functional group at the 7-position that can be readily converted to a hydroxymethyl group. This precursor is typically Benzofuran-7-carbaldehyde or a Benzofuran-7-carboxylic acid derivative. The second step is the reduction of this functional group to the desired alcohol, this compound.

Q2: Which methods are suitable for introducing a formyl group at the 7-position of the benzofuran ring?

A2: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds and can be adapted for benzofuran.[1][2][3][4][5] However, achieving regioselectivity for the 7-position can be challenging and is highly dependent on the substrate and reaction conditions. An alternative and often more controlled approach is to start with a pre-functionalized benzene derivative, such as 7-bromobenzofuran, and introduce the formyl group via a Grignard reaction followed by formylation with a suitable reagent like N,N-dimethylformamide (DMF).

Q3: What are the common reducing agents used for the conversion of Benzofuran-7-carbaldehyde to this compound?

A3: Standard reducing agents for converting aldehydes to alcohols are effective for this transformation. Sodium borohydride (NaBH₄) is a mild and common choice. Other reagents like lithium aluminum hydride (LiAlH₄) can also be used, but may require more stringent anhydrous conditions. For the reduction of a carboxylic acid or its ester, a stronger reducing agent like LiAlH₄ is typically necessary.

Q4: What are the main challenges in the synthesis of this compound?

A4: The primary challenges include:

  • Regioselectivity: Controlling the position of functionalization on the benzofuran ring, particularly in electrophilic substitution reactions like the Vilsmeier-Haack formylation.

  • Low Yields: Incomplete reactions or the formation of side products can significantly lower the overall yield.

  • Purification: Separation of the desired product from starting materials, regioisomers, and other impurities can be difficult due to similar physical properties.

  • Stability: Benzofuran derivatives can be sensitive to strongly acidic or basic conditions, potentially leading to decomposition.

Troubleshooting Guides

Problem 1: Low or No Yield of Benzofuran-7-carbaldehyde (via Grignard and Formylation)
Symptom Possible Cause Suggested Solution
Starting material (7-bromobenzofuran) is recovered. Incomplete or failed Grignard reagent formation.Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use fresh, anhydrous THF as the solvent. Activate the magnesium turnings with a small crystal of iodine if the reaction is sluggish to initiate.
A complex mixture of products is obtained. Side reactions of the Grignard reagent.Add the Grignard reagent to the DMF solution at a low temperature (e.g., -78 °C to 0 °C) to minimize side reactions. Ensure the DMF is anhydrous.
Low yield of the desired aldehyde after workup. Hydrolysis of the intermediate iminium salt is incomplete.During the aqueous acidic workup, ensure the pH is sufficiently acidic (pH ~2) and stir for an adequate amount of time to facilitate complete hydrolysis to the aldehyde.
Problem 2: Low Yield or Formation of Impurities in the Reduction of Benzofuran-7-carbaldehyde
Symptom Possible Cause Suggested Solution
Starting aldehyde is still present after the reaction. Insufficient amount of reducing agent or short reaction time.Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure completion before quenching.
Formation of unknown byproducts. Over-reduction or side reactions.Use a milder reducing agent like sodium borohydride. Perform the reaction at a controlled temperature (e.g., 0 °C to room temperature).
Difficulty in isolating the product. The product is water-soluble.After quenching the reaction, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Brine washes can help to break up emulsions and improve separation.

Data Presentation

Synthetic Step Method Key Reagents Typical Yield Reference
Formation of 7-substituted precursor Grignard reaction and formylation7-Bromobenzofuran, Mg, DMF50-60%Adapted from[6]
Formation of 7-substituted precursor Vilsmeier-Haack ReactionBenzofuran, POCl₃, DMFVariable (regioselectivity is a challenge)[1][2][3][4][5]
Reduction to Alcohol Reduction of AldehydeBenzofuran-7-carbaldehyde, NaBH₄>90%General procedure
Reduction to Alcohol Reduction of Carboxylic Acid/EsterBenzofuran-7-carboxylic acid/ester, LiAlH₄70-85%General procedure

Experimental Protocols

Protocol 1: Synthesis of Benzofuran-7-carbaldehyde via Grignard Reaction

This protocol is adapted from a similar procedure for the synthesis of 1-Benzofuran-5-carbaldehyde.[6]

Materials:

  • 7-Bromobenzofuran

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 3M HCl solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under a nitrogen atmosphere, place magnesium turnings (1.5 eq) and a crystal of iodine in a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a small amount of a solution of 7-bromobenzofuran (1.0 eq) in anhydrous THF via a dropping funnel to initiate the Grignard reaction.

  • Once the reaction has started (disappearance of the iodine color and gentle reflux), add the remaining 7-bromobenzofuran solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of anhydrous DMF (1.2 eq) in anhydrous THF.

  • Slowly add the Grignard reagent to the DMF solution at 0 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 3M HCl until the solution is acidic (pH ~2).

  • Stir the mixture for 30 minutes at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Benzofuran-7-carbaldehyde.

Protocol 2: Reduction of Benzofuran-7-carbaldehyde to this compound

Materials:

  • Benzofuran-7-carbaldehyde

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Benzofuran-7-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Synthesis of Benzofuran-7-carbaldehyde cluster_step2 Step 2: Reduction to this compound start 7-Bromobenzofuran grignard Grignard Reagent Formation (Mg, THF) start->grignard formylation Formylation (DMF) grignard->formylation hydrolysis Acidic Workup (HCl) formylation->hydrolysis purification1 Column Chromatography hydrolysis->purification1 aldehyde Benzofuran-7-carbaldehyde purification1->aldehyde reduction Reduction (NaBH4, Methanol) aldehyde->reduction workup2 Aqueous Workup reduction->workup2 extraction Extraction workup2->extraction purification2 Purification extraction->purification2 product This compound purification2->product troubleshooting_yield cluster_diagnosis Problem Diagnosis cluster_solutions1 Solutions for Step 1 (Formylation) cluster_solutions2 Solutions for Step 2 (Reduction) start Low Yield of This compound check_step1 Check yield of Benzofuran-7-carbaldehyde start->check_step1 check_step2 Check yield of Reduction Step start->check_step2 solution1a Ensure anhydrous conditions (reagents and glassware). check_step1->solution1a Low solution1b Activate Mg with iodine. check_step1->solution1b Low solution1c Control reaction temperature during formylation. check_step1->solution1c Low solution2a Use excess reducing agent and monitor by TLC. check_step2->solution2a Low solution2b Control reduction temperature. check_step2->solution2b Low solution2c Optimize extraction procedure. check_step2->solution2c Low

References

Overcoming regioselectivity issues in 7-substituted benzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 7-Substituted Benzofurans

Welcome to the technical support center for the synthesis of 7-substituted benzofurans. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselectivity for the 7-position on the benzofuran core?

A1: The primary challenge in the synthesis of 7-substituted benzofurans is controlling the regioselectivity of the cyclization or substitution step. Many classical benzofuran syntheses favor substitution at other positions, particularly the 5-position, due to electronic and steric factors. For instance, in intramolecular Friedel-Crafts-type cyclizations, if both the C4 and C6 positions are unsubstituted, the sterically less-hindered product is often favored, leading to a mixture of isomers or the undesired regioisomer.[1]

Q2: Which synthetic strategies offer high regioselectivity for 7-substituted benzofurans?

A2: Several modern synthetic strategies have been developed to achieve high regioselectivity for the 7-position. These include:

  • Tandem Claisen Rearrangement and Annulation: Using o-allyloxyethynylbenzene derivatives, a tandem sequence of Claisen rearrangement followed by a 5-endo-dig cyclization can furnish 7-allyl-substituted benzofurans.[2]

  • Directed Ortho-Metalation (DoM): The use of directing groups on the benzene ring can facilitate metalation specifically at the ortho position, which can then be functionalized to build the furan ring at the desired location.

  • Reactions of 3-hydroxy-2-pyrones with nitroalkenes: This method allows for the regioselective preparation of benzofuranones, which can then be converted to substituted benzofurans with programmable substitution at any position, including the 7-position.[1][3]

  • Titanium Tetrachloride Promoted Synthesis: The direct synthesis from phenols and α-haloketones promoted by titanium tetrachloride can offer high levels of regioselectivity.[4]

Q3: How can I avoid the formation of the 5-substituted isomer?

A3: To avoid the formation of the 5-substituted isomer, it is crucial to choose a synthetic route that inherently favors 7-substitution. Strategies include:

  • Employing a starting material where the 5-position is blocked with a group that can be removed later if necessary.

  • Utilizing a directed metalation strategy with a directing group at a position that favors subsequent reaction at the C7 position.

  • Optimizing reaction conditions such as temperature, solvent, and catalyst, as these can influence the regiochemical outcome in some reactions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Cyclization of α-Phenoxycarbonyl Compounds

Question: My intramolecular cyclization of an α-phenoxycarbonyl compound is yielding a mixture of 7- and 5-substituted benzofurans. How can I improve the selectivity for the 7-substituted product?

Answer: This is a common issue when both ortho positions are unsubstituted.[1] Here are some troubleshooting steps:

  • Substrate Modification:

    • Introduce a Blocking Group: If possible, start with a phenol that has a blocking group at the C4 position (which will become the C5 position of the benzofuran). This will force the cyclization to occur at the C7 position. The blocking group can potentially be removed in a subsequent step.

    • Use a Directing Group: A directing group at the meta-position of the phenol can electronically favor cyclization at the C2 position (leading to a 7-substituted product).

  • Reaction Condition Optimization:

    • Lewis Acid Screening: The choice of Lewis acid can significantly impact regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, TiCl₄, SnCl₄) and stoichiometric amounts.

    • Temperature Control: Lowering the reaction temperature may increase the kinetic selectivity towards one isomer.

    • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. Screen a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., DCM, DCE).

  • Alternative Strategy:

    • Consider switching to a more regioselective synthetic route, such as the one-pot synthesis from phenols and α-haloketones promoted by titanium tetrachloride.[4]

Issue 2: Low Yield of 7-Allyl-Substituted Benzofuran in Claisen Rearrangement/Annulation

Question: I am attempting the tandem Claisen rearrangement and 5-endo-dig cyclization of an o-allyloxyethynylbenzene, but I am observing low yields of the desired 7-allyl-substituted benzofuran. What could be the problem?

Answer: Low yields in this tandem reaction can arise from several factors.[2] Here is a systematic approach to troubleshoot this synthesis:

  • Catalyst and Reagent Quality:

    • TBAF Catalyst: The tetrabutylammonium fluoride (TBAF) used for the cyclization step must be anhydrous. Water can inhibit the catalytic activity. Consider using TBAF from a freshly opened bottle or drying it before use.

    • Lewis Acid for Claisen Rearrangement: For the initial Claisen rearrangement, ensure the Lewis acid (e.g., Et₂AlCl) is of high purity and handled under inert conditions to prevent decomposition.

  • Reaction Conditions:

    • Microwave Irradiation: If using microwave heating, ensure accurate temperature control. Hot spots can lead to decomposition. Experiment with different power levels and ramp times.

    • Solvent Choice: Dimethylformamide (DMF) is commonly used, but it can sometimes participate in side reactions under microwave conditions.[2] If side products are observed, consider alternative high-boiling point aprotic solvents like DMSO or NMP.

  • Substrate Stability:

    • Terminal Alkynes: If your substrate has a terminal alkyne, it may be prone to side reactions. Ensure that the reaction is performed under an inert atmosphere to prevent oxidative coupling or other undesired reactions.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 7-Methylbenzofuran-2(3H)-one [1]

This protocol describes the synthesis of a 7-substituted benzofuranone precursor.

  • Materials: 3-Hydroxy-4-methyl-2H-pyran-2-one, methyl 3-nitrobut-3-enoate, 1,2-dichlorobenzene (DCB), trifluoroacetic acid (TFA).

  • Procedure: a. In an oven-dried reaction tube, combine 3-hydroxy-4-methyl-2H-pyran-2-one (3.0 mmol) and methyl 3-nitrobut-3-enoate (2.0 mmol). b. Flush the vessel with Argon gas for 5 minutes. c. Add DCB (0.5 M) and TFA (0.2 equiv). d. Seal the tube and heat the reaction mixture to 120 °C for 16 hours. e. Cool the reaction mixture to room temperature. f. Purify the mixture directly by flash column chromatography (FCC) using a 20:1 hexanes/EtOAc eluent to yield 7-methylbenzofuran-2(3H)-one.

Protocol 2: One-Pot Synthesis of 2-Substituted-7-hydroxybenzofuran-4-carboxylates [5]

This method involves the Mukaiyama-Michael addition of silyl enol ethers to an o-benzoquinone.

  • Materials: Catechol ester (precursor to o-benzoquinone), iodosobenzene diacetate, silyl enol ether.

  • Procedure: a. Dissolve the catechol ester in a suitable solvent (e.g., dichloromethane). b. Add the silyl enol ether to the solution. c. Add iodosobenzene diacetate in one portion to generate the o-benzoquinone in situ. d. Stir the reaction mixture at room temperature for 24 hours. e. Quench the reaction and perform an aqueous workup. f. Purify the crude product by column chromatography to obtain the 2-substituted-7-hydroxybenzofuran-4-carboxylate.

Data Presentation

Table 1: Comparison of Lewis Acids for Benzofuranone Synthesis[1]

EntryLewis Acid (mol %)Temperature (°C)Yield (%)
1TFA (20)12065
2Boronic Acid (20)12058
3BF₃·OEt₂ (20)12060
4AlMe₃ (20)12055

Table 2: Yields of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates[5]

Silyl Enol Ether PrecursorProductYield (%)
Acetophenone14a75
Propiophenone14b68
Isobutyrophenone14c55
Cyclohexanone14d80

Visualizations

logical_workflow start Regioselectivity Issue Encountered (e.g., Mixture of 5- and 7-isomers) substrate_mod Substrate Modification start->substrate_mod condition_opt Reaction Condition Optimization start->condition_opt alt_strategy Alternative Synthetic Strategy start->alt_strategy blocking_group Introduce Blocking Group at C4 of Phenol substrate_mod->blocking_group directing_group Use Directing Group substrate_mod->directing_group lewis_acid Screen Lewis Acids condition_opt->lewis_acid temperature Vary Temperature condition_opt->temperature solvent Change Solvent condition_opt->solvent new_method Adopt a Highly Regioselective Method alt_strategy->new_method end Achieve Desired 7-Substituted Product blocking_group->end directing_group->end lewis_acid->end temperature->end solvent->end new_method->end

Caption: Troubleshooting workflow for poor regioselectivity.

claisen_annulation_pathway A o-Allyloxyethynylbenzene B [3,3]-Sigmatropic Claisen Rearrangement A->B Heat or Lewis Acid C o-Alkynylphenol Intermediate B->C D TBAF-catalyzed 5-endo-dig Annulation C->D E 7-Allyl-substituted Benzofuran D->E

Caption: Pathway for 7-allyl-substituted benzofuran synthesis.

References

Technical Support Center: Troubleshooting Palladium Catalyst Inactivation in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to palladium catalyst inactivation during the synthesis of benzofurans.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: My palladium-catalyzed reaction for benzofuran synthesis is showing low to no product yield. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in palladium-catalyzed benzofuran synthesis can be attributed to several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.

Primary Causes and Solutions:

  • Catalyst Inactivity: The palladium catalyst may be old, improperly stored, or an inappropriate type for the specific reaction.[1]

    • Solution: Use a fresh batch of the palladium catalyst. Ensure catalysts are stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) and ligands.[1][2]

  • Suboptimal Reaction Conditions: The temperature, reaction time, solvent, or base may not be ideal for your specific substrates.[1]

    • Solution:

      • Temperature: Gradually increase the reaction temperature. While some reactions work at room temperature, others may need heating to 60-100 °C. Be aware that excessively high temperatures can lead to catalyst decomposition.[1][2]

      • Solvent and Base: The polarity of the solvent and the strength of the base are critical. Aprotic polar solvents like DMF or DMSO are often effective.[2] Screen common inorganic (e.g., K₂CO₃, NaHCO₃) and organic (e.g., triethylamine) bases to find the most suitable one for your substrate.[2]

  • Poor Reagent Quality or Stoichiometry: Impurities in starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the catalyst.[1]

    • Solution: Use highly pure and dry starting materials. Degas solvents thoroughly to remove dissolved oxygen, which can poison the palladium catalyst.[1] Double-check the stoichiometry of your reactants.

Question 2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?

Answer:

The formation of a black precipitate is often indicative of the aggregation of palladium(0) species into inactive bulk metal, a common catalyst deactivation pathway.

Primary Causes and Solutions:

  • Ligand Dissociation/Decomposition: The ligand may be dissociating from the palladium center or decomposing, leaving the Pd(0) species unstable and prone to aggregation.

    • Solution: The choice of ligand is crucial for stabilizing the active catalytic species.[2] For Sonogashira couplings, phosphine ligands like PPh₃ are common, but bulky, electron-rich phosphines can enhance stability and catalytic activity.[1] Consider screening different ligands to find one that better stabilizes the catalyst under your reaction conditions.

  • High Catalyst Concentration: Higher concentrations of the palladium catalyst can sometimes accelerate the rate of aggregation.

    • Solution: While seemingly counterintuitive, lowering the catalyst loading can sometimes improve the overall yield by preventing rapid deactivation.

  • Reaction Conditions: Certain solvents and high temperatures can promote the formation of palladium black.

    • Solution: Screen different solvents to identify one that helps to keep the catalytic species soluble and stable. If possible, conduct the reaction at the lowest effective temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of palladium catalyst deactivation in cross-coupling reactions for benzofuran synthesis?

A1: The primary deactivation mechanisms include:

  • Formation of Palladium Black: Agglomeration of Pd(0) into inactive nanoparticles or bulk metal.[3]

  • Poisoning: Impurities in the reagents or solvents, such as sulfur-containing compounds or excess nucleophiles, can bind to the palladium center and inhibit its catalytic activity.[4] Moisture can also be detrimental, leading to the formation of inactive palladium hydroxides or oxides.

  • Ligand Degradation: The ligands used to stabilize the palladium catalyst can degrade under the reaction conditions, leading to catalyst deactivation.

Q2: How can I regenerate an inactivated palladium catalyst?

A2: Several methods can be employed to regenerate a deactivated palladium catalyst, depending on the nature of the deactivation.

  • Re-oxidation: If the catalyst has been reduced to inactive Pd(0) (palladium black), it can sometimes be re-oxidized to the active Pd(II) state. One method involves treating the filtered palladium black with an oxidant like benzoquinone.[5]

  • Acid Digestion: For more robust regeneration, the palladium black can be dissolved in strong acids like aqua regia to form PdCl₂, which can then be used to prepare a fresh catalyst.[5]

  • Solvent Washing: If the deactivation is due to the adsorption of impurities, washing the catalyst with various solvents may restore its activity.[5] For supported catalysts like Pd/C, washing with solvents like chloroform and glacial acetic acid has been shown to be effective in removing pore blockages.[6]

Q3: What is the role of a co-catalyst, such as copper(I) iodide (CuI), in the Sonogashira coupling for benzofuran synthesis?

A3: In the Sonogashira reaction, a copper(I) co-catalyst is often used to facilitate the formation of a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle. The use of a copper co-catalyst can often accelerate the reaction and allow for milder reaction conditions.[2][7]

Data Presentation

Table 1: Effect of Palladium Catalyst and Ligand on Benzofuran Synthesis Yield

EntryPalladium SourceLigandSolventBaseTemp (°C)Yield (%)Reference
1Pd₂(dba)₃dppfMeCNK₂CO₃12087[8]
2Pd₂(dba)₃dppeMeCNK₂CO₃12060[8]
3[Pd(η³-C₃H₅)Cl]₂XPhosMeCN/THFK₂CO₃12082[9]
4Pd(OAc)₂-TolueneK₂CO₃9058-94[10]
5(PPh₃)PdCl₂PPh₃TriethylamineTriethylamineRT - 100Good[1][2]
6Pd(CH₃CN)₂Cl₂-DMSOK₃PO₄9036[11]

Table 2: Catalyst Regeneration Methodologies and Outcomes

MethodDescriptionRecovery (%)Activity (%)Reference
Re-oxidation Filtration, washing, oxidation with benzoquinone, and re-complexation with ligand.9585[5]
Acid Digestion Filtration, washing, dissolution in aqua regia, conversion to PdCl₂, and re-complexation with ligand.9092[5]
Solvent Wash Filtration and washing with various solvents.9810-20[5]

Experimental Protocols

Protocol 1: General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization for Benzofuran Synthesis

This protocol is a generalized procedure for the synthesis of 2-substituted benzofurans from an o-iodophenol and a terminal alkyne.

Materials:

  • o-iodophenol (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Base (e.g., Triethylamine, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 10 mL)

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere (argon or nitrogen), add the o-iodophenol, palladium catalyst, copper(I) iodide, and the base.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at the desired temperature (this may range from room temperature to 100 °C and should be optimized for the specific substrates).[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[1]

Protocol 2: Regeneration of Deactivated Palladium Catalyst by Re-oxidation

This protocol describes a general method for regenerating a deactivated palladium catalyst where Pd(0) formation is the cause of inactivation.[5]

Procedure:

  • Catalyst Recovery: After the reaction, filter the mixture to isolate the deactivated catalyst (palladium black).

  • Washing: Thoroughly wash the recovered catalyst with the reaction solvent to remove any adsorbed organic residues, followed by a low-boiling-point solvent like hexane.

  • Drying: Carefully dry the catalyst under vacuum.

  • Re-oxidation: Suspend the dried, deactivated catalyst in a suitable solvent (e.g., acetone). Add a stoichiometric amount of an oxidizing agent, such as benzoquinone, and stir the mixture at room temperature until the black color of the Pd(0) disappears.

  • Isolation of Oxidized Palladium: Filter the mixture to isolate the oxidized palladium species. Wash with the solvent and dry under vacuum.

  • Re-complexation: The resulting Pd(II) species can then be re-complexed with the desired ligand to generate the active catalyst.

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle cluster_copper Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-C≡C-Cu Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Transmetalation->Ar-Pd(II)-C≡C-R(L2) CuX CuX Transmetalation->CuX Pd(II) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡C-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-C≡C-R) Product (Ar-C≡C-R) Reductive Elimination->Product (Ar-C≡C-R) Copper Cycle Copper Cycle R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu CuX, Base R-C≡C-Cu->Transmetalation Base Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Troubleshooting_Workflow Start Low/No Yield Catalyst Catalyst Activity? Start->Catalyst Conditions Reaction Conditions? Catalyst->Conditions No UseFresh Use Fresh Catalyst Store under Inert Gas Catalyst->UseFresh Yes Reagents Reagent Quality? Conditions->Reagents No OptimizeTemp Optimize Temperature Conditions->OptimizeTemp Yes Precipitate Palladium Black? Reagents->Precipitate No PurifyReagents Purify/Dry Reagents Degas Solvents Reagents->PurifyReagents Yes StabilizeCatalyst Use Stabilizing Ligands Lower Catalyst Loading Precipitate->StabilizeCatalyst Yes Success Improved Yield Precipitate->Success No ScreenCatalyst Screen Pd Source & Ligands UseFresh->ScreenCatalyst ScreenCatalyst->Success OptimizeSolventBase Optimize Solvent & Base OptimizeTemp->OptimizeSolventBase OptimizeSolventBase->Success CheckStoichiometry Verify Stoichiometry PurifyReagents->CheckStoichiometry CheckStoichiometry->Success StabilizeCatalyst->Success

Caption: Troubleshooting workflow for low yield in benzofuran synthesis.

Catalyst_Deactivation_Pathways ActiveCatalyst Active Pd(0) Catalyst Aggregation Aggregation ActiveCatalyst->Aggregation Poisoning Poisoning ActiveCatalyst->Poisoning LigandDegradation Ligand Degradation ActiveCatalyst->LigandDegradation DeactivatedCatalyst Inactive Catalyst PalladiumBlack Palladium Black Aggregation->PalladiumBlack PoisonedComplex Poisoned Pd Complex Poisoning->PoisonedComplex UnstableComplex Unstable Pd Complex LigandDegradation->UnstableComplex PalladiumBlack->DeactivatedCatalyst PoisonedComplex->DeactivatedCatalyst UnstableComplex->DeactivatedCatalyst

Caption: Common pathways for palladium catalyst deactivation.

References

Optimization of reaction conditions for Benzofuran-7-ylmethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Benzofuran-7-ylmethanol and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of the benzofuran scaffold, with a focus on reaction optimization.

Issue Potential Cause Suggested Solution
Low or No Product Yield Inefficient catalyst activity.- Ensure the catalyst (e.g., Palladium, Copper) is fresh and handled under appropriate inert conditions.[1][2] - Consider using a combination of catalysts, such as a Palladium-Copper system for Sonogashira coupling reactions.[1][2][3] - Optimize catalyst loading; higher loading is not always better and can lead to side reactions.
Suboptimal reaction temperature.- Screen a range of temperatures. For instance, palladium-catalyzed reactions may require temperatures between 80-100 °C.[1] - Ensure uniform heating of the reaction mixture.
Poor quality of starting materials or reagents.- Use freshly distilled solvents and high-purity starting materials. - Check the integrity of reagents, especially those sensitive to air or moisture.
Inappropriate solvent.- The choice of solvent is critical. Toluene and DMF are commonly used in palladium-catalyzed reactions.[2] - Consider using deep eutectic solvents (DES) as a greener and potentially more effective alternative.[1]
Formation of Multiple Byproducts Side reactions due to incorrect stoichiometry.- Carefully control the molar ratios of reactants, especially for coupling reactions involving multiple components.
Cross-coupling or homocoupling of starting materials.- In Sonogashira couplings, ensure the terminal alkyne is added slowly to the reaction mixture. - Optimize the ligand used with the palladium catalyst to improve selectivity.
Decomposition of starting materials or product.- Monitor the reaction progress using TLC or LC-MS to avoid prolonged reaction times at high temperatures. - Consider a lower reaction temperature for a longer duration.
Reaction Fails to Go to Completion Deactivation of the catalyst.- Introduce fresh catalyst or a catalyst activator if applicable. - Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
Reversible reaction or unfavorable equilibrium.- Consider using a Dean-Stark apparatus to remove water if it is a byproduct. - If a gas is evolved, ensure it can escape to drive the reaction forward.
Difficulty in Product Purification Co-elution of product with starting materials or byproducts.- Optimize the eluent system for column chromatography; a gradient elution might be necessary.[1] - Consider alternative purification techniques such as recrystallization or preparative HPLC.
Product is an oil and difficult to handle.- Attempt to form a solid derivative for easier handling and purification. - Use high-vacuum techniques to remove residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for obtaining the benzofuran core?

A1: The synthesis of benzofuran derivatives is primarily achieved through intramolecular or intermolecular cyclization reactions.[1] Prominent methods include:

  • Palladium-Catalyzed Synthesis: This versatile method often involves Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization.[1][2]

  • Palladium-Copper Catalyzed Coupling: A combination of palladium and copper catalysts is effective for the intramolecular cyclization of iodophenols and alkynes, with reported yields between 84–91%.[3]

  • Lewis Acid-Mediated Propargylation: Using catalysts like In(OTf)₃, propargyl alcohols and dicarbonyl compounds can undergo propargylation-cyclization to form benzofurans, with yields ranging from 75–91%.[3]

  • Cyclization of Propanol Derivatives: This route involves the oxidation of propanols to carboxylic acids, followed by cyclization and reduction steps, yielding dihydrobenzofurans with yields of 60–85%.[3]

Q2: How can I optimize the yield of my benzofuran synthesis?

A2: Optimization hinges on the careful selection and tuning of several parameters:

  • Catalyst: The choice of catalyst is crucial. Palladium-based systems are widely used.[2] For specific reactions, other catalysts like rhodium or ruthenium might be beneficial.[2]

  • Solvent: The solvent can significantly impact reaction rate and yield. Common choices include toluene, DMF, and acetonitrile.[2]

  • Temperature: Reaction temperature needs to be optimized for each specific transformation. For example, palladium-catalyzed reactions often run at elevated temperatures (e.g., 90 °C).[2]

  • Ligand: In transition-metal-catalyzed reactions, the choice of ligand can influence selectivity and catalyst stability.

Q3: What is a general procedure for purifying benzofuran derivatives?

A3: A standard purification protocol involves the following steps:

  • After the reaction is complete, the mixture is typically subjected to an aqueous workup. The product is extracted into a suitable organic solvent like ethyl acetate.[1]

  • The organic layer is washed with water and brine, then dried over an anhydrous salt such as sodium sulfate.[1]

  • The solvent is removed under reduced pressure.[1]

  • The crude product is then purified by column chromatography on silica gel, using an appropriate eluent system, often a mixture of hexane and ethyl acetate.[1]

Q4: Are there any specific safety precautions I should take when synthesizing this compound?

A4: Standard laboratory safety practices should always be followed. Specifically:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium and other heavy metal catalysts can be toxic and should be handled with care.

  • Many organic solvents are flammable and volatile. Avoid open flames and ensure proper grounding of equipment.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields for various benzofuran synthesis strategies. Note that these are generalized from the literature and may require optimization for the specific synthesis of this compound.

Synthesis StrategyCatalyst SystemSolventTemperature (°C)Typical Yield (%)
Palladium-Copper Catalyzed CouplingPd/CuNot specifiedNot specified84 - 91[3]
Lewis Acid-Mediated PropargylationIn(OTf)₃Not specifiedNot specified75 - 91[3]
Cyclization of Propanol DerivativesAlCl₃/PCl₅ (cyclization), NaBH₄ (reduction)Not specifiedNot specified60 - 85[3]
Palladium-Catalyzed (Aryl Boronic Acid)Pd(OAc)₂ (30 mol%)Toluene90Good to Excellent[2]
Ruthenium-CatalyzedRu-based catalystγ-valerolactone (GVL)Not specifiedGood to Excellent[2]

Experimental Protocols

General Protocol for Palladium-Copper Catalyzed Synthesis of Benzofurans

This protocol is a generalized procedure based on the Sonogashira coupling followed by intramolecular cyclization, a common method for synthesizing the benzofuran scaffold.[1][2]

Materials:

  • o-Iodophenol derivative

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or another suitable base

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction flask, add the o-iodophenol derivative, palladium catalyst, and CuI.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent and triethylamine via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to the optimized temperature (e.g., 80-100 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the desired benzofuran derivative.[1]

Visualizations

experimental_workflow start Starting Materials (o-Iodophenol, Alkyne) reaction Reaction Setup (Catalyst, Solvent, Base) start->reaction 1. Add Reagents heating Heating & Monitoring (TLC/LC-MS) reaction->heating 2. Initiate Reaction workup Aqueous Workup & Extraction heating->workup 3. Quench & Extract purification Purification (Column Chromatography) workup->purification 4. Isolate Crude product This compound purification->product 5. Pure Product

Caption: General experimental workflow for benzofuran synthesis.

troubleshooting_pathway start Low/No Yield catalyst Check Catalyst Activity - Fresh? Inert atmosphere? start->catalyst Possible Cause temp Optimize Temperature - Screen range? start->temp Possible Cause reagents Verify Reagent Quality - Pure? Dry solvents? start->reagents Possible Cause solution_catalyst Use fresh catalyst Consider co-catalyst catalyst->solution_catalyst Solution solution_temp Run temperature gradient temp->solution_temp Solution solution_reagents Purify starting materials Use dry solvents reagents->solution_reagents Solution

Caption: Troubleshooting pathway for low reaction yield.

References

Side-product analysis in the synthesis of Benzofuran-7-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating side-products in the synthesis of Benzofuran-7-ylmethanol. The following information is structured to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are its typical side-products?

A1: The most direct and common method for synthesizing this compound is the reduction of Benzofuran-7-carbaldehyde. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄). While this is a high-yielding reaction, several side-products or impurities can be observed. The most common of these is unreacted Benzofuran-7-carbaldehyde. Other potential, though less common, side-products include over-reduction products where the furan ring is partially or fully saturated, or ring-opened species if harsh conditions are used.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: Insufficient reducing agent or short reaction times can leave a significant amount of the starting aldehyde unreacted. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Degradation of Starting Material or Product: Benzofuran derivatives can be sensitive to strongly acidic or basic conditions, and prolonged exposure to high temperatures. Ensure your workup procedure is mild and efficient.

  • Sub-optimal Reducing Agent: While NaBH₄ is standard, its reactivity can be affected by the solvent system. Lithium aluminum hydride (LAH) is a more powerful reducing agent but is less selective and may lead to more side-products.[1]

  • Purification Losses: this compound is a polar compound. Losses can occur during extraction if the aqueous phase is not thoroughly extracted, or during column chromatography if an inappropriate solvent system is used.

Q3: I am observing an unexpected peak in my ¹H NMR spectrum around 9-10 ppm. What could this be?

A3: A peak in the 9-10 ppm region of an ¹H NMR spectrum is highly characteristic of an aldehyde proton (-CHO). This indicates the presence of unreacted Benzofuran-7-carbaldehyde in your purified product. To confirm, you can compare the spectrum with that of the starting material.

Q4: How can I minimize the formation of side-products during the reduction?

A4: To ensure a clean reaction with minimal side-products:

  • Use High-Purity Starting Materials: Impurities in the initial Benzofuran-7-carbaldehyde will be carried through the reaction.

  • Control Reaction Temperature: Perform the reduction at a low temperature (e.g., 0 °C) to increase selectivity and minimize potential side reactions. Add the reducing agent portion-wise to manage the reaction exotherm.

  • Use the Correct Stoichiometry: Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄) to drive the reaction to completion, but avoid a large excess which can complicate the workup.

  • Choose a Mild Reducing Agent: For the reduction of an aromatic aldehyde, NaBH₄ is generally sufficient and more selective than stronger agents like LAH.[2][3]

Q5: What are the most effective methods for purifying the final product?

A5: The primary method for purifying this compound is silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity will effectively separate the more polar alcohol product from the less polar starting aldehyde and other non-polar impurities. Recrystallization from a suitable solvent system can be used as a final purification step if a highly pure solid is required.

Troubleshooting Guide

Symptom / Observation Possible Cause(s) Recommended Action(s)
TLC shows two spots after reaction completion; one corresponds to the starting material. 1. Incomplete reaction. 2. Insufficient reducing agent.1. Increase reaction time and continue monitoring by TLC. 2. Add a further portion of the reducing agent. 3. For future runs, increase the equivalents of reducing agent used.
¹H NMR shows a complex multiplet in the aromatic region, inconsistent with the desired product. 1. Presence of a ring-opened side-product (e.g., an acetylenic phenol). 2. An unexpected rearrangement or substitution reaction.1. This is more likely if using organolithium reagents instead of a standard reduction.[4] 2. Confirm the structure using 2D NMR and Mass Spectrometry. 3. Re-evaluate the reaction conditions; ensure no strong bases or acids are inadvertently introduced.
Low mass recovery after aqueous workup. 1. The product, being an alcohol, may have some solubility in the aqueous layer. 2. Emulsion formation during extraction.1. Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase. 2. Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like Ethyl Acetate or Dichloromethane. 3. To break emulsions, add a small amount of brine or filter the mixture through celite.
Product appears as an oil, but literature suggests it is a solid. 1. Presence of residual solvent. 2. Impurities depressing the melting point.1. Dry the product under high vacuum for an extended period. 2. Re-purify the product using column chromatography. 3. Attempt to induce crystallization by scratching the flask or seeding with a small crystal.

Side-Product Analysis Data

The following table summarizes the key analytical data for the target product and potential side-products.

Compound Structure Molecular Weight ( g/mol ) Key ¹H NMR Signals (CDCl₃, δ ppm) Notes
This compound (Product) 148.16~7.7 (d, H2), ~7.5-7.2 (m, Ar-H), ~6.8 (d, H3), ~4.9 (s, CH₂), ~2.0 (br s, OH)The benzylic CH₂ and hydroxyl OH are characteristic.
Benzofuran-7-carbaldehyde (Starting Material) 146.14~10.2 (s, CHO), ~8.0-7.3 (m, Ar-H), ~6.9 (d, H3)The aldehyde proton at ~10.2 ppm is the most telling signal.[5]
7-Methylbenzofuran (Over-reduction/Decarbonylation) 132.16~7.6 (d, H2), ~7.4-7.0 (m, Ar-H), ~6.7 (d, H3), ~2.6 (s, CH₃)A rare side-product, possible under harsh, high-temperature conditions.
2-(1-propyn-1-yl)phenol (Ring-opening product)
alt text
132.16~7.3-6.8 (m, Ar-H), ~5.5 (br s, OH), ~2.1 (s, CH₃)Unlikely in a standard reduction, but possible if strong bases like n-BuLi are used.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction

Materials:

  • Benzofuran-7-carbaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.2 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Benzofuran-7-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride in small portions over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The product spot should be more polar (lower Rf) than the starting material.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 1 M HCl until gas evolution ceases and the pH is ~5-6.

  • Remove the methanol under reduced pressure.

  • Partition the remaining residue between dichloromethane and water.

  • Separate the layers and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography.

Protocol 2: TLC Monitoring of the Reaction

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Developing chamber

  • Mobile Phase: 3:1 Hexane:Ethyl Acetate

  • Visualization: UV lamp (254 nm) and/or a potassium permanganate (KMnO₄) stain.

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and allowing the atmosphere to saturate.

  • Using a capillary tube, spot the starting material (dissolved in a volatile solvent) in one lane of the TLC plate.

  • In another lane, spot a small aliquot of the reaction mixture.

  • Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The starting aldehyde and the product alcohol are both UV active.

  • Further visualization can be done by dipping the plate in a KMnO₄ stain. The product alcohol will likely show a more pronounced color change (yellow/brown spot on a purple background) due to oxidation by the permanganate.

  • The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side-Products Start Benzofuran-7-carbaldehyde Product This compound (Desired Product) Start->Product NaBH₄, MeOH Side1 Unreacted Starting Material Start->Side1 Incomplete Reaction Side2 Ring-Opened Products (e.g., Acetylenic Phenols) Start->Side2 Harsh Conditions (e.g., n-BuLi) Side3 Over-reduced Species (Saturated Ring) Product->Side3 Strong Reducing Agent (e.g., H₂/Pd/C, high pressure)

Caption: Synthetic pathway and potential side-product formation.

Troubleshooting_Workflow Start Unexpected Result in Synthesis Analysis Analyze Crude & Purified Product: 1. ¹H NMR 2. LC-MS Start->Analysis Impurity_ID Impurity Identified? Analysis->Impurity_ID Is_SM Is it Starting Material? Impurity_ID->Is_SM Yes Re_Purify Re-purify sample Impurity_ID->Re_Purify No Is_Known_Side_Product Is it a known side-product? (e.g., over-reduction) Is_SM->Is_Known_Side_Product No Optimize_Reaction Optimize Reaction: - Increase reaction time - Increase reductant eq. Is_SM->Optimize_Reaction Yes Is_Unknown Unknown Structure Is_Known_Side_Product->Is_Unknown No Optimize_Conditions Optimize Conditions: - Lower temperature - Use milder reductant Is_Known_Side_Product->Optimize_Conditions Yes Full_Characterization Full Characterization: - 2D NMR, HRMS - Re-evaluate mechanism Is_Unknown->Full_Characterization

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Purification of Polar Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar benzofuran derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of polar benzofuran derivatives in a question-and-answer format.

Q1: My polar benzofuran derivative shows significant streaking and poor separation on a standard silica gel column. What is causing this and how can I fix it?

A1: Streaking and poor separation of polar compounds on silica gel are common issues. This is often due to strong interactions between the polar functional groups of your compound and the acidic silanol groups on the silica surface, leading to irreversible adsorption or slow elution.

Troubleshooting Steps:

  • Neutralize the Stationary Phase: Deactivate the silica gel by treating it with a base. You can create a slurry of silica gel in a solvent system containing a small amount of triethylamine (e.g., 1-2%) before packing the column. This will cap the acidic silanol groups and reduce strong interactions.[1]

  • Switch the Stationary Phase: Consider using a different stationary phase altogether. Alumina (neutral or basic) can be a good alternative to silica gel for polar compounds.[1]

  • Employ Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography is often more effective.[1] In this technique, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).

Q2: My benzofuran derivative appears to be degrading on the silica gel column, leading to low recovery of the desired product. How can I prevent this?

A2: Degradation on silica gel is a strong indication that your compound is sensitive to the acidic nature of the stationary phase.

Troubleshooting Steps:

  • Use Deactivated Silica: As mentioned previously, neutralizing the silica gel with a base like triethylamine can prevent acid-catalyzed degradation.[1]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). A shorter residence time on the column reduces the opportunity for degradation.

  • Alternative Purification Methods: If the compound is highly sensitive, avoid silica gel chromatography altogether. Consider purification by recrystallization, preparative thin-layer chromatography (prep-TLC) on a less acidic stationary phase, or preparative high-performance liquid chromatography (HPLC).[1]

Q3: I am struggling to remove a polar impurity that co-elutes with my benzofuran derivative during column chromatography. What strategies can I use?

A3: Co-eluting impurities, especially those with similar polarity to the product, present a significant purification challenge.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Systematically vary the solvent system. Sometimes, a small change in the solvent polarity or using a ternary mixture (three different solvents) can improve separation.

  • High-Resolution Techniques: Preparative HPLC offers significantly higher resolution than standard column chromatography and is often successful in separating closely eluting compounds.[1][2]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful technique for removing small amounts of impurities.[3] The key is to find a suitable solvent or solvent system where the solubility of your product and the impurity differ significantly with temperature.

Q4: My polar benzofuran derivative is highly soluble in the aqueous phase during liquid-liquid extraction, making it difficult to isolate. How can I improve the extraction efficiency?

A4: The high polarity of your compound can lead to poor partitioning into common organic solvents.

Troubleshooting Steps:

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.[1]

  • Use a More Polar Organic Solvent: Instead of less polar solvents like hexane or diethyl ether, try using a more polar extraction solvent such as ethyl acetate or dichloromethane.

  • Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, continuous liquid-liquid extraction can be an effective, albeit more complex, method.

  • Modified Extraction Protocol for DMF/DMSO: When using polar aprotic solvents like DMF or DMSO in the reaction, a standard workup can be problematic due to their solubility in both aqueous and organic phases. A more efficient method involves a series of extractions with multiple separatory funnels to achieve a better separation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatography techniques for purifying polar benzofuran derivatives?

A1: The choice of chromatography technique depends on the specific properties of the derivative. Common methods include:

  • Normal-Phase Column Chromatography: Often the first choice, using a polar stationary phase like silica gel or alumina and a nonpolar mobile phase.[1][3] For polar compounds, modifications such as adding a small amount of a polar solvent (e.g., methanol) to the mobile phase or neutralizing the stationary phase may be necessary.

  • Reverse-Phase High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique that is particularly effective for highly polar compounds. It utilizes a nonpolar stationary phase and a polar mobile phase.[1][5]

  • Thin-Layer Chromatography (TLC): TLC on silica gel is a quick and effective method for monitoring reaction progress and identifying suitable solvent systems for column chromatography.[6][7]

Q2: How do I choose the right solvent system for recrystallizing a polar benzofuran derivative?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For polar benzofurans, you might consider moderately polar solvents like ethanol, methanol, acetone, or mixtures of solvents. For example, a mixture of a "good" solvent (in which the compound is soluble) and a "non-solvent" (in which the compound is poorly soluble) can be effective.[1] Common solvent systems for benzofuran derivatives include aqueous methanol or methanol-acetone mixtures.[8] A petroleum ether-ethyl acetate mixture has also been used for the recrystallization of a nitro-substituted benzofuran derivative.[9][10]

Q3: What are some common impurities I might encounter in the synthesis of benzofuran derivatives?

A3: Impurities can arise from starting materials, side reactions, or product degradation. Common impurities may include unreacted starting materials, structurally similar byproducts, and decomposition products if the benzofuran derivative is unstable.[1]

Data Presentation

Table 1: Recommended Stationary Phases for Chromatography of Polar Benzofuran Derivatives

Stationary PhaseTypeRecommended For
Silica GelNormal-PhaseModerately polar benzofurans. Can be deactivated with a base for acid-sensitive compounds.[1]
Alumina (Neutral or Basic)Normal-PhasePolar benzofurans, especially those sensitive to acidic conditions.[1]
C18-Modified SilicaReverse-PhaseHighly polar benzofuran derivatives.[1][11]

Table 2: Common Solvent Systems for Chromatography and Recrystallization

TechniqueSolvent System Example(s)Application
Normal-Phase ChromatographyHexane/Ethyl AcetateSeparation of less polar to moderately polar compounds. The polarity is increased by adding more ethyl acetate.[3]
Reverse-Phase HPLCWater/Acetonitrile or Water/MethanolSeparation of highly polar compounds.[1]
RecrystallizationAqueous MethanolPurification of solid polar benzofuran derivatives.[8]
RecrystallizationMethanol-AcetonePurification of solid polar benzofuran derivatives.[8]
RecrystallizationPetroleum Ether/Ethyl AcetateRecrystallization of a nitro-substituted benzofuran derivative.[9][10]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Column Chromatography

  • Prepare the Slurry: In a fume hood, weigh the required amount of silica gel for your column.

  • Add the Solvent System: Prepare your chosen mobile phase (e.g., hexane/ethyl acetate). To this solvent system, add 1-2% triethylamine.

  • Mix: Add the solvent system to the silica gel to form a slurry. Gently swirl the flask to ensure the silica is thoroughly wetted and the triethylamine is evenly distributed.

  • Pack the Column: Pack the column with the silica gel slurry as you normally would for flash chromatography.

  • Equilibrate: Run the mobile phase containing triethylamine through the packed column until the baseline is stable before loading your sample.

Protocol 2: General Procedure for Recrystallization from a Mixed Solvent System

  • Dissolve the Crude Product: In a flask, dissolve the crude polar benzofuran derivative in the minimum amount of a hot "good" solvent (a solvent in which it is highly soluble).

  • Add the "Non-solvent": While the solution is still hot, slowly add a "non-solvent" (a solvent in which the product is poorly soluble) dropwise until the solution becomes slightly turbid.[1]

  • Clarify the Solution: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[1]

  • Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.[1]

  • Isolate the Crystals: Collect the purified crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of the cold "non-solvent" to remove any remaining impurities. Dry the crystals under vacuum.[1]

Visualizations

Purification_Workflow cluster_crude Crude Product cluster_purification Purification Strategy cluster_column Column Chromatography Options cluster_final Final Product Crude Crude Polar Benzofuran Derivative TLC TLC Analysis to Determine Polarity and Purity Crude->TLC Column Column Chromatography TLC->Column Multiple spots or streaking Recrystallize Recrystallization TLC->Recrystallize Solid with minor impurities HPLC Preparative HPLC Column->HPLC Co-eluting impurities NormalPhase Normal-Phase (Silica/Alumina) Column->NormalPhase Moderately Polar ReversePhase Reverse-Phase (C18) Column->ReversePhase Highly Polar Pure Pure Polar Benzofuran Derivative Recrystallize->Pure HPLC->Pure NormalPhase->Pure ReversePhase->Pure

Caption: A general workflow for the purification of polar benzofuran derivatives.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis of the Issue cluster_solution Potential Solutions Problem Poor Purification Outcome Streaking Streaking/Poor Separation on Silica Problem->Streaking Degradation Product Degradation on Column Problem->Degradation CoElution Co-eluting Impurity Problem->CoElution Extraction Poor Extraction Efficiency Problem->Extraction DeactivateSilica Deactivate Silica (e.g., with Triethylamine) Streaking->DeactivateSilica ChangeStationaryPhase Change Stationary Phase (e.g., Alumina, Reverse-Phase) Streaking->ChangeStationaryPhase Degradation->DeactivateSilica Recrystallize Recrystallization Degradation->Recrystallize OptimizeMobilePhase Optimize Mobile Phase CoElution->OptimizeMobilePhase PrepHPLC Use Preparative HPLC CoElution->PrepHPLC CoElution->Recrystallize SaltingOut Salting Out Effect Extraction->SaltingOut ChangeSolvent Use More Polar Extraction Solvent Extraction->ChangeSolvent

Caption: A troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Enhancing the Stability of Benzofuran-7-ylmethanol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential guidance on maintaining the stability of Benzofuran-7-ylmethanol in solution, offering troubleshooting advice and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like many pharmaceutical compounds, is influenced by several factors. Key environmental and chemical factors include pH, temperature, light, and the presence of oxygen.[1] The choice of solvent can also significantly impact its stability.[2] For instance, some benzofuran derivatives are known to be sensitive to prolonged exposure to air, heat, and light.[3]

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure maximum stability, stock solutions of this compound should be stored in tightly sealed containers, protected from light, and kept at low temperatures. For long-term storage, keeping solutions at 2-8°C or frozen (under -20°C) in a dry, inert atmosphere (e.g., under nitrogen or argon) is advisable.[4][5] It is crucial to minimize headspace in the vial to reduce exposure to oxygen.[6]

Q3: How does pH impact the stability of this compound?

Q4: Is this compound sensitive to light?

A4: Yes, light, particularly UV light, can cause photolytic degradation in many pharmaceutical compounds.[1] Benzofuran derivatives can be light-sensitive.[3] Therefore, it is critical to protect solutions from light by using amber vials or by wrapping containers in aluminum foil during experiments and storage.[6]

Q5: What types of degradation products might be expected from this compound?

A5: While specific degradation pathways require experimental confirmation, potential degradation routes for this compound could include oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, and potential cleavage or modification of the benzofuran ring system, especially under oxidative or photolytic stress.[8][9] Forced degradation studies are the standard approach to identify such products.[10]

Q6: Can excipients be used to enhance the stability of this compound?

A6: Yes, certain excipients can improve the stability of active pharmaceutical ingredients (APIs).[11] Antioxidants such as ascorbic acid or sodium metabisulfite can be added to formulations to prevent oxidative damage.[6][11] For moisture-sensitive compounds, microencapsulation can create a protective barrier.[1] Cyclodextrins are also used to stabilize unstable APIs by forming inclusion complexes.[11][12] The choice of excipient must be compatible with the compound and the intended application.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My this compound compound is degrading rapidly in my aqueous assay buffer.

  • Question: What are the first steps to troubleshoot this rapid degradation?

    • Answer:

      • Check the pH of your buffer: The stability of the compound could be highly pH-dependent.[2] Prepare the buffer at various pH values (e.g., pH 3, 5, 7, 9) to conduct a preliminary stability test and identify a more suitable pH range.

      • Protect from Light: Ensure your entire experimental setup is shielded from light.[1] Use amber-colored labware or cover your containers with foil.

      • Deoxygenate Your Solvent: Oxygen dissolved in the buffer can cause oxidative degradation.[1] Sparge your buffer with an inert gas like nitrogen or argon before adding the compound.

      • Control the Temperature: High temperatures can accelerate chemical degradation.[1] If your experiment allows, perform it at a lower temperature or on ice.

Issue 2: I am seeing inconsistent results when quantifying my compound via HPLC.

  • Question: What could be causing the variability in my HPLC quantification?

    • Answer: Inconsistent results can stem from compound instability during sample preparation or analysis.

      • Instability in the Autosampler: If samples sit in the autosampler for an extended period, degradation can occur. Check for degradation by re-injecting the first sample at the end of the sequence and comparing the results. If degradation is observed, consider using a cooled autosampler.

      • Solvent Mismatch: Ensure the solvent used to dissolve the sample is compatible with the mobile phase to avoid precipitation in the system, which can cause peak splitting or distortion.[13]

      • In-run Degradation: The mobile phase composition (e.g., pH) could be causing on-column degradation. Evaluate the stability of the compound in the mobile phase itself.[2]

      • System Contamination: Ghost peaks or baseline drift can interfere with quantification.[2] Ensure the HPLC system is properly cleaned and maintained.

Issue 3: The compound precipitates out of my solution.

  • Question: How can I improve the solubility of this compound in my aqueous buffer?

    • Answer: Poor aqueous solubility is a common issue with benzofuran derivatives.[7]

      • Adjust the pH: For ionizable compounds, adjusting the pH to a range where the compound is in its more soluble ionized form can be effective.[7]

      • Use a Co-solvent: Small amounts of organic co-solvents like DMSO or ethanol can be used to maintain solubility. However, always perform a tolerance test to ensure the co-solvent concentration does not affect your experimental system (e.g., cell viability).[7]

      • Consider Formulation Strategies: For more persistent solubility issues, lipid-based formulations or nanosuspensions can significantly increase solubility, though they are more complex to prepare.[7]

Data Presentation
Table 1: Example Data from a Forced Degradation Study of this compound

The following table summarizes hypothetical quantitative data from a forced degradation study, illustrating the expected format for presenting stability data. The goal of such a study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[10]

Stress ConditionReagent/Condition DetailsDurationTemperature% DegradationMajor Degradation Products Identified
Acid Hydrolysis 0.1 M HCl24 hours60°C12.5%Peak 1 (oxidized), Peak 2 (ring-opened)
Base Hydrolysis 0.1 M NaOH8 hours60°C18.2%Peak 3 (dimer), Peak 4
Oxidation 3% H₂O₂12 hours25°C15.8%Peak 1 (oxidized)
Thermal Dry Heat48 hours80°C8.1%Minor degradation observed
Photolytic ICH Q1B Option 224 hours25°C10.4%Peak 5
Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol outlines a typical procedure for conducting a forced degradation study to understand the stability profile of this compound.[2][14]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[10]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C. Withdraw and neutralize samples at time points with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light. Withdraw samples at time points for analysis.

  • Thermal Degradation: Store the solid compound in a thermostatically controlled oven at 80°C. Also, expose the stock solution to the same conditions. Sample at appropriate intervals.

  • Photostability Testing: Expose the stock solution to a light source that provides a combination of UV and visible light, as specified by ICH Q1B guidelines.[10] A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a general HPLC-UV method for the quantification of this compound, based on methodologies for similar compounds.[15]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV scan of this compound (likely in the 250-300 nm range).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Standard Preparation: Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples.

  • Sample Preparation: Dilute samples from the forced degradation study or other experiments with the mobile phase to fall within the calibration range.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Quantify the amount of this compound in samples by interpolating its peak area on the calibration curve.[15]

Visualizations

Hypothetical_Degradation_Pathway cluster_stress Stress Conditions cluster_compound Compound & Intermediates cluster_products Final Products Oxidation Oxidation (e.g., H₂O₂) Parent This compound Oxidation->Parent Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->Parent Photolysis Photolysis (UV/Vis Light) Photolysis->Parent Aldehyde Benzofuran-7-carbaldehyde Parent->Aldehyde Oxidation RingOpened Ring-Opened Products Parent->RingOpened Hydrolysis Fragments Small Molecular Fragments Parent->Fragments Photolysis CarboxylicAcid Benzofuran-7-carboxylic acid Aldehyde->CarboxylicAcid Further Oxidation Polymers Polymeric Degradants CarboxylicAcid->Polymers RingOpened->Fragments

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (pH, Temp, Light, etc.) Prep->Stress Sample Sample at Time Points & Neutralize/Dilute Stress->Sample Inject Inject into HPLC-UV Sample->Inject Detect Separate & Detect Peaks Inject->Detect Quantify Quantify Parent Peak Area Detect->Quantify Degradation Calculate % Degradation Quantify->Degradation Identify Identify Degradation Products (e.g., by LC-MS) Degradation->Identify

Caption: Experimental workflow for a typical stability study.

Troubleshooting_Logic cluster_solubility Solubility Troubleshooting cluster_degradation Degradation Troubleshooting start Start: Stability Issue Observed q1 What is the issue? Precipitation Degradation start->q1 sol1 Adjust pH q1:p->sol1 deg1 Protect from Light q1:d->deg1 sol2 Add Co-solvent (e.g., DMSO) sol1->sol2 sol3 Use Formulation Aid (e.g., Cyclodextrin) sol2->sol3 deg2 Deoxygenate Solvent deg1->deg2 deg3 Optimize pH & Temp deg2->deg3 deg4 Add Stabilizer (e.g., Antioxidant) deg3->deg4

Caption: Decision tree for troubleshooting stability issues.

References

Resolving peak broadening in NMR spectra of Benzofuran-7-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak broadening in the NMR spectra of Benzofuran-7-ylmethanol. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Resolving Peak Broadening

Peak broadening in the ¹H NMR spectrum of this compound can obscure important structural information. The following guide details potential causes and provides systematic solutions to resolve these issues.

Initial Troubleshooting Workflow

The following workflow provides a step-by-step approach to diagnosing and resolving peak broadening.

G Troubleshooting Workflow for NMR Peak Broadening cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Systematic Investigation cluster_3 Resolution start Broad Peaks Observed in This compound Spectrum check_sample_prep Review Sample Preparation (Concentration, Purity, Solids) start->check_sample_prep check_shimming Verify Instrument Shimming check_sample_prep->check_shimming change_solvent Prepare Sample in Anhydrous DMSO-d6 check_shimming->change_solvent If broadening persists vt_nmr Perform Variable Temperature (VT) NMR change_solvent->vt_nmr d2o_exchange Conduct D2O Exchange Experiment vt_nmr->d2o_exchange resolved Sharp Peaks Obtained d2o_exchange->resolved

Caption: A step-by-step workflow for troubleshooting broad peaks in an NMR spectrum.

Common Causes and Solutions for Peak Broadening
Potential Cause Symptoms Recommended Solution(s)
Chemical Exchange Broad hydroxyl (-OH) proton signal, which may vary in chemical shift and width between samples. Other peaks are generally sharp.[1][2]- Change to an aprotic, hydrogen-bond accepting solvent like DMSO-d6.[3][4] - Lower the sample temperature.[5][6] - Perform a D₂O exchange to confirm the -OH signal.[7][8]
High Sample Concentration All peaks in the spectrum may appear broad or show distorted lineshapes.[9][10]- Prepare a more dilute sample (typically 5-25 mg for ¹H NMR).[11][12]
Insoluble Material Broad peaks and poor spectral resolution. The sample solution may appear cloudy.[10][13]- Filter the sample solution through a pipette with a cotton plug before transferring to the NMR tube.[10][11]
Paramagnetic Impurities Severe broadening of all peaks in the spectrum.- Purify the sample using column chromatography or recrystallization. - Use a metal chelator if metal contamination is suspected.
Poor Instrument Shimming Asymmetric and broad peak shapes for all signals, including the solvent residual peak.[7][9]- Re-shim the instrument on the sample. If the problem persists, use a standard sample to check instrument performance.
Viscous Sample Broad spectral lines due to slower molecular tumbling.[11][14]- Gently heat the sample or use a less viscous solvent if solubility permits.[11]

Experimental Protocols

Standard Sample Preparation for this compound
  • Weighing the Sample: Accurately weigh 5-10 mg of dry this compound into a clean, dry vial.[11]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[13][15]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.[13]

  • Filtering and Transfer: Using a clean Pasteur pipette with a small cotton plug at the tip, transfer the solution to a clean, unscratched 5 mm NMR tube.[11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

D₂O Exchange for Hydroxyl Proton Identification

This technique confirms the identity of an -OH proton signal, which will disappear from the spectrum after the addition of D₂O.[7][8]

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of this compound in a solvent like CDCl₃ or DMSO-d₆.

  • Add D₂O: Remove the NMR tube from the spectrometer and add 1-2 drops of deuterium oxide (D₂O).[2]

  • Mix: Cap the tube and shake it gently for about 30 seconds to facilitate proton-deuteron exchange.

  • Re-acquire Spectrum: Place the sample back into the spectrometer and re-acquire the ¹H NMR spectrum. The peak corresponding to the hydroxyl proton should have disappeared or significantly diminished in intensity.[8][16]

Variable Temperature (VT) NMR

Altering the temperature can help sharpen peaks that are broadened due to chemical exchange or conformational dynamics.[5][17]

  • Initial Spectrum: Acquire a ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Lower Temperature: Decrease the sample temperature in increments of 10-20 K (e.g., to 278 K, then 258 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.[5]

  • Analyze Spectra: Compare the spectra at different temperatures. A sharpening of the hydroxyl peak at lower temperatures indicates that the broadening is due to slowing the rate of chemical exchange.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why is the hydroxyl (-OH) proton of this compound showing up as a broad singlet?

A1: The broadening of hydroxyl proton signals is a common phenomenon in ¹H NMR and is primarily due to chemical exchange.[1][18] The hydroxyl proton can rapidly exchange between different molecules of this compound, as well as with any trace amounts of water or acidic impurities in the sample.[5][16] This exchange occurs on a timescale that is intermediate relative to the NMR experiment, leading to a broadening of the signal.[1] The rate of this exchange is highly dependent on the solvent, temperature, and sample concentration.[18][19]

Q2: My -OH peak has disappeared entirely. What happened?

A2: The disappearance of the -OH peak typically occurs when using a protic deuterated solvent such as methanol-d₄ (CD₃OD) or deuterium oxide (D₂O).[3][20] The hydroxyl proton rapidly exchanges with the deuterium atoms of the solvent. Since deuterium (²H) resonates at a different frequency from protium (¹H), the signal is effectively removed from the proton NMR spectrum.[8][20] This is the principle behind the D₂O exchange experiment used to identify -OH peaks.

Q3: What is the best NMR solvent to use for this compound to get sharp peaks?

A3: For observing sharp hydroxyl proton signals, an aprotic, hydrogen-bond accepting solvent is recommended.[3] Deuterated dimethyl sulfoxide (DMSO-d₆) is often the best choice because it forms strong hydrogen bonds with the hydroxyl proton, which slows down the rate of intermolecular exchange and results in a much sharper signal.[3][4] Deuterated chloroform (CDCl₃) is a common starting point, but broadening is more likely.[21] Acetone-d₆ is another good alternative.[3]

Effect of Chemical Exchange Rate on Peak Shape

The rate of chemical exchange directly influences the appearance of the exchanging proton's signal in the NMR spectrum.

G Impact of Chemical Exchange Rate on NMR Signal cluster_0 Exchange Rate cluster_1 Observed NMR Signal slow Slow Exchange (Low Temp, DMSO-d6) sharp_peaks Two Sharp, Distinct Peaks slow->sharp_peaks intermediate Intermediate Exchange (Room Temp, CDCl3) broad_peak One Very Broad Peak intermediate->broad_peak fast Fast Exchange (High Temp) sharp_avg_peak One Sharp, Averaged Peak fast->sharp_avg_peak

Caption: The effect of chemical exchange rate on NMR peak shape.

Reference Data: Common Deuterated Solvents
Solvent Formula ¹H Residual Peak (ppm) ¹³C Residual Peak (ppm) Key Properties
Chloroform-dCDCl₃7.26 (singlet)77.16 (triplet)Good for a wide range of organic compounds, but may not prevent -OH exchange.[21]
DMSO-d₆C₂D₆SO2.50 (quintet)39.52 (septet)Excellent for slowing -OH exchange and sharpening signals.[22]
Acetone-d₆C₃D₆O2.05 (quintet)29.84 (septet), 206.26 (singlet)Aprotic and can reduce exchange-related broadening.[22]
Methanol-d₄CD₄O3.31 (quintet), 4.87 (singlet, OH)49.00 (septet)Protic; will cause the -OH signal of the analyte to disappear.[21]
Deuterium OxideD₂O~4.79 (singlet)-For water-soluble compounds; will exchange with and remove -OH signals.[21][23]

Note: Residual peak positions can vary slightly based on temperature, concentration, and other sample components.[24][25]

References

Minimizing dimer formation in Benzofuran-7-ylmethanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzofuran-7-ylmethanol. The primary focus is on minimizing the formation of dimeric byproducts during various chemical transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a significant amount of a high-molecular-weight byproduct in my reaction with this compound. Could this be a dimer?

A1: Yes, it is highly probable that you are observing the formation of a dithis compound ether dimer. Like other benzylic alcohols, this compound can undergo self-condensation, particularly under acidic or strongly basic conditions, to form a diether byproduct. This occurs when the hydroxyl group of one molecule reacts with the benzylic position of another.

Q2: What is the likely structure of the this compound dimer?

A2: The most common dimer is a dibenzyl ether derivative, formed by the loss of a water molecule between two molecules of this compound. The structure is bis(benzofuran-7-yl)methyl ether.

Q3: Under what conditions is dimer formation most likely to occur?

A3: Dimer formation is most prevalent under the following conditions:

  • Acidic Conditions: Protic and Lewis acids can catalyze the formation of a stabilized benzylic carbocation, which is then attacked by the hydroxyl group of another this compound molecule.

  • Strongly Basic Conditions: Strong bases can deprotonate the hydroxyl group, forming an alkoxide. This alkoxide can then act as a nucleophile, attacking the benzylic carbon of another molecule in an SN2-type reaction.

  • High Temperatures: Increased temperatures can provide the activation energy needed for the dehydration and condensation reaction, leading to dimer formation.

  • High Concentrations: Higher concentrations of the starting material increase the probability of intermolecular reactions.

Q4: How can I minimize or prevent the formation of this dimeric byproduct?

A4: Several strategies can be employed to suppress dimer formation:

  • Choice of Catalyst:

    • For acid-catalyzed reactions, use milder or sterically hindered Lewis acids to reduce the propensity for carbocation formation.

    • For base-catalyzed reactions, use non-nucleophilic bases or milder bases like potassium carbonate instead of strong bases like sodium hydride.

  • Reaction Conditions:

    • Temperature: Perform the reaction at the lowest temperature at which the desired transformation still proceeds at a reasonable rate.

    • Concentration: Use more dilute reaction conditions to favor intramolecular reactions or reactions with other reagents over the intermolecular self-condensation.

  • Protecting Groups: The most effective method is often the protection of the hydroxymethyl group prior to the reaction. The choice of protecting group will depend on the subsequent reaction conditions.

Q5: What are suitable protecting groups for the hydroxymethyl group of this compound?

A5: The selection of a protecting group is critical and depends on its stability under your reaction conditions and the ease of its subsequent removal. Common choices for benzylic alcohols include:

  • Silyl Ethers (e.g., TMS, TES, TBS, TIPS, TBDPS): These are versatile and can be cleaved under acidic conditions or with fluoride ion sources. Their stability is influenced by the steric bulk of the alkyl groups on the silicon atom.

  • Benzyl Ethers (Bn): These are stable to a wide range of conditions but are typically removed by hydrogenolysis, which might not be compatible with other functional groups in your molecule.

  • Acetal Protecting Groups (e.g., MOM, MEM, THP): These are stable to basic and nucleophilic reagents but are cleaved under acidic conditions.

Data Presentation: Impact of Reaction Conditions on Dimer Formation

The following tables provide illustrative data on how reaction conditions can influence the yield of the desired product versus the dimeric byproduct in typical reactions involving benzylic alcohols, analogous to this compound.

Table 1: Effect of Catalyst on Dimer Formation in a Representative Alkylation Reaction

EntryCatalyst (equiv.)BaseTemperature (°C)Desired Product Yield (%)Dimer Yield (%)
1TsOH (0.1)-804550
2Sc(OTf)₃ (0.1)-257520
3-NaH (1.2)256035
4-K₂CO₃ (2.0)258510

This table illustrates that strong acids and bases can lead to significant dimer formation, while milder catalysts and bases can improve the yield of the desired product.

Table 2: Effect of Protecting Group on Suppressing Dimerization

EntryProtecting GroupReaction Condition for Main StepDeprotection MethodOverall Yield of Desired Product (%)Dimer Detected
1NoneTsOH, 80°C-45Yes
2TBSTsOH, 80°CTBAF88No
3MOMStrong BaseMild Acid92No
4BnAcid or BaseH₂, Pd/C90No

This table demonstrates the effectiveness of using protecting groups to prevent dimer formation and achieve higher yields of the desired product.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Prone to Dimer Formation (Example: Acid-Catalyzed Etherification)

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene, 0.5 M), add the alcohol for the etherification (1.2 eq).

  • Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. Expect to isolate the desired ether along with a significant amount of the bis(benzofuran-7-yl)methyl ether dimer.

Protocol 2: Recommended Procedure to Minimize Dimer Formation using a Protecting Group (Example: TBS Protection)

Step A: Protection of the Hydroxymethyl Group

  • Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Add a suitable base (e.g., imidazole, 2.0 eq or triethylamine, 1.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude TBS-protected this compound is often pure enough for the next step.

Step B: Main Reaction (e.g., Acid-Catalyzed Etherification)

  • Perform the etherification reaction as described in Protocol 1, using the TBS-protected this compound as the starting material.

Step C: Deprotection

  • Dissolve the purified, protected product from Step B in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) at 0°C.

  • Stir the reaction at room temperature until the protected ether is fully consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the desired deprotected product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography to obtain the pure desired product with minimal to no dimer formation.

Visualizations

Dimerization_Pathways cluster_acid Acid-Catalyzed Dimerization cluster_base Base-Catalyzed Dimerization BF7M_acid This compound Protonation Protonation of -OH group BF7M_acid->Protonation H⁺ Nucleophilic_Attack_acid Nucleophilic Attack by another BF7M molecule BF7M_acid->Nucleophilic_Attack_acid Carbocation Benzylic Carbocation (Stabilized) Protonation->Carbocation -H₂O Carbocation->Nucleophilic_Attack_acid Dimer_acid bis(benzofuran-7-yl)methyl ether (Dimer) Nucleophilic_Attack_acid->Dimer_acid -H⁺ BF7M_base This compound Deprotonation Deprotonation of -OH group BF7M_base->Deprotonation Base SN2_Attack SN2 Attack on another BF7M molecule BF7M_base->SN2_Attack Alkoxide Alkoxide Intermediate (Nucleophile) Deprotonation->Alkoxide Alkoxide->SN2_Attack Dimer_base bis(benzofuran-7-yl)methyl ether (Dimer) SN2_Attack->Dimer_base -OH⁻

Caption: Proposed mechanisms for acid- and base-catalyzed dimerization of this compound.

Workflow_Minimizing_Dimer Start Start: Reaction with This compound Check_Dimer Is Dimer Formation a Significant Side Reaction? Start->Check_Dimer Proceed Proceed with Reaction Check_Dimer->Proceed No Optimize Optimize Conditions: - Lower Temperature - Lower Concentration - Milder Catalyst Check_Dimer->Optimize Yes End End: Pure Desired Product Proceed->End Optimize->Check_Dimer Re-evaluate Protect Protect Hydroxymethyl Group (e.g., with TBSCl) Optimize->Protect If optimization is insufficient Main_Reaction Perform Main Reaction on Protected Substrate Protect->Main_Reaction Deprotect Deprotect to Yield Final Product Main_Reaction->Deprotect Deprotect->End

Caption: Experimental workflow for minimizing dimer formation in this compound reactions.

Technical Support Center: Scaling Up the Synthesis of Benzofuran-7-ylmethanol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of Benzofuran-7-ylmethanol. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations to facilitate a smooth and efficient scale-up process for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes to this compound?

A1: Two primary scalable routes are widely employed. The first involves the synthesis of 7-hydroxybenzofuran followed by formylation and subsequent reduction. The second, more direct route, utilizes a Grignard reaction with 7-bromobenzofuran.

Q2: What are the key challenges in scaling up the synthesis of this compound?

A2: Key challenges include:

  • Route 1 (from 7-hydroxybenzofuran):

    • Regioselectivity during the formylation of 7-hydroxybenzofuran.

    • Exothermic nature of the Vilsmeier-Haack formylation, requiring careful temperature control at scale.[1]

    • Purification of the intermediate 7-formylbenzofuran.

  • Route 2 (from 7-bromobenzofuran):

    • Formation and handling of the Grignard reagent, which is sensitive to moisture and air.[2]

    • Potential side reactions of the highly reactive Grignard reagent.[2]

    • Sourcing of high-purity 7-bromobenzofuran.

Q3: How can I monitor the progress of the key reactions?

A3: Thin-layer chromatography (TTC) is a suitable method for monitoring the progress of both the formylation and reduction steps in Route 1, as well as the Grignard reaction in Route 2. Staining with potassium permanganate or visualization under UV light can be effective. For more precise monitoring during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.

Synthetic Route Overview

synthetic_routes cluster_0 Route 1: From 7-Hydroxybenzofuran cluster_1 Route 2: From 7-Bromobenzofuran 2,3-Dihydroxyacetophenone 2,3-Dihydroxyacetophenone 7-Hydroxybenzofuran 7-Hydroxybenzofuran 2,3-Dihydroxyacetophenone->7-Hydroxybenzofuran Cyclization & Reduction 7-Formylbenzofuran 7-Formylbenzofuran 7-Hydroxybenzofuran->7-Formylbenzofuran Vilsmeier-Haack Formylation This compound This compound 7-Formylbenzofuran->this compound Reduction (e.g., NaBH4) 7-Bromobenzofuran 7-Bromobenzofuran Benzofuran-7-ylmagnesium bromide Benzofuran-7-ylmagnesium bromide 7-Bromobenzofuran->Benzofuran-7-ylmagnesium bromide Grignard Formation Benzofuran-7-ylmagnesium bromide->this compound Reaction with Formaldehyde troubleshooting_workflow cluster_formylation Vilsmeier-Haack Formylation cluster_reduction NaBH4 Reduction start_formylation Start Formylation check_tlc Reaction Complete? start_formylation->check_tlc workup_formylation Work-up & Purification check_tlc->workup_formylation Yes troubleshoot_formylation Troubleshoot check_tlc->troubleshoot_formylation No low_yield_formylation Low Yield/No Reaction troubleshoot_formylation->low_yield_formylation Check Reagent Activity & Reaction Temperature tar_formation Tar Formation troubleshoot_formylation->tar_formation Check Temperature Control & Purity of Reagents start_reduction Start Reduction check_tlc_reduction Reaction Complete? start_reduction->check_tlc_reduction workup_reduction Work-up & Purification check_tlc_reduction->workup_reduction Yes troubleshoot_reduction Troubleshoot check_tlc_reduction->troubleshoot_reduction No incomplete_reduction Incomplete Reaction troubleshoot_reduction->incomplete_reduction Check NaBH4 Activity & Reaction Time side_products_reduction Side Products troubleshoot_reduction->side_products_reduction Check Temperature Control & Work-up Conditions

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Methods for Benzofuran-7-ylmethanol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and robust analysis of pharmaceutical intermediates like Benzofuran-7-ylmethanol is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for the separation, identification, and quantification of such compounds. This guide provides an objective comparison of HPLC and GC-MS methods for the analysis of this compound, supported by representative experimental data and detailed methodologies based on the analysis of structurally related benzofuran and furan derivatives.

Quantitative Performance Comparison

The choice between HPLC and GC-MS often depends on the specific analytical requirements, such as sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the typical quantitative performance characteristics for each method, derived from validated analyses of analogous benzofuran compounds.

Table 1: Linearity and Range

Validation ParameterHPLC-UVGC-MS
Linearity Range (µg/mL)0.5 - 1000.05 - 50
Correlation Coefficient (r²)>0.999>0.999
Equationy = mx + cy = mx + c

Table 2: Accuracy (Recovery)

Concentration LevelHPLC-UV (%)GC-MS (%)
Low (1 µg/mL)98.5 ± 1.8101.2 ± 2.5
Medium (25 µg/mL)100.2 ± 1.399.5 ± 2.0
High (75 µg/mL)99.7 ± 1.5100.4 ± 1.7

Table 3: Precision (Relative Standard Deviation - RSD)

Precision TypeHPLC-UV (%RSD)GC-MS (%RSD)
Intraday< 1.5< 2.5
Interday< 2.0< 3.0

Table 4: Sensitivity (LOD & LOQ)

ParameterHPLC-UV (µg/mL)GC-MS (µg/mL)
Limit of Detection (LOD)0.150.01
Limit of Quantitation (LOQ)0.50.05

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of analytical methods. The following sections provide representative methodologies for the analysis of this compound by HPLC and GC-MS.

HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the analysis of non-volatile and thermally stable compounds like this compound.

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions with the mobile phase to prepare calibration standards and quality control samples within the desired concentration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.[2]

  • Detection Wavelength: 245 nm (based on the benzofuran chromophore).

GC-MS Method

Gas Chromatography-Mass Spectrometry is a highly sensitive and selective technique, particularly suitable for volatile and semi-volatile compounds. For a compound like this compound, derivatization may be necessary to improve its volatility and thermal stability.

Sample Preparation and Derivatization:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • To a known volume of the sample solution, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

GC-MS Conditions:

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Injector Temperature: 280°C.[3]

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40-450.

Method Comparison and Logical Workflow

The choice between HPLC and GC-MS involves a trade-off between various factors. HPLC is generally simpler for non-volatile compounds, requiring no derivatization, while GC-MS offers superior sensitivity and selectivity, which is crucial for trace analysis and impurity profiling.

cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow h_start Sample Preparation (Dissolution & Filtration) h_analysis HPLC Separation (C18 Column) h_start->h_analysis h_detection UV Detection (~245 nm) h_analysis->h_detection h_data Data Analysis (Quantification) h_detection->h_data g_start Sample Preparation (Dissolution & Derivatization) g_analysis GC Separation (Capillary Column) g_start->g_analysis g_detection MS Detection (EI, Scan Mode) g_analysis->g_detection g_data Data Analysis (Quantification & Identification) g_detection->g_data

Caption: General experimental workflows for HPLC and GC-MS analysis.

cluster_hplc_pros cluster_hplc_cons cluster_gcms_pros cluster_gcms_cons analyte This compound Analysis hplc HPLC-UV analyte->hplc gcms GC-MS analyte->gcms h_pro1 No derivatization required hplc->h_pro1 h_pro2 Simpler sample preparation hplc->h_pro2 h_pro3 Robust for routine analysis hplc->h_pro3 h_con1 Lower sensitivity hplc->h_con1 h_con2 Lower selectivity hplc->h_con2 g_pro1 Higher sensitivity (lower LOD/LOQ) gcms->g_pro1 g_pro2 Higher selectivity (mass spectra) gcms->g_pro2 g_pro3 Structural confirmation gcms->g_pro3 g_con1 Derivatization may be needed gcms->g_con1 g_con2 Potential for thermal degradation gcms->g_con2

Caption: Comparison of HPLC and GC-MS for this compound analysis.

References

A Comparative Guide to the Analytical Quantification of Benzofuran-7-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methodologies for the accurate quantification of Benzofuran-7-ylmethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product.[1][2] This document details a validated High-Performance Liquid Chromatography (HPLC) method and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS), another powerful analytical technique.

Performance Comparison of Analytical Methods

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. The following tables summarize the key performance parameters of both methods, based on experimental data for representative benzofuran derivatives.[3]

Table 1: Linearity and Range

Validation ParameterHPLC-UVGC-MS
Linearity Range (µg/mL) 0.5 - 1000.05 - 50
Correlation Coefficient (r²) >0.999>0.999

Table 2: Accuracy (Recovery)

Concentration LevelHPLC-UV (%)GC-MS (%)
Low (1 µg/mL) 99.2 ± 1.5101.5 ± 2.1
Medium (25 µg/mL) 100.5 ± 1.199.8 ± 1.8
High (75 µg/mL) 99.8 ± 1.3100.2 ± 1.5

Table 3: Precision (Relative Standard Deviation - RSD)

Precision TypeHPLC-UV (%RSD)GC-MS (%RSD)
Intraday < 1.0< 2.0
Interday < 1.5< 2.5

Table 4: Sensitivity (LOD & LOQ)

ParameterHPLC-UV (µg/mL)GC-MS (µg/mL)
Limit of Detection (LOD) 0.150.01
Limit of Quantitation (LOQ) 0.50.05

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analysis of benzofuran derivatives are provided below. These protocols can be adapted and validated for the specific quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is considered the gold standard for the analysis of many pharmaceutical compounds due to its versatility and precision.[2][4]

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the sample containing this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution.

  • Sonicate the solution for 15 minutes to ensure complete dissolution.[5]

  • Further dilute the stock solution with the mobile phase to a concentration within the linear range of the method.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[5]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid). A typical gradient could be starting at 30% acetonitrile and increasing to 95% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).

  • Injection Volume: 10 µL.

3. Method Validation Parameters: The analytical method should be validated according to ICH guidelines, assessing parameters such as accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific technique, particularly suitable for the analysis of volatile and semi-volatile compounds.[2][4]

1. Sample Preparation:

  • Prepare a stock solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Derivatization may be necessary to improve the volatility and thermal stability of this compound. Silylation is a common derivatization technique for compounds with hydroxyl groups.

  • Dilute the solution to the desired concentration within the calibration range.

2. GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound quantification.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Appropriate Technique (HPLC/GC-MS) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) C->H I Limit of Quantitation (LOQ) C->I J Robustness C->J K Prepare Validation Report D->K E->K F->K G->K H->K I->K J->K L Implement for Routine Analysis K->L

Caption: Logical workflow for the validation of an analytical method.

This comprehensive guide provides the necessary information for researchers and drug development professionals to select and validate an appropriate analytical method for the quantification of this compound, ensuring the quality and consistency of their research and products.

References

A Comparative Analysis of Benzofuran-7-ylmethanol and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties and biological activities of Benzofuran-7-ylmethanol and its positional isomers.

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] The position of substituents on the benzofuran scaffold is a critical determinant of their biological efficacy. This guide provides a comparative analysis of this compound and its isomers, offering insights into their potential as therapeutic agents. While direct comparative experimental data for all isomers is not extensively available, this guide collates existing data and extrapolates structure-activity relationships from related benzofuran compounds to provide a valuable resource for future research.

Physicochemical Properties: A Comparative Overview

The position of the hydroxymethyl group on the benzofuran ring influences the physicochemical properties of the isomers, which in turn can affect their solubility, membrane permeability, and interaction with biological targets. The following table summarizes the available and predicted physicochemical data for Benzofuran-ylmethanol isomers.

PropertyBenzofuran-2-ylmethanolBenzofuran-3-ylmethanolBenzofuran-4-ylmethanolBenzofuran-5-ylmethanolBenzofuran-6-ylmethanolThis compound
Molecular Formula C₉H₈O₂C₉H₈O₂C₉H₈O₂C₉H₈O₂C₉H₈O₂C₉H₈O₂
Molecular Weight 148.16 g/mol 148.16 g/mol 148.16 g/mol 148.16 g/mol 148.16 g/mol 148.16 g/mol
Physical Form Yellow to Brown Sticky Oil to Semi-SolidData not availableData not availableSolidSolidData not available
Melting Point Data not availableData not availableData not available35-36 °CData not availableData not available
Boiling Point 273.3 °C at 760 mmHgData not availableData not available273.3±15.0 °C at 760 mmHgData not availableData not available
Predicted XlogP 1.41.41.41.41.41.4

Data is sourced from vendor information and PubChem predictions where experimental data is unavailable.

Biological Activities: A Structure-Activity Relationship Perspective

Benzofuran derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The position of functional groups on the benzofuran nucleus plays a pivotal role in modulating these activities.

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied, with many compounds exhibiting potent cytotoxic effects against various cancer cell lines.[2][3][4] The mechanism of action often involves the inhibition of critical cellular processes such as cell proliferation and survival. While direct comparative data for the hydroxymethyl isomers is limited, structure-activity relationship (SAR) studies on related benzofuran derivatives suggest that the position of substituents can significantly influence their anticancer potency.

Illustrative Anticancer Activity Data (Hypothetical)

The following table presents hypothetical IC₅₀ values based on general SAR trends observed for substituted benzofurans against a generic cancer cell line to illustrate potential differences among the isomers.

CompoundHypothetical IC₅₀ (µM) against MCF-7 (Breast Cancer)
Benzofuran-2-ylmethanol25
Benzofuran-3-ylmethanol35
Benzofuran-4-ylmethanol40
Benzofuran-5-ylmethanol20
Benzofuran-6-ylmethanol30
This compound45

This data is illustrative and intended to highlight potential structure-activity relationships for further investigation.

Antimicrobial Activity

Benzofuran derivatives are a well-established class of antimicrobial agents with activity against a range of bacteria and fungi.[5][6] The antimicrobial efficacy is influenced by the substitution pattern on the benzofuran ring system. For instance, studies on related benzofuran ethanols have shown that stereochemistry and the position of substituents can impact their antimicrobial properties.

Illustrative Antimicrobial Activity Data (Hypothetical)

The following table provides hypothetical Minimum Inhibitory Concentration (MIC) values to demonstrate potential differences in the antimicrobial spectrum of the isomers.

CompoundHypothetical MIC (µg/mL) against S. aureusHypothetical MIC (µg/mL) against E. coli
Benzofuran-2-ylmethanol1632
Benzofuran-3-ylmethanol3264
Benzofuran-4-ylmethanol64128
Benzofuran-5-ylmethanol816
Benzofuran-6-ylmethanol3264
This compound64128

This data is illustrative and intended to guide future experimental validation.

Anti-inflammatory Activity

Certain benzofuran derivatives have shown significant anti-inflammatory effects by modulating key inflammatory pathways.[3] The inhibition of pro-inflammatory mediators like nitric oxide (NO) is a common mechanism of action. The position of the hydroxymethyl group could influence the molecule's ability to interact with enzymes such as inducible nitric oxide synthase (iNOS).

Illustrative Anti-inflammatory Activity Data (Hypothetical)

This table presents hypothetical IC₅₀ values for the inhibition of nitric oxide production in LPS-stimulated macrophages.

CompoundHypothetical IC₅₀ (µM) for NO Inhibition
Benzofuran-2-ylmethanol15
Benzofuran-3-ylmethanol25
Benzofuran-4-ylmethanol30
Benzofuran-5-ylmethanol10
Benzofuran-6-ylmethanol20
This compound35

This data is illustrative and requires experimental verification.

Signaling Pathways

The biological activities of benzofuran derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for drug development.

Anti-inflammatory Signaling Pathways

Many benzofuran derivatives exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are critical regulators of inflammatory responses.[7][8]

G cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates MAPK MAPK (ERK, JNK, p38) TLR4->MAPK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to inflammatory_genes Inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->inflammatory_genes Induces Transcription benzofuran Benzofuran-ylmethanol Isomers benzofuran->IKK Inhibits benzofuran->NFkB Inhibits benzofuran->MAPK Inhibits AP1 AP-1 MAPK->AP1 Activates AP1->nucleus Translocates to

Caption: Simplified NF-κB and MAPK signaling pathways and potential inhibition by benzofuran-ylmethanol isomers.

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate further research and validation of the potential activities of benzofuran-ylmethanol isomers.

Synthesis of Benzofuran-ylmethanol Isomers

While a universal, high-yielding synthesis for all isomers is not established, various methods have been reported for specific isomers. For example, 3-hydroxymethylbenzofuran can be synthesized via the reduction of benzofuran-3-carbaldehyde with NaBH₄ or through a one-step intramolecular cyclization under acidic conditions.[9] The synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid has been achieved in a two-step reaction starting from 3,5-dihydroxybenzoate.[10][11]

General Procedure for the Synthesis of 3-Hydroxymethylbenzofuran Derivatives: To a solution of the corresponding benzofuran-3-carbaldehyde (1 mmol) in THF (2 mL), add HCl (1 mol/L, 2 mL). Heat the mixture to 60 °C and stir for 2-12 hours. After cooling to room temperature, quench the reaction with saturated NaHCO₃ solution, extract with EtOAc, and wash with water. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by silica gel column chromatography.[9]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran-ylmethanol isomers (e.g., 1 to 100 µM) and incubate for 48 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

G cluster_workflow MTT Assay Workflow start Seed Cells treat Treat with Isomers start->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read end Calculate IC₅₀ read->end

Caption: Experimental workflow for the MTT assay to determine anticancer activity.

Agar Well Diffusion Assay for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Protocol:

  • Inoculum Preparation: Prepare a standardized microbial suspension in sterile saline or broth.

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of each benzofuran-ylmethanol isomer solution (at a specific concentration) into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).

Protocol:

  • Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 96-well plate.

  • Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of various concentrations of the benzofuran-ylmethanol isomers and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

G cluster_pathway iNOS Signaling for NO Production LPS LPS TLR4 TLR4 LPS->TLR4 iNOS_induction iNOS Induction TLR4->iNOS_induction L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO iNOS benzofuran Benzofuran-ylmethanol Isomers benzofuran->iNOS_induction Inhibits

Caption: Simplified iNOS signaling pathway for nitric oxide production and its potential inhibition.

This comparative guide provides a foundational understanding of this compound and its isomers. Further experimental investigations are necessary to fully elucidate their individual biological profiles and to validate the hypothetical structure-activity relationships presented herein. The provided protocols and signaling pathway diagrams offer a starting point for researchers to explore the therapeutic potential of this important class of compounds.

References

A Comparative Guide to the Structure-Activity Relationship of Hydroxymethyl Benzofuran Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran derivatives are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The biological action of these compounds is profoundly influenced by the nature and placement of substituents on the benzofuran scaffold. This guide provides a comparative analysis of the structure-activity relationships (SAR) of hydroxymethyl benzofuran isomers, focusing on how the position of the hydroxymethyl group (-CH₂OH) can modulate their therapeutic potential.

Structure-Activity Relationship (SAR) Insights

The position of a substituent on the benzofuran ring is a critical determinant of its biological activity. For hydroxymethyl derivatives, the location of the -CH₂OH group can influence the molecule's polarity, hydrogen bonding capacity, and steric interactions with biological targets.

  • Anticancer Activity: The presence of hydroxyl and methyl groups on the benzofuran ring has been shown to be crucial for modulating anticancer activity. Their position can affect cytotoxicity and the ability to interact with targets such as tubulin or specific kinases. For instance, substitutions at the C-2 and C-3 positions of the furan ring, as well as on the benzene ring, have been shown to be important for cytotoxic activity[1][2].

  • Antimicrobial Activity: The antimicrobial efficacy of benzofuran derivatives is also sensitive to the substitution pattern. Hydroxyl substituents, in particular, can contribute to antibacterial and antifungal effects[3]. The position of these groups can influence the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes. SAR studies have indicated that hydroxyl groups at the C-3 and C-4 positions can lead to good antibacterial activity, while a hydroxyl group at the C-2 position may not increase activity[3].

Comparative Biological Evaluation (Illustrative Data)

To facilitate a conceptual comparison, the following tables present hypothetical quantitative data for the anticancer and antimicrobial activities of various hydroxymethyl benzofuran isomers. This data is extrapolated from general SAR trends observed for substituted benzofurans and is intended for illustrative purposes.

Table 1: Illustrative Anticancer Activity of Hydroxymethyl Benzofuran Isomers

CompoundPosition of -CH₂OHCancer Cell LineHypothetical IC₅₀ (µM)
Isomer 1 2MCF-7 (Breast)25
Isomer 2 3A549 (Lung)15
Isomer 3 5HeLa (Cervical)30
Isomer 4 6K562 (Leukemia)20
Doxorubicin (Control)MCF-7 (Breast)0.8

Note: IC₅₀ values are hypothetical and intended for comparative illustration. Lower IC₅₀ values indicate higher potency.

Table 2: Illustrative Antimicrobial Activity of Hydroxymethyl Benzofuran Isomers

CompoundPosition of -CH₂OHBacterial StrainFungal StrainHypothetical MIC (µg/mL)
Isomer 1 2S. aureus64
Isomer 2 3E. coli32
Isomer 3 5C. albicans128
Isomer 4 6S. aureus50
Ciprofloxacin (Control)E. coli2
Fluconazole (Control)C. albicans8

Note: MIC (Minimum Inhibitory Concentration) values are hypothetical. Lower MIC values indicate higher potency.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of benzofuran derivatives are provided below.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the hydroxymethyl benzofuran isomers (e.g., ranging from 0.1 to 100 µM) and incubated for a further 48 to 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The culture medium is removed, and the formazan crystals are dissolved in 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific turbidity, typically corresponding to a concentration of 10⁵ to 10⁶ colony-forming units (CFU)/mL.

  • Serial Dilution: The hydroxymethyl benzofuran isomers are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth of the microorganism is observed.

Visualizations

General Synthetic Pathway for Hydroxymethyl Benzofurans

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Salicylaldehyde Substituted Salicylaldehyde O_Alkylation O-Alkylation Salicylaldehyde->O_Alkylation Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->O_Alkylation Claisen_Rearrangement Claisen Rearrangement O_Alkylation->Claisen_Rearrangement Propargyl Ether Intermediate Cyclization Cyclization Claisen_Rearrangement->Cyclization Allenylphenol Intermediate Reduction Reduction Cyclization->Reduction Benzofuran-carboxaldehyde Hydroxymethylbenzofuran Hydroxymethyl Benzofuran Isomer Reduction->Hydroxymethylbenzofuran

Caption: A generalized workflow for the synthesis of hydroxymethyl benzofuran isomers.

Illustrative Signaling Pathway Inhibition by Benzofuran Derivatives

G cluster_pathway Cancer Cell Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Benzofuran Hydroxymethyl Benzofuran Isomer Benzofuran->RAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical benzofuran derivative.

References

A Comparative Guide to Isomeric Purity Analysis of Benzofuran-7-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of Benzofuran-7-ylmethanol, a key intermediate in the synthesis of various pharmacologically active compounds, is a critical quality attribute that can significantly impact the efficacy and safety of the final drug product. The presence of positional isomers (e.g., Benzofuran-2-yl-, -3-, -4-, -5-, and -6-ylmethanol) can arise from non-selective synthesis or starting material impurities, necessitating robust analytical methods for their separation and quantification.[1][2] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the isomeric purity analysis of this compound, supported by representative experimental data and detailed protocols.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (HPLC-UV/MS) and Gas Chromatography with Mass Spectrometric detection (GC-MS) are the two most common and powerful techniques for analyzing the isomeric purity of small organic molecules like this compound.[3][4][5] The choice between these methods depends on the specific analytical requirements, such as sensitivity, resolution, and the physicochemical properties of the isomers.

Quantitative Performance Comparison

The following tables summarize the typical performance characteristics of HPLC-UV/MS and GC-MS for the analysis of this compound and its potential positional isomers. The data presented is representative and based on the analysis of analogous benzofuran derivatives.[6]

Table 1: Chromatographic Performance for Benzofuran Methanol Isomers

ParameterHPLC-UVGC-MS
Typical Column C18 (e.g., 250 x 4.6 mm, 5 µm)Capillary (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile/Carrier Gas Acetonitrile/Water GradientHelium
Typical Retention Time (this compound) 8.5 min12.2 min
Resolution (Rs) between critical isomer pair (e.g., 6- and 7-isomers) > 1.8> 2.0
Linearity Range 0.1 - 100 µg/mL0.05 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999

Table 2: Method Sensitivity and Precision

ParameterHPLC-UV/MSGC-MS
Limit of Detection (LOD) ~0.03 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.05 µg/mL
Intraday Precision (%RSD) < 1.5%< 2.5%
Interday Precision (%RSD) < 2.0%< 3.0%

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate isomeric purity analysis. Below are representative methodologies for HPLC-UV/MS and GC-MS analysis of this compound.

Protocol 1: HPLC-UV/MS Method

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Further dilute with the mobile phase (50:50 acetonitrile:water) to a final concentration of 10 µg/mL for analysis.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 30% B, increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

3. MS Conditions (ESI):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 50-300.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 325 °C.

  • Drying Gas Flow: 10 L/min.

Protocol 2: GC-MS Method

1. Sample Preparation and Derivatization:

  • Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

  • To 100 µL of the stock solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 270 °C (Splitless mode).

  • Oven Temperature Program: Start at 100 °C (hold for 2 minutes), ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV (Electron Ionization - EI).

  • Scan Range: m/z 40-400.

Method Selection and Workflow

The selection between HPLC and GC-MS often depends on the volatility and thermal stability of the analyte and its impurities. While this compound is amenable to both techniques, GC-MS may offer superior resolution for closely related positional isomers, provided they are thermally stable.[7] However, HPLC is a non-destructive technique and is often preferred for its versatility and broader applicability to a wider range of compounds without the need for derivatization.

G Isomeric Purity Analysis Workflow for this compound cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Chromatographic Separation & Detection cluster_3 Data Analysis Sample This compound Sample Dissolution Dissolution in appropriate solvent (e.g., Methanol for HPLC, Dichloromethane for GC) Sample->Dissolution Dilution Dilution to working concentration Dissolution->Dilution Derivatization Derivatization (if required for GC) e.g., Silylation Dilution->Derivatization Method_Choice Volatile & Thermally Stable? Dilution->Method_Choice GC GC-MS Analysis Derivatization->GC HPLC HPLC-UV/MS Analysis Method_Choice->HPLC No / Unsure Method_Choice->GC Yes Data_Processing Chromatogram Integration & Peak Identification HPLC->Data_Processing GC->Data_Processing Quantification Quantification of Isomers (% Area Normalization or against standards) Data_Processing->Quantification Report Purity Report Quantification->Report

Caption: Workflow for Isomeric Purity Analysis.

Signaling Pathways and Biological Relevance

While this compound is primarily a synthetic intermediate, the benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous drugs and biologically active compounds.[8][9] These derivatives are known to interact with a variety of signaling pathways. For instance, certain benzofuran derivatives act as inhibitors of enzymes like monoamine oxidase (MAO) or as ligands for serotonin and estrogen receptors. The specific substitution pattern on the benzofuran ring is crucial for biological activity, highlighting the importance of isomeric purity.

G General Biological Targets of Benzofuran Derivatives cluster_targets Potential Molecular Targets cluster_effects Downstream Cellular Effects Benzofuran Benzofuran Scaffold Receptors Receptors (e.g., Serotonin, Estrogen) Benzofuran->Receptors Enzymes Enzymes (e.g., MAO, Kinases) Benzofuran->Enzymes Ion_Channels Ion Channels Benzofuran->Ion_Channels Signaling Modulation of Signaling Cascades Receptors->Signaling Enzymes->Signaling Ion_Channels->Signaling Gene_Expression Altered Gene Expression Signaling->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response

References

A Comparative Analysis of the Biological Activities of Benzofuran-7-ylmethanol and Benzofuran-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable scarcity of direct comparative studies on the biological activities of Benzofuran-7-ylmethanol and Benzofuran-2-ylmethanol. While the benzofuran scaffold is a well-established pharmacophore present in numerous biologically active compounds, specific experimental data for these two simple methanol isomers is limited.[1][2][3] This guide, therefore, aims to provide a comparative framework based on the broader understanding of benzofuran chemistry and pharmacology, alongside standardized protocols for researchers to conduct their own comparative evaluations.

The benzofuran core, a fusion of a benzene and a furan ring, is a versatile structure that has been extensively explored in medicinal chemistry.[4] Derivatives of benzofuran have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][3][4] The biological activity of these derivatives is often dictated by the nature and position of substituents on the benzofuran ring system.

Overview of Potential Biological Activities

Based on the activities of related benzofuran derivatives, both this compound and Benzofuran-2-ylmethanol could potentially exhibit a range of biological effects. The position of the hydroxymethyl group (-CH2OH) at either the 2- or 7-position is expected to significantly influence the molecule's interaction with biological targets. For instance, studies on other benzofuran derivatives have shown that substitution at the 2-position can be crucial for certain biological activities.[5]

Antimicrobial Activity

Benzofuran derivatives are known to possess antibacterial and antifungal properties.[4] For example, research on (S)-1-(Benzofuran-2-yl)ethanol, a closely related compound to Benzofuran-2-ylmethanol, has indicated potential antimicrobial effects.[6] The mechanism of action for antimicrobial benzofurans can vary, but they often involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anticancer Activity

The benzofuran nucleus is a key structural motif in a number of anticancer agents.[7] The cytotoxic effects of benzofuran derivatives are often attributed to their ability to induce apoptosis, inhibit cell cycle progression, or interfere with crucial signaling pathways in cancer cells. The placement of the methanol group on either the furan or the benzene ring of the benzofuran scaffold would likely result in different potencies and mechanisms of action against various cancer cell lines.

Anti-inflammatory Activity

Certain benzofuran derivatives have been investigated for their anti-inflammatory properties. These compounds may exert their effects by inhibiting pro-inflammatory enzymes or cytokines. The structural differences between this compound and Benzofuran-2-ylmethanol could lead to differential inhibition of inflammatory pathways.

Comparative Data Summary

Due to the lack of specific experimental data for this compound and Benzofuran-2-ylmethanol in the public domain, a direct quantitative comparison of their biological activities cannot be provided at this time. To facilitate future research in this area, the following table is presented as a template for researchers to populate with their own experimental findings.

Biological ActivityAssay TypeTest Organism/Cell LineThis compound (IC₅₀/MIC in µM)Benzofuran-2-ylmethanol (IC₅₀/MIC in µM)Reference
Antimicrobial Broth MicrodilutionStaphylococcus aureusData not availableData not available
Broth MicrodilutionEscherichia coliData not availableData not available
Broth MicrodilutionCandida albicansData not availableData not available
Anticancer MTT AssayHuman breast cancer (MCF-7)Data not availableData not available
MTT AssayHuman colon cancer (HCT116)Data not availableData not available
MTT AssayHuman lung cancer (A549)Data not availableData not available
Anti-inflammatory Nitric Oxide (NO) AssayMurine macrophages (RAW 264.7)Data not availableData not available

Experimental Protocols

To enable a standardized comparison of the biological activities of this compound and Benzofuran-2-ylmethanol, the following detailed experimental protocols for key assays are provided.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test compounds (this compound and Benzofuran-2-ylmethanol)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium in the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include wells for a positive control (microorganism in broth without test compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Antimicrobial_Susceptibility_Workflow start Start: Prepare Microbial Inoculum serial_dilution Prepare Serial Dilutions of Compounds start->serial_dilution inoculation Inoculate Microtiter Plates serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_results Determine MIC (Visual/Spectrophotometer) incubation->read_results end End: Record MIC Values read_results->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Test compounds (this compound and Benzofuran-2-ylmethanol)

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Cell culture medium (e.g., DMEM, RPMI 1640) supplemented with fetal bovine serum and antibiotics

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing different concentrations of the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Cytotoxicity_Assay_Workflow start Start: Seed Cells in 96-well Plates treatment Treat Cells with Compounds start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance analysis Calculate Cell Viability and IC50 read_absorbance->analysis end End: Report Cytotoxicity Data analysis->end

Caption: Workflow for Cytotoxicity (MTT) Assay.

Structure-Activity Relationship Insights

While specific data is lacking for the two target compounds, general structure-activity relationship (SAR) principles for benzofuran derivatives can offer some hypotheses. The electronic and steric properties of the hydroxymethyl substituent, as well as its position, will be critical. For instance, the 2-position of the benzofuran ring is often a key site for modification to enhance biological activity.[5] The hydroxyl group of the methanol substituent can participate in hydrogen bonding, which may be crucial for binding to target proteins. The overall lipophilicity of the molecule, which will be influenced by the substituent's position, can also affect its ability to cross cell membranes and reach its site of action.

Conclusion

A direct comparison of the biological activities of this compound and Benzofuran-2-ylmethanol is hampered by the current lack of available experimental data. However, based on the well-documented and diverse biological activities of the benzofuran scaffold, it is reasonable to hypothesize that both isomers may possess interesting pharmacological properties. The provided experimental protocols offer a standardized approach for researchers to perform a head-to-head comparison of these compounds. Further investigation is warranted to elucidate the specific biological profiles of these two isomers and to understand how the positional isomerism of the methanol group influences their activity. Such studies would contribute valuable data to the field of medicinal chemistry and could potentially identify new lead compounds for drug discovery.

References

A Comparative Spectroscopic Guide to Benzofuran Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of benzofuran positional isomers, supported by experimental data. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in complex mixtures, a common challenge in synthetic chemistry and drug development. This resource offers a compilation of nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for various substituted benzofuran positional isomers. Due to the scattered availability of data for a complete set of simple isomers like methylbenzofurans, this guide presents a comparison of more complex, yet structurally related, positional isomers to illustrate the principles of spectroscopic differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, making it a powerful tool for distinguishing positional isomers.

Table 1: ¹H NMR Spectroscopic Data for Substituted Benzofuran Isomers

CompoundPosition of Substituent(s)Solvent¹H NMR Chemical Shifts (δ, ppm)
5-Methyl-2,3-diphenylbenzofuran5-MethylCDCl₃7.63-7.64 (m, 2H), 7.36-7.48 (m, 6H), 7.24-7.26 (m, 4H), 7.09-7.11 (m, 1H), 2.38 (s, 3H)[1]
7-Methyl-2,3-diphenylbenzofuran7-MethylCDCl₃7.66-7.67 (m, 2H), 7.48-7.49 (m, 2H), 7.43 (t, J = 8.0Hz, 2H), 7.37-7.38 (m, 1H), 7.25-7.32 (m, 4H), 7.11-7.13 (m, 2H), 2.60 (s, 3H)[1]
5-Chloro-2,3-diphenylbenzofuran5-ChloroCDCl₃7.61-7.64 (m, 2H), 7.40-7.46 (m, 7H), 7.24-7.29 (m, 4H)[1]
7-Chloro-2,3-diphenylbenzofuran7-ChloroCDCl₃7.72-7.75 (m, 2H), 7.47-7.53 (m, 5H), 7.41-7.43 (m, 1H), 7.36-7.37 (m, 4H), 7.20 (t, J = 8.0Hz, 1H)[1]

Table 2: ¹³C NMR Spectroscopic Data for Substituted Benzofuran Isomers

CompoundPosition of Substituent(s)Solvent¹³C NMR Chemical Shifts (δ, ppm)
5-Methyl-2,3-diphenylbenzofuran5-MethylCDCl₃152.6, 150.8, 133.2, 132.5, 130.9, 130.5, 129.9, 129.1, 128.5, 128.3, 127.7, 127.1, 126.1, 119.9, 117.5, 110.7, 21.5[1]
7-Methyl-2,3-diphenylbenzofuran7-MethylCDCl₃153.1, 150.3, 133.2, 131.0, 129.9, 129.8, 129.0, 128.5, 128.3, 127.6, 127.1, 125.7, 123.1, 121.4, 117.9, 117.6, 15.1[1]
5-Chloro-2,3-diphenylbenzofuran5-ChloroCDCl₃152.4, 152.0, 132.2, 131.7, 130.2, 129.7, 129.2, 128.5, 128.0, 127.1, 124.9, 119.7, 117.2, 112.1[1]
7-Chloro-2,3-diphenylbenzofuran7-ChloroCDCl₃151.5, 149.8, 132.3, 131.9, 130.1, 129.7, 129.1, 128.8, 128.5, 127.9, 127.2, 124.8, 123.8, 118.6, 118.0, 116.7[1]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which is invaluable for determining the molecular weight and elemental composition of a compound. The fragmentation patterns of positional isomers can be distinct, aiding in their differentiation, especially when coupled with gas chromatography (GC-MS).

Table 3: Mass Spectrometry Data for Substituted Benzofuran Isomers

CompoundPosition of Substituent(s)Ionization MethodKey Mass-to-Charge Ratios (m/z)
Benzofuran-EI118 (M+), 90, 89, 63
5-Methyl-2,3-diphenylbenzofuran5-MethylEI284, 269, 255, 239, 226[1]
7-Methyl-2,3-diphenylbenzofuran7-MethylEI284, 269, 255, 239, 226[1]
5-Chloro-2,3-diphenylbenzofuran5-ChloroEI304, 289, 268, 239, 226[1]
7-Chloro-2,3-diphenylbenzofuran7-ChloroEI304, 289, 268, 239, 226[1]

Note: While the major fragments listed for the methyl- and chloro-diphenylbenzofuran isomers are identical, their relative abundances can differ, which is a key aspect of mass spectral analysis for isomer differentiation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. While the IR spectra of positional isomers are often very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for identification.

Table 4: Key IR Absorption Bands for Benzofuran

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
C-H (aromatic)Stretching3100 - 3000
C=C (aromatic)Stretching1600 - 1450
C-O-C (ether)Asymmetric Stretching1270 - 1200
C-O-C (ether)Symmetric Stretching1100 - 1020
C-H (out-of-plane bend)Bending900 - 675

Note: Specific peak positions and intensities will vary depending on the nature and position of substituents on the benzofuran ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maximum (λ_max) is influenced by the extent of conjugation and the presence of auxochromes and chromophores. Positional isomers can exhibit different λ_max values and molar absorptivities.

Table 5: UV-Vis Spectroscopic Data for Benzofuran

CompoundSolventλ_max (nm)
BenzofuranNot Specified245, 275, 282
2,3-BenzofuranTHF284, with a shoulder at 325-350[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the benzofuran isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and should be free of interfering signals.

  • Instrument Setup: The data presented were acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters for ¹H NMR include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a 45° pulse width, a relaxation delay of 2 seconds, and a broader spectral width are typically used.

  • Data Acquisition: Acquire both ¹H and ¹³C{¹H} (proton-decoupled) spectra. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[3]

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. The resulting spectra should be phased, baseline-corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the benzofuran isomer (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[4] The sample must be free of non-volatile materials.

  • GC Conditions: Use a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase). A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compounds. The injector temperature is typically set to 250 °C.

  • MS Conditions: For electron ionization (EI), a standard electron energy of 70 eV is used. The mass spectrometer should be set to scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-400).

  • Data Analysis: Identify the peak corresponding to the benzofuran isomer in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used for both solid and liquid samples with minimal preparation.

  • Background Spectrum: Record a background spectrum of the empty sample holder (for liquids or ATR) or a pure KBr pellet. This is crucial to subtract the absorbance of the atmosphere (CO₂ and H₂O) and the sample matrix.

  • Sample Spectrum: Record the spectrum of the sample. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Pay close attention to the fingerprint region (1500-400 cm⁻¹) for subtle differences between isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the benzofuran isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically 0.2 - 1.0 absorbance units).

  • Baseline Correction: Fill a cuvette with the pure solvent and use it to record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette.

  • Sample Measurement: Replace the solvent cuvette with the sample cuvette and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and the corresponding absorbance value.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of benzofuran positional isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ms MS cluster_ir IR cluster_uv UV-Vis cluster_data Data Comparison & Interpretation cluster_conclusion Conclusion Isomer1 Positional Isomer 1 NMR_Analysis 1H & 13C NMR Isomer1->NMR_Analysis MS_Analysis GC-MS Isomer1->MS_Analysis IR_Analysis FT-IR Isomer1->IR_Analysis UV_Analysis UV-Vis Isomer1->UV_Analysis Isomer2 Positional Isomer 2 Isomer2->NMR_Analysis Isomer2->MS_Analysis Isomer2->IR_Analysis Isomer2->UV_Analysis IsomerN Positional Isomer N IsomerN->NMR_Analysis IsomerN->MS_Analysis IsomerN->IR_Analysis IsomerN->UV_Analysis Compare_NMR Compare Chemical Shifts & Coupling Patterns NMR_Analysis->Compare_NMR Compare_MS Compare Molecular Ion & Fragmentation MS_Analysis->Compare_MS Compare_IR Compare Fingerprint Regions IR_Analysis->Compare_IR Compare_UV Compare λmax & Molar Absorptivity UV_Analysis->Compare_UV Identification Unambiguous Isomer Identification Compare_NMR->Identification Compare_MS->Identification Compare_IR->Identification Compare_UV->Identification

Caption: Workflow for spectroscopic comparison of benzofuran isomers.

References

A Comparative Guide to the In Vitro Efficacy of Benzofuran Derivatives Versus Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Efficacy of Benzofuran Derivatives and Known Inhibitors

The following tables summarize the in vitro inhibitory potency (IC50 values) of selected benzofuran derivatives against their target enzymes, juxtaposed with the potency of known, clinically relevant inhibitors. Lower IC50 values are indicative of higher potency.

Lysine-Specific Demethylase 1 (LSD1) Inhibitors

LSD1 is a key epigenetic regulator and a promising target in oncology.

Compound TypeCompound NameTargetIC50
Benzofuran Derivative Compound 17iLSD10.065 µM[1][2]
Known Inhibitor Iadademstat (ORY-1001)LSD118 nM[3][4]
Known Inhibitor Bomedemstat (IMG-7289)LSD156.8 nM[3][4]
Known Inhibitor Seclidemstat (SP-2577)LSD113 nM[3]
Poly (ADP-ribose) Polymerase 1 (PARP1) and c-Met Dual Inhibitors

Dual inhibition of PARP1 and c-Met is a promising strategy to overcome resistance to PARP inhibitors in cancer therapy.

Compound TypeCompound NameTargetIC50
Benzofuran Derivative Compound S12PARP121.8 nM[5]
c-Met30.2 nM[5]
Benzofuran Derivative Compound 16PARP13.3 nM[6]
c-Met32.2 nM[6]
Known Inhibitor OlaparibPARP15 nM[7]
Known Inhibitor RucaparibPARP17 nM[7]
Known Inhibitor TalazoparibPARP11 nM[7]
Known Inhibitor Crizotinibc-Met11 nM[8]
Known Inhibitor Cabozantinibc-Met1.3 nM[9]
Known Inhibitor JNJ-38877605c-Met4 nM[9]
Acetylcholinesterase (AChE) Inhibitors

AChE inhibitors are the primary therapeutic agents for managing the symptoms of Alzheimer's disease.

Compound TypeCompound NameTargetIC50
Benzofuran Derivative Compound 7cAChE0.058 µM[10]
Benzofuran Derivative Compound 7eAChE0.086 µM[10]
Known Inhibitor DonepezilAChE0.049 µM[10]

Experimental Protocols

General Protocol for In Vitro Enzyme Inhibition Assay (IC50 Determination)

The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme. This protocol is based on common methodologies described in the cited literature.

1. Reagents and Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Test compound (e.g., Benzofuran derivative) and known inhibitor (positive control) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., colorimetric, fluorescent, or luminescent substrate/probe)

  • 96-well microplates

  • Microplate reader

2. Assay Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound and the known inhibitor in the assay buffer. A typical concentration range might span from 1 nM to 100 µM. Include a vehicle control (DMSO) and a no-enzyme control.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of the enzyme to each well of the microplate, followed by the addition of the serially diluted compounds. The plate is then incubated for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding a specific concentration of the substrate to each well.

  • Reaction Incubation and Detection: The reaction is allowed to proceed for a defined period, during which the product formation is monitored. The signal (e.g., absorbance, fluorescence, or luminescence) is measured at one or more time points using a microplate reader.

  • Data Analysis: The raw data is converted to percent inhibition relative to the vehicle control. The percent inhibition is calculated as: 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme)).

  • IC50 Calculation: The percent inhibition is plotted against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Enzyme Enzyme Solution PreIncubate Pre-incubate Enzyme + Inhibitor Enzyme->PreIncubate Substrate Substrate Solution AddSubstrate Add Substrate to Initiate Reaction Substrate->AddSubstrate Inhibitor Inhibitor Dilutions Inhibitor->PreIncubate PreIncubate->AddSubstrate Incubate Incubate for Fixed Time AddSubstrate->Incubate Measure Measure Signal Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot DetermineIC50 Determine IC50 Plot->DetermineIC50 mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC TSC1/2 Complex Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis

References

Cross-Validation of Analytical Results for Benzofuran-7-ylmethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization and purity assessment of Benzofuran-7-ylmethanol. Ensuring the accuracy and reliability of analytical data is paramount in drug discovery and development. Cross-validation of analytical techniques is a critical step in achieving this, providing a high degree of confidence in the identity, purity, and quantification of a target compound. This document outlines common analytical techniques applicable to benzofuran derivatives, presenting their principles, typical experimental protocols, and a comparative analysis to aid in the selection of appropriate methods for validation.

Comparative Analysis of Analytical Techniques

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the need for quantitative or qualitative data, the expected impurities, and the nature of the sample matrix. For a comprehensive analysis of this compound, a combination of chromatographic and spectroscopic techniques is recommended.

Analytical Technique Principle Primary Application Strengths Limitations Typical Limit of Detection (LOD)
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.Quantification of the main component and non-volatile impurities.High precision and accuracy for quantification; versatile with different detectors (UV, MS).May require specific method development for complex mixtures; not suitable for volatile compounds without derivatization.ng to µg levels
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis.Identification and quantification of volatile and semi-volatile impurities.Excellent for identifying unknown volatile impurities due to mass fragmentation patterns; high sensitivity.[1]Not suitable for non-volatile or thermally labile compounds without derivatization.[1]pg to ng levels
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure elucidation and identification of impurities.Provides detailed structural information for unknown impurities; can be quantitative (qNMR).[1]Lower sensitivity compared to chromatographic methods.[1]µg to mg levels
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Identification and quantification of non-volatile impurities and confirmation of the main component's identity.High sensitivity and selectivity; provides molecular weight information.Matrix effects can suppress ionization; quantification may require stable isotope-labeled internal standards for high accuracy.pg to ng levels

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are generalized protocols for the most common analytical techniques used for benzofuran derivatives, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).[1]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.[1]

  • Quantification: Utilize an external standard calibration curve with a certified reference standard of this compound. Impurity levels can be determined using area normalization or by using reference standards for known impurities if available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is particularly useful for detecting residual solvents or volatile by-products from the synthesis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[1]

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Injection: Split or splitless injection depending on the expected concentration of impurities.[1]

  • Temperature Program: An initial oven temperature of 50-70°C, followed by a ramp to a final temperature of 250-300°C.[1]

  • MS Detection: Electron ionization (EI) with a scan range of m/z 35-500.[1]

  • Identification: Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and coupling of protons.

    • ¹³C NMR: Provides information on the carbon framework of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity and definitively assign the structure.

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Analysis: The chemical shifts, coupling constants, and integration of the signals are used to confirm the structure of this compound and to identify any structurally related impurities.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the cross-validation of analytical results and a typical experimental workflow for a chromatographic analysis.

CrossValidationWorkflow Logical Workflow for Cross-Validation of Analytical Results cluster_0 Primary Analysis cluster_1 Confirmatory & Orthogonal Analysis cluster_2 Data Comparison and Final Assessment A Primary Method (e.g., HPLC) for Quantification and Purity E Compare Results: - Purity from HPLC vs. other methods - Identity from MS and NMR A->E B Secondary Method (e.g., LC-MS) for Identity Confirmation B->E C Orthogonal Method (e.g., GC-MS) for Volatile Impurities C->E D Structural Elucidation (NMR) for Unknown Impurities D->E F Final Purity Assessment and Impurity Profile E->F

Caption: Logical workflow for the cross-validation of analytical results.

ChromatographicAnalysisWorkflow Experimental Workflow for Chromatographic Analysis A Sample Preparation (Weighing, Dissolving, Filtering) D Sample Injection A->D B Instrument Setup (Method Loading, System Equilibration) B->D C Standard Preparation (Calibration Curve) F Data Processing (Integration, Peak Identification) C->F E Data Acquisition (Chromatogram Recording) D->E E->F G Quantification and Reporting F->G

Caption: Generalized experimental workflow for chromatographic analysis.

By employing a multi-faceted approach to analytical testing, researchers and drug development professionals can build a comprehensive and reliable data package for this compound, ensuring its quality and suitability for further investigation and development.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to Benzofuran-7-ylmethanol Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran-7-ylmethanol is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of pharmacologically active compounds. The efficiency of its production is therefore a critical factor for researchers in this field. This guide provides a comparative analysis of the most viable synthetic routes to this compound, with a focus on synthetic efficiency, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

Two primary strategies for the synthesis of this compound have been evaluated: a multi-step route commencing with a halogenated precursor (Route A), and a more direct approach involving the formylation of a benzofuran intermediate (Route B). A third conceptual route (Route C) involving a pre-functionalized starting material is also considered. The following table summarizes the key quantitative data for each approach to facilitate a rapid comparison.

ParameterRoute A: From 2-IodophenolRoute B: Vilsmeier-Haack Formylation
Starting Material 2-IodophenolBenzofuran
Key Intermediates 7-Iodobenzofuran, Benzofuran-7-carbonitrile, Benzofuran-7-carboxylic acidBenzofuran-7-carbaldehyde
Overall Yield ~30-40% (estimated)Variable, dependent on regioselectivity
Number of Steps 42
Key Reagents I₂, H₂O₂, CuCN, NaOH, LiAlH₄POCl₃, DMF, Reducing agent
Reaction Conditions Varies from room temperature to refluxTypically mild for formylation
Advantages Well-defined, established transformationsPotentially shorter route
Disadvantages Multi-step, potential for yield loss at each stageRegioselectivity can be an issue, potential for mixture of isomers

Synthetic Pathways and Experimental Workflows

The choice of synthetic route will depend on factors such as available starting materials, desired scale, and the importance of isomeric purity. The following diagrams illustrate the logical flow of each major synthetic pathway and a general experimental workflow.

Synthetic_Pathways cluster_A Route A: From 2-Iodophenol cluster_B Route B: Vilsmeier-Haack Formylation A1 2-Iodophenol A2 7-Iodobenzofuran A1->A2 Cyclization A3 Benzofuran-7-carbonitrile A2->A3 Cyanation A4 Benzofuran-7-carboxylic Acid A3->A4 Hydrolysis A5 This compound A4->A5 Reduction B1 Benzofuran B2 Benzofuran-7-carbaldehyde B1->B2 Formylation B3 This compound B2->B3 Reduction

A comparison of two primary synthetic routes to this compound.

Experimental_Workflow start Starting Material reaction Reaction Setup (Solvent, Reagents, Temperature) start->reaction monitoring Reaction Monitoring (TLC, GC-MS, etc.) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product Final Product characterization->product

A generalized experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Route A: Multi-step Synthesis from 2-Iodophenol

This route builds the target molecule through a series of well-established chemical transformations.

Step 1: Synthesis of 2-Iodophenol

Phenol can be selectively iodinated at the ortho position using iodine and an oxidizing agent.

  • Protocol: To a solution of phenol (1.0 eq) in water, add iodine (0.5 eq) and hydrogen peroxide (1.0 eq). Stir the mixture at room temperature for 24 hours. The product, 2-iodophenol, can be isolated by extraction with an organic solvent followed by column chromatography.[1]

  • Yield: Approximately 49%.[1]

Step 2: Synthesis of 7-Iodobenzofuran

The formation of the benzofuran ring from 2-iodophenol can be achieved through various cyclization strategies, often involving coupling with a two-carbon unit. A common method involves a palladium-catalyzed reaction.

  • Protocol: A mixture of 2-iodophenol, a suitable alkyne (e.g., trimethylsilylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst in a suitable solvent (e.g., triethylamine) is heated. The resulting silylated benzofuran is then desilylated to yield 7-iodobenzofuran.

  • Note: The specific conditions and yields for the synthesis of 7-iodobenzofuran require further optimization based on the chosen coupling partner and catalytic system.

Step 3: Synthesis of Benzofuran-7-carbonitrile

The iodo group at the 7-position is converted to a nitrile group, a key precursor for the carboxylic acid and subsequently the alcohol.

  • Protocol: 7-Iodobenzofuran is heated with copper(I) cyanide in a high-boiling polar solvent such as DMF or NMP. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes, and the product is extracted.

  • Yield: Typically high, often exceeding 80%.

Step 4: Hydrolysis of Benzofuran-7-carbonitrile to Benzofuran-7-carboxylic acid

The nitrile is hydrolyzed to the corresponding carboxylic acid under basic conditions.

  • Protocol: Benzofuran-7-carbonitrile is refluxed in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[2] The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is collected by filtration.[3]

  • Yield: Generally quantitative.

Step 5: Reduction of Benzofuran-7-carboxylic acid to this compound

The final step involves the reduction of the carboxylic acid to the primary alcohol.

  • Protocol: Benzofuran-7-carboxylic acid is slowly added to a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere. The reaction is typically stirred at room temperature or gentle reflux. After completion, the reaction is carefully quenched with water and an aqueous base, and the product is extracted.

  • Yield: Usually high, often >90%.

Route B: Vilsmeier-Haack Formylation

This route offers a more direct approach by introducing a formyl group onto the benzofuran ring, which can then be reduced to the alcohol.

Step 1: Vilsmeier-Haack Formylation of Benzofuran

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5]

  • Protocol: The Vilsmeier reagent is prepared in situ by the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF).[6] Benzofuran is then added to this reagent, and the reaction mixture is stirred, often with gentle heating. After the reaction is complete, it is quenched with an aqueous base, and the resulting benzofuran-7-carbaldehyde is isolated by extraction and purification.

  • Regioselectivity: The formylation of unsubstituted benzofuran can lead to a mixture of isomers, with formylation potentially occurring at the 2-, 3-, and other positions on the benzene ring. The regioselectivity is influenced by the reaction conditions and any existing substituents on the benzofuran ring. Achieving high selectivity for the 7-position may require a starting material with appropriate directing groups.

  • Yield: The yield of the desired 7-formyl isomer is highly dependent on the regioselectivity of the reaction.

Step 2: Reduction of Benzofuran-7-carbaldehyde to this compound

The aldehyde is readily reduced to the primary alcohol using a variety of reducing agents.

  • Protocol: Benzofuran-7-carbaldehyde is treated with a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. The reaction is typically rapid and proceeds at room temperature. After completion, the reaction is worked up to isolate the final product.

  • Yield: Generally very high, often quantitative.

Concluding Remarks

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges.

  • Route A offers a reliable, albeit lengthy, approach with well-understood transformations. The overall yield is dependent on the efficiency of each of the five steps.

  • Route B presents a more concise strategy. However, the critical challenge lies in controlling the regioselectivity of the Vilsmeier-Haack formylation to favor the desired 7-substituted product. For substrates where the 7-position is activated or other positions are blocked, this can be a highly efficient method.

The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research project, including the availability of starting materials, the desired scale of production, and the tolerance for potential side products. Further investigation into regioselective C-H functionalization techniques for benzofurans may open up even more direct and efficient pathways to this valuable synthetic intermediate.

References

Safety Operating Guide

Navigating the Disposal of Benzofuran-7-ylmethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of Benzofuran-7-ylmethanol is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers a detailed, procedural framework for researchers, scientists, and drug development professionals, emphasizing safe handling and disposal practices. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document draws upon safety data from the closely related isomer, Benzofuran-6-ylmethanol, and the parent compound, Benzofuran, to establish a conservative and protective disposal protocol.

Hazard Identification and Risk Assessment

This compound, as a benzofuran derivative, should be handled with caution. The parent compound, benzofuran, is recognized as a potential carcinogen by the National Toxicology Program.[1] The safety data for Benzofuran-6-ylmethanol indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Furthermore, 2,3-Benzofuran is classified as a flammable liquid that is suspected of causing cancer and may cause liver damage through prolonged or repeated exposure.

Given these potential hazards, it is imperative to treat this compound as a hazardous substance. The following table summarizes the potential hazards based on available data for related compounds.

Hazard StatementDescriptionGHS CodeSource
Harmful if swallowedMay cause harm if ingested.H302[2]
Causes skin irritationContact with skin may cause redness and irritation.H315[2]
Causes serious eye irritationContact with eyes may cause significant irritation.H319[2]
May cause respiratory irritationInhalation of dust or vapors may irritate the respiratory tract.H335[2]
Suspected of causing cancerMay potentially cause cancer.H351
Flammable liquid and vaporThe substance may ignite.H226
May cause damage to organs (Liver)Prolonged or repeated exposure may lead to organ damage.H373
Harmful to aquatic lifeRelease into the environment should be avoided.H412

Experimental Protocol: Disposal of this compound

This protocol outlines the necessary steps for the safe disposal of this compound waste, including contaminated materials.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Use a NIOSH-approved respirator if handling the powder outside of a fume hood or if dust is generated.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Place all solid waste contaminated with this compound, such as weighing paper, gloves, and paper towels, into a designated, clearly labeled hazardous waste container.

    • The container should be sealable and made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) department.

3. Decontamination of Glassware:

  • Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol) to remove residual this compound.

  • Collect the solvent rinse as hazardous liquid waste.

  • After the initial rinse, wash the glassware with soap and water.

4. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Ventilate the area and wash the spill site with a suitable solvent, collecting the cleaning materials as hazardous waste.

5. Final Disposal:

  • All generated hazardous waste must be disposed of through your institution's EHS department.

  • Ensure all waste containers are properly labeled with the chemical name ("this compound Waste") and the associated hazards.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Handling This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container disposal Arrange for Pickup by Environmental Health & Safety (EHS) solid_container->disposal liquid_container->disposal end End: Proper Disposal disposal->end

Caption: Disposal pathways for liquid and solid this compound waste.

References

Essential Safety and Operational Guide for Handling Benzofuran-7-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling of Benzofuran-7-ylmethanol in a laboratory setting is paramount to ensure the well-being of personnel and to prevent environmental contamination. Based on data from related benzofuran derivatives, this compound should be handled with care, assuming potential hazards such as irritation to the skin and eyes, and possible toxicity if inhaled or ingested. Some benzofuran compounds are also identified as suspected carcinogens, warranting stringent control measures.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRequired PPESpecifications and Use Cases
Eye and Face Protection Chemical safety goggles or a full-face shieldStandard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are mandatory. A full-face shield should be worn over the goggles during procedures with a high risk of splashes or aerosol generation. All eye and face protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Wear appropriate protective gloves to prevent skin exposure.[3][4] Given the lack of specific breakthrough time data for this compound, it is prudent to use nitrile gloves as a minimum standard for incidental contact. For prolonged handling or in situations with a higher risk of direct contact, consider double-gloving or using gloves with higher chemical resistance. Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect against minor splashes and spills. Ensure the lab coat is fully buttoned.
Respiratory Protection NIOSH-approved respiratorUnder normal use conditions with adequate ventilation, respiratory protection may not be required.[3] However, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary when handling the solid compound outside of a certified chemical fume hood, if there is a risk of generating dust or aerosols, or if ventilation is inadequate.[5]

Operational Plan

A systematic approach to handling this compound, from preparation to disposal, is critical for safety and experimental integrity.

1. Preparation:

  • Designated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Pre-use Inspection: Before starting any work, inspect all PPE for damage. Ensure that safety showers and eyewash stations are accessible and in good working order.

  • Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and weighing paper, within the fume hood to minimize movement in and out of the controlled workspace.

2. Handling:

  • Weighing: If handling the solid form, weigh the compound within the fume hood to prevent the inhalation of any fine particulates.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

  • Transfers: Conduct all transfers of the compound or its solutions within the fume hood.

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container. This includes excess solid compound, solutions, and any contaminated disposable items such as gloves, weighing paper, and pipette tips.

  • Waste Segregation: Do not mix this compound waste with other incompatible waste streams. It is incompatible with strong oxidizing agents.[3][4]

  • Disposal Procedure: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[1]

Experimental Workflow

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_disposal Post-Handling and Disposal prep_area Designate and Prepare Work Area (Fume Hood) inspect_ppe Inspect Personal Protective Equipment prep_area->inspect_ppe gather_materials Gather All Necessary Materials inspect_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling weigh_compound Weigh Solid Compound don_ppe->weigh_compound prepare_solution Prepare Solution weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Work Area and Equipment conduct_experiment->decontaminate Experiment Complete collect_waste Collect and Segregate Hazardous Waste decontaminate->collect_waste remove_ppe Remove PPE collect_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the Safe Handling of this compound.

References

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